1-p-Tolylpyrazole-4-boronic acid
Description
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Properties
IUPAC Name |
[1-(4-methylphenyl)pyrazol-4-yl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BN2O2/c1-8-2-4-10(5-3-8)13-7-9(6-12-13)11(14)15/h2-7,14-15H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQNRHNWJXQJCRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN(N=C1)C2=CC=C(C=C2)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80674344 | |
| Record name | [1-(4-Methylphenyl)-1H-pyrazol-4-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80674344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1072945-92-6 | |
| Record name | [1-(4-Methylphenyl)-1H-pyrazol-4-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80674344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
1-p-Tolylpyrazole-4-boronic acid chemical properties
An In-depth Technical Guide to 1-p-Tolylpyrazole-4-boronic acid: Properties, Synthesis, and Application in Cross-Coupling Chemistry
Authored by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of this compound, a versatile heterocyclic building block of significant interest to researchers in medicinal chemistry and materials science. The pyrazole motif is a privileged scaffold in numerous therapeutic agents, and its functionalization via the boronic acid handle offers a direct route to novel and complex molecular architectures.[1][2] This document details the compound's core chemical properties, outlines a robust synthetic strategy, and provides an in-depth exploration of its application in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. By explaining the causality behind experimental choices and providing validated protocols, this guide serves as an essential resource for scientists aiming to leverage this reagent in drug discovery and advanced materials development.
Introduction: The Strategic Value of Pyrazole Boronic Acids
The convergence of a biologically significant pharmacophore with a powerful synthetic handle is a key enabler in modern drug discovery. Pyrazole boronic acids, such as this compound, exemplify this principle.
-
The Pyrazole Core: The pyrazole ring is a five-membered nitrogen-containing heterocycle that is a ubiquitous structural motif in medicinal chemistry.[1] Its presence in numerous approved drugs, such as the anti-inflammatory agent celecoxib, underscores its ability to confer favorable pharmacokinetic properties and engage in critical interactions with biological targets.[2]
-
The Boronic Acid Handle: Boronic acids and their ester derivatives are exceptionally useful intermediates in organic synthesis.[3] Their stability, low toxicity, and, most importantly, their reactivity in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions make them indispensable tools for the formation of carbon-carbon bonds.[1][4] This Nobel Prize-winning reaction provides a highly efficient and precise method for constructing complex biaryl systems, which are common features in many kinase inhibitors and other targeted therapies.[4][5]
This compound thus provides a direct entry point for incorporating the substituted pyrazole moiety into target molecules, streamlining the development of new chemical entities.[4]
Core Chemical Properties and Structure
Understanding the fundamental properties of a reagent is critical for its effective use and storage. This compound is a stable, solid compound under standard laboratory conditions.
Caption: Chemical structure of this compound.
Key physicochemical data are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 1072945-92-6 | [6][7] |
| Molecular Formula | C10H11BN2O2 | [6][8] |
| Molecular Weight | 202.0 g/mol | [6] |
| Appearance | White to off-white solid | [9] |
| Storage Temperature | 2-8°C | [10][11] |
| Hazards | Causes skin and serious eye irritation | [10][12] |
Stability and Handling Considerations
While generally stable, boronic acids can undergo dehydration to form boroxines (cyclic anhydrides) upon heating or under vacuum. More critically, boronic acid pinacol esters, which are common synthetic precursors, are susceptible to hydrolysis back to the boronic acid, particularly during reversed-phase HPLC analysis on columns with high free silanol group activity.[13] For optimal shelf-life and reproducibility, this compound should be stored in a tightly sealed container in a refrigerator.[10][11]
Synthesis Pathway
The synthesis of 1-substituted-1H-pyrazole-4-boronic acids and their esters typically begins with a halogenated pyrazole precursor. A common and effective strategy involves a metal-halogen exchange followed by quenching with a borate ester. This approach ensures high regioselectivity.
Caption: General workflow for the synthesis of this compound.
Causality of Experimental Choices:
-
Anhydrous Conditions & Inert Atmosphere: The use of n-Butyllithium, a highly reactive organometallic reagent, necessitates the strict exclusion of water and oxygen to prevent quenching and side reactions.
-
Low Temperature (-78°C): The metal-halogen exchange is highly exothermic and rapid. Performing the reaction at dry ice/acetone bath temperature controls the reaction rate, prevents decomposition of the thermally sensitive lithiated intermediate, and minimizes side reactions.[14]
-
Borate Ester Quench: Triisopropyl borate serves as the boron electrophile. Upon addition, it reacts with the nucleophilic pyrazole anion to form a borate ester complex.[15]
-
Acidic Work-up: The final hydrolysis step with aqueous acid is crucial to convert the borate ester intermediate into the desired boronic acid product.[15]
Reactivity and Application: The Suzuki-Miyaura Cross-Coupling
The primary utility of this compound is as a coupling partner in the Suzuki-Miyaura reaction. This palladium-catalyzed process enables the formation of a C-C bond between the pyrazole C4 position and an sp²-hybridized carbon of an aryl, heteroaryl, or vinyl halide/triflate.[5]
The Catalytic Cycle
The reaction proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) couple. Understanding this mechanism is key to troubleshooting and optimizing reaction conditions.
Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Key Steps Explained:
-
Base Activation: The reaction requires a base (e.g., K₃PO₄, KF) to activate the boronic acid, converting it to a more nucleophilic boronate species.[5] This is a critical step that facilitates the transfer of the organic group to the palladium center.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide (or carbon-triflate) bond of the coupling partner (Ar-X), forming a Pd(II) intermediate.
-
Transmetalation: The organic group from the activated boronate complex (in this case, the 1-p-tolylpyrazolyl group) is transferred to the Pd(II) center, displacing the halide.
-
Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the final product (Ar-Ar') and regenerating the active Pd(0) catalyst to continue the cycle.
Field-Proven Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a reliable starting point for the coupling of this compound with a generic aryl bromide.
Table 2: Reagents and Their Functions
| Component | Example | Function |
| Boronic Acid | This compound | Source of the pyrazole moiety |
| Coupling Partner | 4-Bromoanisole | Aryl halide to be coupled |
| Palladium Pre-catalyst | Pd(OAc)₂ | Source of active Pd(0) catalyst |
| Ligand | SPhos | Stabilizes the Pd center, facilitates catalytic steps |
| Base | K₃PO₄ (Potassium Phosphate) | Activates the boronic acid |
| Solvent | Dioxane / H₂O | Provides medium for reaction; water aids base |
Step-by-Step Methodology
Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.
Protocol Details:
-
Vessel Preparation: To a flame-dried reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 eq), this compound (1.2–1.5 eq), and potassium phosphate (2.0–3.0 eq).[16] The use of a slight excess of the boronic acid ensures complete consumption of the potentially more expensive aryl halide.
-
Catalyst Loading: Add the palladium pre-catalyst and phosphine ligand. Handling these air-sensitive reagents in a glovebox is ideal, but brief handling in the open air is often acceptable.
-
Inerting: Seal the vial with a septum cap. Purge the vessel by evacuating it under vacuum and backfilling with nitrogen or argon. Repeat this cycle three times to ensure the removal of oxygen, which can deactivate the palladium catalyst.
-
Solvent Addition: Add the degassed solvent mixture (e.g., 4:1 dioxane:water). Degassing the solvent (by sparging with nitrogen or via freeze-pump-thaw cycles) is crucial to prevent catalyst oxidation.[16]
-
Heating and Monitoring: Place the vial in a preheated oil bath or heating block at the desired temperature (typically 80–110 °C).[16] Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Aqueous Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent like ethyl acetate and transfer it to a separatory funnel. Wash sequentially with water and brine to remove the inorganic base and salts.
-
Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The resulting crude product is typically purified by flash column chromatography on silica gel to yield the pure coupled product.
Conclusion
This compound is a high-value chemical tool for research and development professionals. Its structure combines a medicinally relevant pyrazole core with a synthetically versatile boronic acid functional group.[1] A thorough understanding of its properties, synthesis, and reactivity—particularly in the robust and reliable Suzuki-Miyaura cross-coupling reaction—empowers scientists to efficiently construct novel molecules with potential applications in pharmaceuticals and materials science. The protocols and mechanistic insights provided herein serve as a validated foundation for the successful application of this important building block.
References
- 1. nbinno.com [nbinno.com]
- 2. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. scbt.com [scbt.com]
- 7. This compound | 1072945-92-6 [amp.chemicalbook.com]
- 8. This compound,(CAS# 1072945-92-6)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 9. L19654.03 [thermofisher.com]
- 10. This compound | 1072945-92-6 [amp.chemicalbook.com]
- 11. chemshuttle.com [chemshuttle.com]
- 12. Tolylboronic acid | C7H9BO2 | CID 79799 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. CN104478917A - Synthesis method for 1-substitution-1H-pyrazol-4-boric acid pinacol ester - Google Patents [patents.google.com]
- 15. a2bchem.com [a2bchem.com]
- 16. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1-p-Tolylpyrazole-4-boronic acid: Synthesis, Application, and Core Concepts for Drug Discovery
Introduction
In the landscape of modern medicinal chemistry, the strategic assembly of molecular scaffolds is paramount to the discovery of novel therapeutics. Heterocyclic building blocks, particularly those amenable to robust cross-coupling methodologies, are the linchpins of successful drug development campaigns. Among these, 1-p-Tolylpyrazole-4-boronic acid has emerged as a highly valuable reagent. Its structure marries the privileged pyrazole core—a motif present in numerous FDA-approved drugs—with the synthetic versatility of a boronic acid, making it a prime substrate for Suzuki-Miyaura cross-coupling reactions.[1][2][3]
This guide provides an in-depth technical overview of this compound for researchers, scientists, and drug development professionals. We will dissect its core attributes, provide field-proven synthetic and application protocols, and explain the causal chemistry that underpins its utility, empowering you to effectively integrate this key intermediate into your research and development workflows.
PART 1: Compound Identification and Physicochemical Properties
Accurate identification and understanding of a reagent's physical properties are the foundation of reproducible science.
Chemical Structure:

Figure 1. Chemical Structure of this compound.
Key Identifiers and Properties
All quantitative data for this compound and a key precursor, p-tolylboronic acid, are summarized in the table below for easy comparison and reference.
| Property | This compound | p-Tolylboronic acid (Related Precursor/Analog) |
| CAS Number | 1072945-92-6[4] | 5720-05-8[5] |
| Molecular Formula | C₁₀H₁₁BN₂O₂[4] | C₇H₉BO₂[5] |
| Molecular Weight | 202.0 g/mol [4] | 135.96 g/mol [5] |
| Appearance | White to off-white solid (Typical) | White to off-white powder |
| Melting Point | Data not widely reported | 256-263 °C (lit.)[5] |
| Solubility | Soluble in organic solvents like DMSO, DMF, Methanol | Soluble in DMSO (≥ 2.5 mg/mL), slightly soluble in water[6] |
| Storage Temperature | 2-8°C, under inert atmosphere[7] | Room Temperature |
PART 2: Synthesis of this compound Pinacol Ester
The most common and stable precursor for the boronic acid is its pinacol ester derivative, which offers superior stability for storage and chromatography while being readily converted to the boronic acid or used directly in coupling reactions.[1] The synthesis hinges on a well-established organometallic pathway: lithium-halogen exchange followed by borylation.
Synthetic Workflow Overview
The process begins with a 4-halo-1-p-tolylpyrazole intermediate. A lithium-halogen exchange at cryogenic temperatures generates a highly reactive pyrazolyl-lithium species. This nucleophile is then "quenched" with a borate ester, followed by esterification with pinacol to yield the stable product.
Diagram 1. High-level workflow for the synthesis of the pinacol ester.
Detailed Experimental Protocol
This protocol is adapted from established methodologies for the synthesis of related 1-alkyl/aryl-pyrazole-4-boronic acid pinacol esters.[8][9][10]
Materials:
-
4-Bromo-1-p-tolylpyrazole (1.0 equiv)
-
Triisopropyl borate (1.2 equiv)
-
n-Hexyllithium (n-BuLi), 2.5 M in hexanes (1.1 equiv)
-
Pinacol (1.3 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous Ammonium Chloride (NH₄Cl)
-
Ethyl Acetate (EtOAc)
-
Hexanes
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add 4-bromo-1-p-tolylpyrazole (1.0 equiv) and triisopropyl borate (1.2 equiv). Dissolve the solids in anhydrous THF.
-
Expertise & Experience: The "in-situ quench" procedure, where the borate ester is present before the addition of the organolithium, often gives superior yields by immediately trapping the highly reactive lithiated species, minimizing side reactions.[9]
-
-
Lithium-Halogen Exchange: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Slowly add n-hexyllithium (1.1 equiv) dropwise via syringe over 30 minutes, ensuring the internal temperature does not rise above -70 °C. Stir the resulting mixture at -78 °C for 1 hour.
-
Causality: Cryogenic temperatures are critical to prevent decomposition of the thermally sensitive pyrazolyl-lithium intermediate and to control the selectivity of the lithium-halogen exchange over other potential reactions like deprotonation.
-
-
Borylation and Esterification: While maintaining the temperature at -78 °C, add a solution of pinacol (1.3 equiv) in anhydrous THF. Once the addition is complete, remove the cooling bath and allow the reaction to warm to room temperature naturally. Stir for at least 2 hours or until TLC/LCMS analysis indicates the consumption of the starting material.
-
Workup and Isolation: Quench the reaction by slowly adding saturated aqueous NH₄Cl. Transfer the mixture to a separatory funnel and extract three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure this compound pinacol ester.
PART 3: Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The paramount application of this compound is its use as a coupling partner in the palladium-catalyzed Suzuki-Miyaura reaction. This reaction is one of the most powerful and widely used methods for forming carbon-carbon bonds, particularly for creating biaryl and heteroaryl-aryl structures that are prevalent in pharmaceuticals.
The Catalytic Cycle
The reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst. Understanding this mechanism is key to troubleshooting and optimizing reaction conditions.
Diagram 2. The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Self-Validating Experimental Protocol
This protocol provides a robust starting point for coupling this compound with a generic aryl bromide.
Materials:
-
Aryl bromide (Ar-Br) (1.0 equiv)
-
This compound (1.5 equiv)
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.05 equiv)
-
Sodium Carbonate (Na₂CO₃) (2.5 equiv)
-
1,4-Dioxane
-
Water (4:1 Dioxane:H₂O v/v)
Procedure:
-
Reaction Setup: To a Schlenk tube, add the aryl bromide (1.0 equiv), this compound (1.5 equiv), Pd(PPh₃)₄ (0.05 equiv), and Na₂CO₃ (2.5 equiv).
-
Trustworthiness: Using a slight excess of the boronic acid (1.2-1.5 equiv) is standard practice to drive the reaction to completion and compensate for any potential protodeboronation side reactions.
-
-
Degassing: Seal the tube with a septum, and degas the system by evacuating and backfilling with an inert gas (Nitrogen or Argon) three times. This step is critical to remove oxygen, which can oxidize the Pd(0) catalyst and inhibit the reaction.
-
Solvent Addition: Add the degassed 4:1 dioxane/water solvent mixture via syringe.
-
Causality: The aqueous base is essential for the transmetalation step. The base activates the boronic acid by forming a more nucleophilic boronate species [-B(OH)₃]⁻, which readily transfers its organic group to the palladium center.
-
-
Reaction: Place the sealed tube in a preheated oil bath at 90-100 °C and stir for 6-12 hours.
-
Monitoring: The reaction progress can be monitored by TLC or LCMS. A self-validating system includes running three small-scale parallel reactions: one as described, one without the palladium catalyst, and one without the base. The absence of product formation in the latter two validates that the desired catalytic pathway is operative.
-
Workup and Purification: Upon completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate. Wash the combined organic layers with brine, dry over MgSO₄, and concentrate. Purify via flash chromatography to obtain the desired biaryl product.
PART 4: Applications in Drug Discovery
The pyrazole nucleus is a cornerstone of medicinal chemistry, prized for its metabolic stability and ability to participate in hydrogen bonding interactions with biological targets.[2] Its presence in blockbuster drugs like Celecoxib (COX-2 inhibitor) and Sildenafil (PDE5 inhibitor) highlights its significance.[3]
This compound provides a direct and efficient route to install the 1-(p-tolyl)pyrazol-4-yl moiety into lead compounds. This fragment can serve several strategic purposes:
-
Vectorial Exit Point: The boronic acid provides a handle for late-stage functionalization, allowing for the rapid generation of a library of analogs to explore structure-activity relationships (SAR).
-
Scaffold Hopping: It allows chemists to replace an existing phenyl or other aromatic group with the pyrazole ring system to modulate properties like solubility, polarity, and metabolic stability.
-
Target Engagement: The pyrazole nitrogen atoms can act as hydrogen bond acceptors, while the tolyl group can engage in hydrophobic or π-stacking interactions within a target's binding pocket.
PART 5: Safety and Handling
As a professional in a laboratory setting, adherence to safety protocols is non-negotiable.
-
Hazard Identification: this compound and related boronic acids are typically classified as irritants. They may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[7]
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood while wearing standard PPE, including a lab coat, safety glasses, and nitrile gloves.
-
Handling: Avoid creating dust. Use appropriate tools for weighing and transferring the solid. Wash hands thoroughly after handling.[11]
-
Storage: Store in a tightly sealed container in a cool, dry place. For long-term stability, storage at 2-8°C under an inert atmosphere is recommended to prevent degradation.[7]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.[11]
Conclusion
This compound is more than just a chemical intermediate; it is an enabling tool for innovation in drug discovery. Its well-defined reactivity in the Suzuki-Miyaura coupling, combined with the proven pharmacological relevance of its pyrazole core, makes it a strategic asset for medicinal chemists. This guide has provided the foundational knowledge, practical protocols, and mechanistic insights necessary to confidently and effectively utilize this powerful building block in the synthesis of next-generation therapeutics.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. scbt.com [scbt.com]
- 5. Tolylboronic acid | C7H9BO2 | CID 79799 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | 1072945-92-6 [amp.chemicalbook.com]
- 8. CN104478917A - Synthesis method for 1-substitution-1H-pyrazol-4-boric acid pinacol ester - Google Patents [patents.google.com]
- 9. electronicsandbooks.com [electronicsandbooks.com]
- 10. researchgate.net [researchgate.net]
- 11. fishersci.com [fishersci.com]
The Synthesis of 1-p-Tolylpyrazole-4-boronic Acid: A Technical Guide for Advanced Research
This in-depth technical guide provides a comprehensive overview of a robust synthetic pathway to 1-p-Tolylpyrazole-4-boronic acid, a valuable building block in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering not only a step-by-step protocol but also the underlying chemical principles and strategic considerations for successful synthesis. The pyrazole moiety is a significant pharmacophore, and its functionalization with a boronic acid group opens extensive possibilities for carbon-carbon bond formation through Suzuki-Miyaura cross-coupling reactions.[1]
Introduction: The Significance of Aryl-Substituted Pyrazole Boronic Acids
Aryl-substituted pyrazoles are prevalent scaffolds in a wide array of pharmaceutically active compounds, targeting a range of therapeutic areas.[2] The boronic acid functional group, particularly when protected as a pinacol ester, serves as a versatile handle for palladium-catalyzed cross-coupling reactions.[1] This enables the efficient construction of complex molecular architectures from readily available starting materials. The synthesis of this compound, therefore, is a key enabling step for the development of novel chemical entities.
This guide will detail a common and effective two-step approach for the synthesis of this compound. The first part involves the construction of the 1-p-tolylpyrazole core, followed by a regioselective borylation at the C4 position. The causality behind the choice of reagents and reaction conditions will be thoroughly explained to provide a deeper understanding of the process.
Proposed Synthetic Pathway
The synthesis of this compound can be efficiently achieved through a two-step sequence. The first step is the condensation of a 1,3-dicarbonyl compound with p-tolylhydrazine to form the 1-p-tolylpyrazole core. The second step involves the borylation of the C4 position of the pyrazole ring. While direct C-H borylation is a modern approach, a more classical and often reliable method involves halogenation of the 4-position followed by a metal-halogen exchange and subsequent reaction with a borate ester. A more direct and increasingly popular method is the palladium-catalyzed borylation of a 4-halopyrazole.
Caption: Proposed synthetic route for this compound.
Experimental Protocols
Part 1: Synthesis of 1-p-Tolylpyrazole
The initial step focuses on the construction of the pyrazole ring system. The condensation of a 1,3-dicarbonyl equivalent with a substituted hydrazine is a fundamental and widely used method for pyrazole synthesis.[3] In this protocol, malonaldehyde bis(dimethyl acetal) is used as a stable precursor to the reactive malonaldehyde.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Malonaldehyde bis(dimethyl acetal) | 164.20 | 16.4 g | 0.10 |
| p-Tolylhydrazine hydrochloride | 158.64 | 15.9 g | 0.10 |
| Hydrochloric acid (conc.) | 36.46 | 10 mL | - |
| Ethanol | 46.07 | 200 mL | - |
| Sodium bicarbonate | 84.01 | As needed | - |
| Ethyl acetate | 88.11 | As needed | - |
| Anhydrous magnesium sulfate | 120.37 | As needed | - |
Step-by-Step Procedure:
-
In situ generation of malonaldehyde: To a 500 mL round-bottom flask, add malonaldehyde bis(dimethyl acetal) (16.4 g, 0.10 mol) and 100 mL of ethanol. To this solution, add 10 mL of concentrated hydrochloric acid. Stir the mixture at room temperature for 2 hours to facilitate the hydrolysis of the acetal to malonaldehyde.
-
Condensation reaction: Add p-tolylhydrazine hydrochloride (15.9 g, 0.10 mol) to the reaction mixture. Reflux the mixture for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and isolation: After the reaction is complete, cool the mixture to room temperature and neutralize it with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).
-
Drying and concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude 1-p-tolylpyrazole.
-
Purification: The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 1-p-tolylpyrazole as a solid.
Part 2: Synthesis of this compound pinacol ester
The borylation of the pyrazole ring at the C4 position is achieved via a palladium-catalyzed cross-coupling reaction. This method offers high yields and functional group tolerance.[4] The pinacol ester of the boronic acid is synthesized as it is generally more stable and easier to handle than the free boronic acid.[1]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 1-p-Tolyl-4-iodopyrazole (prepared from 1-p-tolylpyrazole) | 284.09 | 28.4 g | 0.10 |
| Bis(pinacolato)diboron (B2pin2) | 253.94 | 30.5 g | 0.12 |
| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) | 731.73 | 2.19 g | 0.003 |
| Potassium acetate (KOAc) | 98.14 | 29.4 g | 0.30 |
| 1,4-Dioxane (anhydrous) | 88.11 | 300 mL | - |
| Hexane | 86.18 | As needed | - |
| Ethyl acetate | 88.11 | As needed | - |
Step-by-Step Procedure:
-
Reaction setup: To a dry 500 mL three-necked flask equipped with a reflux condenser and a nitrogen inlet, add 1-p-tolyl-4-iodopyrazole (28.4 g, 0.10 mol), bis(pinacolato)diboron (30.5 g, 0.12 mol), potassium acetate (29.4 g, 0.30 mol), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (2.19 g, 0.003 mol).
-
Solvent addition and degassing: Add 300 mL of anhydrous 1,4-dioxane. Degas the reaction mixture by bubbling nitrogen through the solution for 20 minutes.
-
Reaction: Heat the mixture to 80-90 °C and stir under a nitrogen atmosphere for 12-16 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After completion, cool the reaction mixture to room temperature and filter it through a pad of Celite to remove the palladium catalyst and inorganic salts. Wash the Celite pad with ethyl acetate.
-
Extraction and concentration: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate (200 mL) and wash with water (2 x 100 mL) and brine (1 x 100 mL).
-
Drying and purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to afford this compound pinacol ester.
Part 3: Hydrolysis to this compound (Optional)
For some applications, the free boronic acid is required. The pinacol ester can be readily hydrolyzed under acidic or basic conditions.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| This compound pinacol ester | 284.16 | 28.4 g | 0.10 |
| Acetone | 58.08 | 200 mL | - |
| Hydrochloric acid (2 M) | 36.46 | 100 mL | - |
| Diethyl ether or Ethyl acetate | 74.12 / 88.11 | As needed | - |
Step-by-Step Procedure:
-
Hydrolysis: Dissolve the this compound pinacol ester (28.4 g, 0.10 mol) in 200 mL of acetone in a 500 mL round-bottom flask. Add 100 mL of 2 M hydrochloric acid.
-
Reaction: Stir the mixture vigorously at room temperature for 4-6 hours. The progress of the hydrolysis can be monitored by TLC.
-
Isolation: After the reaction is complete, remove the acetone under reduced pressure. The aqueous layer will likely contain a precipitate of the boronic acid.
-
Extraction and drying: Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 100 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Final Product: Filter and concentrate the organic layer under reduced pressure to yield this compound as a white solid. The product can be further purified by recrystallization if necessary.
Mechanistic Insights and Rationale
The choice of a palladium-catalyzed borylation is based on its high efficiency and broad substrate scope.[5] The mechanism of the palladium-catalyzed borylation of an aryl halide with bis(pinacolato)diboron is a well-established catalytic cycle.
Caption: Simplified catalytic cycle for palladium-catalyzed borylation.
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl iodide (Ar-I) to form a Pd(II) intermediate.
-
Transmetalation: In the presence of a base (like potassium acetate), a boron-containing species from bis(pinacolato)diboron is transferred to the palladium center, displacing the iodide.
-
Reductive Elimination: The final step is the reductive elimination of the desired aryl boronic acid pinacol ester, regenerating the active Pd(0) catalyst.
The use of a bulky phosphine ligand like dppf is crucial for promoting the reductive elimination step and preventing catalyst decomposition.[3]
Conclusion
This guide provides a detailed and scientifically grounded protocol for the synthesis of this compound. By understanding the underlying principles of each reaction step, from the initial pyrazole formation to the final palladium-catalyzed borylation, researchers can confidently and efficiently produce this valuable synthetic intermediate. The provided methodologies are robust and can be adapted for the synthesis of a wide range of substituted pyrazole boronic acids, thereby facilitating advancements in drug discovery and materials science.
References
- 1. nbinno.com [nbinno.com]
- 2. a2bchem.com [a2bchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. CN110698506A - Synthesis method of pyrazole-4-boronic acid pinacol ester - Google Patents [patents.google.com]
- 5. Palladium-catalyzed coupling of pyrazole triflates with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility and Stability of 1-p-Tolylpyrazole-4-boronic acid
This guide provides a comprehensive technical overview of the critical physicochemical properties of 1-p-Tolylpyrazole-4-boronic acid, a key building block in modern synthetic chemistry. Tailored for researchers, scientists, and professionals in drug development, this document delves into the nuanced aspects of its solubility and stability, offering field-proven insights and actionable protocols to ensure its effective use and storage.
Introduction: The Synthetic Utility of this compound
This compound belongs to the versatile class of arylboronic acids, which are indispensable reagents in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction is a cornerstone in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and advanced materials, due to its mild reaction conditions and high functional group tolerance. The pyrazole moiety is a prevalent scaffold in medicinal chemistry, and its combination with a tolyl group offers a unique electronic and steric profile for creating novel biaryl structures.
The efficacy of this compound in these synthetic applications is intrinsically linked to its solubility in reaction media and its stability under various storage and reaction conditions. A thorough understanding of these properties is paramount to achieving reproducible and high-yielding synthetic outcomes.
Solubility Profile: Navigating Solvent Selection
The solubility of this compound is a critical factor in its handling, reactivity, and purification. As with many arylboronic acids, its solubility is dictated by the interplay of the polar boronic acid group and the largely nonpolar aromatic core.
General Solubility Characteristics
Generally, arylboronic acids exhibit moderate solubility in polar aprotic solvents and lower solubility in nonpolar and aqueous media. The presence of the tolyl and pyrazole groups in this compound influences its solubility in a predictable manner.
Table 1: Predicted Solubility of this compound in Common Laboratory Solvents
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale and Practical Insights |
| Ethers | Tetrahydrofuran (THF), Dioxane, Diethyl ether | High | Ethers are excellent solvents for Suzuki-Miyaura reactions, effectively dissolving both the boronic acid and other reaction components. THF and dioxane are particularly favored. |
| Polar Aprotic | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (ACN) | High to Very High | These solvents can solvate both the polar and nonpolar portions of the molecule. DMSO is often an excellent solvent for creating concentrated stock solutions[1]. |
| Alcohols | Methanol, Ethanol, Isopropanol | Moderate to High | The hydroxyl group of the alcohol can hydrogen bond with the boronic acid moiety, aiding dissolution. |
| Ketones | Acetone, 3-Pentanone | High | Similar to ethers, ketones are effective at dissolving arylboronic acids[2][3]. |
| Halogenated | Dichloromethane (DCM), Chloroform | Moderate | While capable of dissolving the compound, their use in cross-coupling reactions is less common. |
| Aqueous | Water | Low | The hydrophobic nature of the tolyl and pyrazole rings limits water solubility. Solubility is also pH-dependent. |
| Hydrocarbons | Hexanes, Toluene, Methylcyclohexane | Very Low | These nonpolar solvents are generally poor choices for dissolving this compound and are more suitable for use as anti-solvents during purification[3]. |
Enhancing Aqueous Solubility
For certain applications, such as specific biological assays or alternative reaction conditions, enhancing aqueous solubility may be necessary. The solubility of arylboronic acids in aqueous media is significantly influenced by pH. At pH values above the pKa of the boronic acid, it is converted to the more soluble boronate anion.
Stability Profile: Mitigating Degradation Pathways
The stability of this compound is a critical consideration for its long-term storage and successful application in synthesis. Boronic acids are susceptible to several degradation pathways, primarily protodeboronation and oxidation.
Protodeboronation: The Challenge of Aqueous Conditions
Protodeboronation is the hydrolytic cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. This process is a significant concern, especially in aqueous acidic or basic solutions, and can be accelerated by heat.[4][5] For this compound, this would result in the formation of 1-p-tolylpyrazole.
The rate of protodeboronation is highly pH-dependent.[5] For many arylboronic acids, the rate of decomposition is at a maximum when the pH is close to the pKa of the boronic acid.[5]
Diagram 1: Key Degradation Pathways
Caption: Major degradation pathways for this compound.
Oxidative Degradation
Arylboronic acids can undergo oxidation, particularly in the presence of reactive oxygen species (ROS), to yield the corresponding phenol.[6][7] For this compound, this would lead to the formation of 4-hydroxy-1-p-tolylpyrazole. This degradation can be problematic in reactions that are sensitive to air or employ oxidative conditions.
Thermal Stability and Dehydration
In the solid state, boronic acids can undergo intermolecular dehydration upon heating to form cyclic anhydride trimers known as boroxines. While this process is often reversible upon exposure to water, it can affect the compound's purity and reactivity. It is advisable to store this compound in a cool, dry environment.
Table 2: Recommended Storage and Handling Conditions
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C or -20°C for long-term storage[8] | Minimizes thermal degradation and dehydration. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen) | Protects against oxidative degradation from atmospheric oxygen and moisture-induced protodeboronation. |
| Light | Store in a light-protected container | While not as common as other degradation pathways, some organic molecules are light-sensitive. |
| Moisture | Keep container tightly sealed in a dry environment[9][10] | Prevents protodeboronation and the formation of boroxines. |
Experimental Protocols
To ensure the quality and consistent performance of this compound, routine analytical checks are recommended. The following are generalized protocols that can be adapted for this specific compound.
Protocol for Determining Solubility
This protocol provides a general method for estimating the solubility of this compound in a given solvent.
-
Preparation : Add a known, small amount of this compound (e.g., 1-5 mg) to a vial.
-
Solvent Addition : Add a measured volume of the test solvent (e.g., 100 µL) to the vial.
-
Observation : Vigorously stir or vortex the mixture at a constant temperature. Observe for complete dissolution.
-
Incremental Addition : If the solid dissolves, add another known amount of the boronic acid and repeat the process until a saturated solution is obtained (i.e., solid material remains undissolved).
-
Quantification : The solubility can be expressed as mg/mL or mol/L.
Diagram 2: Solubility Determination Workflow
Caption: A stepwise process for determining the solubility of the compound.
Protocol for Assessing Stability by HPLC
High-Performance Liquid Chromatography (HPLC) is a powerful technique for monitoring the stability of this compound over time and under different conditions.
-
Standard Preparation : Prepare a stock solution of high-purity this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions : Aliquot the stock solution into several vials. Expose these vials to different stress conditions (e.g., elevated temperature, acidic/basic aqueous solutions, exposure to air/light).
-
Time-Point Analysis : At regular intervals (e.g., 0, 24, 48, 72 hours), take a sample from each vial, dilute appropriately, and analyze by reverse-phase HPLC.
-
Chromatographic Conditions : A C18 column is typically used. A gradient elution with a mobile phase consisting of water and acetonitrile (often with a modifier like 0.1% formic acid or trifluoroacetic acid) is a good starting point. However, it's important to note that acidic modifiers can promote on-column hydrolysis.[11]
-
Data Analysis : Monitor the peak area of the parent compound. A decrease in the peak area over time indicates degradation. The appearance of new peaks can help identify degradation products.
Conclusion and Best Practices
This compound is a valuable synthetic intermediate whose successful application hinges on a clear understanding of its solubility and stability. By selecting appropriate solvents, such as THF, dioxane, or DMF for reactions, and by implementing proper storage conditions—cool, dry, and under an inert atmosphere—researchers can significantly mitigate the risks of degradation. Regular analytical assessment, particularly for aged samples or those exposed to non-ideal conditions, is a crucial step in ensuring the quality and reactivity of this important reagent. The insights and protocols provided in this guide serve as a foundation for the effective and reliable use of this compound in advancing chemical synthesis and drug discovery.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. d-nb.info [d-nb.info]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]
- 7. dspace.mit.edu [dspace.mit.edu]
- 8. This compound | 1072945-92-6 [amp.chemicalbook.com]
- 9. fishersci.com [fishersci.com]
- 10. static.cymitquimica.com [static.cymitquimica.com]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Spectroscopic Characterization of 1-p-Tolylpyrazole-4-boronic acid
This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize the molecular structure of 1-p-Tolylpyrazole-4-boronic acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the principles and practical applications of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) in the analysis of this compound. While direct experimental data for this specific molecule is not widely published, this guide synthesizes predicted data based on analogous structures and established spectroscopic principles, offering a robust framework for its empirical analysis.
Introduction
This compound (CAS No. 1072945-92-6) is a bifunctional organic compound featuring a pyrazole ring substituted with a p-tolyl group at the 1-position and a boronic acid group at the 4-position.[1][2][3] Its molecular formula is C₁₀H₁₁BN₂O₂, with a molecular weight of 202.02 g/mol .[2][3] This structure makes it a valuable building block in medicinal chemistry and materials science, particularly in Suzuki-Miyaura cross-coupling reactions. Accurate structural elucidation and purity assessment are paramount, necessitating the use of sophisticated spectroscopic methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry. For this compound, both ¹H and ¹³C NMR are indispensable.
¹H NMR Spectroscopy
Proton NMR provides detailed information about the number of different types of protons, their chemical environments, and their proximity to other protons.
Predicted ¹H NMR Spectrum:
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.10 | s | 1H | Pyrazole H-5 |
| ~7.85 | s | 1H | Pyrazole H-3 |
| ~7.65 | d | 2H | Tolyl H-2', H-6' |
| ~7.30 | d | 2H | Tolyl H-3', H-5' |
| ~2.40 | s | 3H | Tolyl -CH₃ |
| ~8.0-9.0 | br s | 2H | B(OH)₂ |
Experimental Protocol for ¹H NMR:
-
Sample Preparation: Dissolve 5-10 mg of this compound in 0.6-0.8 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; boronic acids can form cyclic anhydrides (boroxines) in non-polar aprotic solvents, which can complicate the spectrum.[4]
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16-32 scans are typically sufficient.
-
Relaxation Delay: A delay of 1-2 seconds between pulses ensures full relaxation of the protons.
-
Spectral Width: A spectral width of -2 to 12 ppm is appropriate.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the spectrum using the residual solvent peak as a reference.
Interpretation:
The pyrazole protons are expected to appear as singlets at downfield chemical shifts due to the electron-withdrawing nature of the pyrazole ring and the adjacent nitrogen atoms. The protons of the p-tolyl group will exhibit a characteristic pair of doublets in the aromatic region. The methyl protons of the tolyl group will appear as a singlet in the upfield region. The protons of the boronic acid group are acidic and may exchange with residual water in the solvent, leading to a broad singlet that can vary in chemical shift.
¹³C NMR Spectroscopy
Carbon-13 NMR provides information about the carbon framework of the molecule.
Predicted ¹³C NMR Spectrum:
| Chemical Shift (δ) ppm | Assignment |
| ~140.0 | Pyrazole C-5 |
| ~138.5 | Tolyl C-1' |
| ~137.0 | Tolyl C-4' |
| ~130.0 | Tolyl C-3', C-5' |
| ~125.0 | Tolyl C-2', C-6' |
| ~110.0 | Pyrazole C-3 |
| Not Observed | Pyrazole C-4 |
| ~21.0 | Tolyl -CH₃ |
Experimental Protocol for ¹³C NMR:
-
Sample Preparation: Use the same sample prepared for ¹H NMR, ensuring a sufficient concentration for the less sensitive ¹³C nucleus.
-
Instrumentation: A 100 MHz or higher frequency spectrometer (corresponding to a 400 MHz ¹H frequency) is recommended.
-
Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., zgpg30).
-
Number of Scans: A significantly larger number of scans (e.g., 1024 or more) is required compared to ¹H NMR.
-
Relaxation Delay: A longer relaxation delay of 2-5 seconds is advisable for quaternary carbons.
-
-
Data Processing: Similar processing steps as for ¹H NMR are applied.
Interpretation:
The carbon atoms of the pyrazole and tolyl rings will resonate in the aromatic region (110-140 ppm). The carbon atom attached to the boron (C-4 of the pyrazole ring) may not be observed due to quadrupolar relaxation induced by the boron nucleus.[5] The methyl carbon of the tolyl group will appear at a characteristic upfield chemical shift.
Caption: Correlation of the structure of this compound with its predicted NMR signals.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Predicted IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Broad, Strong | O-H stretching (B(OH)₂) |
| ~3100 | Medium | C-H stretching (aromatic) |
| ~2950 | Weak | C-H stretching (aliphatic) |
| 1610, 1520 | Medium | C=C stretching (aromatic) |
| ~1350 | Strong | B-O stretching |
| ~1100 | Strong | C-N stretching |
Experimental Protocol for IR Spectroscopy:
-
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
-
Acquisition: A background spectrum is first collected. Then, the spectrum of the sample is recorded, typically over a range of 4000-400 cm⁻¹.
-
Data Analysis: The positions and intensities of the absorption bands are correlated with known functional group frequencies.
Interpretation:
The most prominent feature in the IR spectrum will be a broad and strong absorption band in the 3400-3200 cm⁻¹ region, characteristic of the O-H stretching vibrations of the boronic acid group. The B-O stretching vibration is expected to appear as a strong band around 1350 cm⁻¹. Aromatic C-H and C=C stretching vibrations will also be present.
Caption: A typical workflow for acquiring and interpreting an FTIR spectrum.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and can also provide information about its structure.
Predicted Mass Spectrum:
-
Molecular Ion (M⁺): m/z = 202.09 (for the most abundant isotopes: ¹²C₁₀¹H₁₁¹¹B¹⁴N₂¹⁶O₂)
-
Key Fragmentation Pattern: Loss of water (H₂O) from the molecular ion is a common fragmentation pathway for boronic acids.
Experimental Protocol for Mass Spectrometry:
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: An Electrospray Ionization (ESI) mass spectrometer is commonly used for this type of compound.[6]
-
Acquisition: The sample solution is infused into the ESI source. The mass analyzer (e.g., quadrupole or time-of-flight) separates the ions based on their mass-to-charge ratio (m/z).
-
Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and any significant fragment ions.
Interpretation:
The mass spectrum should show a prominent peak corresponding to the molecular weight of this compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the molecule by providing a highly accurate mass measurement. The isotopic pattern of boron (¹⁰B and ¹¹B) can also be observed in the molecular ion peak cluster.
Conclusion
The spectroscopic characterization of this compound relies on the synergistic application of NMR, IR, and MS. While this guide presents predicted data, the outlined methodologies and interpretative principles provide a solid foundation for the empirical analysis of this compound. Careful sample preparation and a thorough understanding of the underlying principles of each technique are crucial for obtaining high-quality, unambiguous data, which is essential for its application in research and development.
References
An In-depth Technical Guide on the Purity and Characterization of 1-p-Tolylpyrazole-4-boronic acid
Abstract
1-p-Tolylpyrazole-4-boronic acid is a pivotal building block in contemporary drug discovery and development, primarily utilized in Suzuki-Miyaura cross-coupling reactions to synthesize complex organic molecules.[1][2] Its purity is paramount, as impurities can lead to undesirable side reactions, lower yields, and complications in the purification of the final active pharmaceutical ingredient (API).[3] This guide provides a comprehensive overview of the critical aspects of purity assessment and characterization for this compound, offering field-proven insights and detailed methodologies for researchers, scientists, and drug development professionals.
Introduction: The Significance of this compound in Medicinal Chemistry
The pyrazole scaffold is a well-established pharmacophore present in numerous clinically approved drugs, exhibiting a wide range of biological activities, including anti-inflammatory and anticancer properties.[4] The fusion of a pyrazole ring with a tolyl group and a boronic acid moiety creates a versatile reagent, this compound, with significant potential in the synthesis of novel therapeutic agents.[2][5] The boronic acid functional group is a key player in palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon bonds with high efficiency and selectivity.
However, the inherent nature of boronic acids presents unique challenges. They are susceptible to degradation pathways such as protodeboronation and oxidation, and can form oligomeric anhydrides (boroxines), which can complicate their characterization and reactivity.[6][7][8] Therefore, a robust analytical strategy to ensure the purity and stability of this compound is not just a quality control measure, but a critical determinant of successful synthetic outcomes.
Foundational Principles of Purity and Stability
The stability of boronic acids, including this compound, is influenced by several factors:
-
Moisture: Exposure to water can lead to hydrolysis and decomposition.[9]
-
pH: Both acidic and basic conditions can catalyze protodeboronation, the cleavage of the carbon-boron bond.[9] Boronic acids are generally most stable at a neutral pH.[9]
-
Oxidation: The boronic acid moiety can be susceptible to oxidation, particularly in the presence of oxidizing agents and prolonged exposure to air.[6][7]
-
Temperature: For long-term storage, refrigeration (below 4°C/39°F) is recommended to minimize degradation.[9]
To enhance stability, boronic acids are often converted to more stable derivatives, such as pinacol esters or N-methyliminodiacetic acid (MIDA) boronates.[6][7][10] These derivatives can protect the boronic acid from decomposition and can be used in "slow-release" strategies for cross-coupling reactions.[6][7]
Comprehensive Characterization Workflow
A multi-technique approach is essential for the unambiguous characterization and purity assessment of this compound.
Caption: A comprehensive workflow for the purification and characterization of this compound.
Purification Methodologies
Effective purification is the cornerstone of obtaining high-quality this compound. Common techniques include:
-
Recrystallization: This is a primary method for purifying solid boronic acids. Solvents such as ethyl acetate, benzene, or dichloroethane can be effective.[11]
-
Acid-Base Extraction: The weakly acidic nature of the boronic acid hydroxyl groups can be exploited. Treating the impure product with a base to form a salt, followed by extraction and then acidification, can effectively remove non-acidic impurities.[11]
-
Column Chromatography: For less polar boronic acids, silica gel chromatography can be employed.[11] However, care must be taken as the silica can sometimes promote degradation.[12] Neutral alumina can be a viable alternative.[11]
Experimental Protocol: Purification via Acid-Base Extraction
-
Dissolve the crude this compound in a suitable organic solvent (e.g., ethyl acetate).
-
Extract the organic layer with a mild aqueous base (e.g., 1M sodium carbonate solution) to form the boronate salt, which will partition into the aqueous layer.
-
Separate the aqueous layer and wash it with a fresh portion of the organic solvent to remove any remaining neutral impurities.
-
Acidify the aqueous layer with a dilute acid (e.g., 1M HCl) to a pH of ~2-3, causing the pure boronic acid to precipitate.
-
Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum.
Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information on the proton environment of the molecule. The aromatic protons of the tolyl and pyrazole rings will have characteristic chemical shifts and coupling patterns. The boronic acid protons (-B(OH)₂) are often broad and may exchange with residual water in the solvent, making them difficult to observe.
-
¹³C NMR: Confirms the carbon framework of the molecule.
-
¹¹B NMR: This is a crucial technique for characterizing boronic acids. The ¹¹B nucleus is quadrupolar and gives a broad signal. The chemical shift is indicative of the coordination state of the boron atom. For a tricoordinate boronic acid, a signal is typically observed in the range of δ 28-34 ppm. The presence of boroxines will result in a different chemical shift (typically around δ 20-23 ppm).
Mass Spectrometry (MS):
-
Electrospray Ionization (ESI)-MS: Useful for confirming the molecular weight of the compound.[13] However, boronic acids can be challenging to analyze by ESI-MS due to their tendency to form various species in solution, including dimers and solvent adducts.[14]
-
Gas Chromatography (GC)-MS: Often requires derivatization of the boronic acid to a more volatile form, such as a pinacol ester, to prevent on-column degradation.[15]
Purity Assessment
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC):
HPLC is the workhorse for quantitative purity analysis.[1] The development of a robust HPLC method is critical and requires careful consideration of several factors:
-
Column Selection: Reversed-phase columns (e.g., C18, C8) are commonly used. Columns with low silanol activity are preferred to minimize on-column hydrolysis of the boronic acid.[16]
-
Mobile Phase: A buffered mobile phase is often necessary to control the pH and ensure reproducible retention times. Both low and high pH conditions can be explored to optimize the separation.[1]
-
Sample Diluent: Using an aprotic solvent like acetonitrile for sample preparation can help to minimize hydrolysis before injection.[16]
Table 1: Typical HPLC Method Parameters
| Parameter | Condition | Rationale |
| Column | C18, 2.1 x 50 mm, 1.8 µm | Provides good retention and resolution for aromatic compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidic modifier to control peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic modifier for elution. |
| Gradient | 5-95% B over 10 minutes | To elute a range of potential impurities. |
| Flow Rate | 0.4 mL/min | Standard for a 2.1 mm ID column. |
| Column Temp. | 40 °C | Improves peak shape and reproducibility. |
| Detection | UV at 254 nm | Aromatic rings provide strong UV absorbance. |
Flame Atomic Absorption Spectrometry (FAAS):
FAAS is a reliable technique for determining the total boron content in the sample, which can be used to calculate the overall purity of the boronic acid.[17]
Experimental Protocol: Purity Determination by HPLC
-
Standard Preparation: Accurately weigh a reference standard of this compound and dissolve it in a known volume of diluent (e.g., acetonitrile) to create a stock solution. Prepare a series of calibration standards by serial dilution.
-
Sample Preparation: Accurately weigh the sample to be tested and dissolve it in the same diluent to a concentration within the calibration range.
-
Chromatographic Analysis: Inject the standards and the sample onto the HPLC system using the parameters outlined in Table 1.
-
Data Analysis: Construct a calibration curve from the peak areas of the standards. Determine the concentration of the main peak in the sample from the calibration curve and calculate the purity as a percentage. Impurities can be quantified based on their peak areas relative to the main peak.
Common Impurities and Their Origins
Understanding the potential impurities is crucial for developing effective purification and analytical methods.
References
- 1. waters.com [waters.com]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. amcrasto.wordpress.com [amcrasto.wordpress.com]
- 4. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. application.wiley-vch.de [application.wiley-vch.de]
- 9. benchchem.com [benchchem.com]
- 10. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]
- 11. researchgate.net [researchgate.net]
- 12. Recent Advances in the Synthesis of Borinic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Arylboronic acid chemistry under electrospray conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. researchgate.net [researchgate.net]
- 17. tsijournals.com [tsijournals.com]
The Versatility of 1-p-Tolylpyrazole-4-boronic Acid in Modern Medicinal Chemistry: A Technical Guide
Introduction: The Strategic Importance of the Pyrazole-Boronic Acid Scaffold
In the landscape of contemporary drug discovery, the pyrazole nucleus stands as a "privileged scaffold," a testament to its remarkable versatility and presence in a multitude of clinically significant therapeutic agents.[1][2] This five-membered aromatic heterocycle, with its two adjacent nitrogen atoms, offers a unique combination of physicochemical properties, including metabolic stability and the capacity for diverse substitutions, making it a cornerstone in the design of novel therapeutics.[3][4] When this esteemed scaffold is functionalized with a boronic acid moiety, a world of new possibilities in medicinal chemistry unfolds. Boronic acids and their derivatives have shed their historical perception of toxicity, emerging as powerful tools in drug design, most notably with the success of the proteasome inhibitor bortezomib.[5][6]
This technical guide provides an in-depth exploration of the potential applications of a specific, yet broadly representative, member of this class: 1-p-Tolylpyrazole-4-boronic acid . We will delve into its role as a versatile building block in the synthesis of targeted therapies, with a particular focus on its application in the development of kinase inhibitors, its emerging role in innovative therapeutic modalities such as PROTACs, and its potential for creating diagnostic agents through radiolabeling. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical insights into harnessing the power of this unique chemical entity.
Core Applications in Targeted Therapy
The true potential of this compound lies in its utility as a key intermediate in the synthesis of highly specific and potent inhibitors of various enzymes implicated in disease, particularly cancer. The p-tolyl group provides a lipophilic handle that can be oriented into hydrophobic pockets of enzyme active sites, while the pyrazole core acts as a rigid scaffold for the precise positioning of other pharmacophoric elements. The boronic acid functional group is a versatile handle for synthetic elaboration, most commonly through the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[7][8]
Inhibition of Key Oncogenic Kinases
Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[2] Pyrazole-containing compounds have been extensively investigated as kinase inhibitors, and this compound serves as an excellent starting point for the synthesis of inhibitors targeting several key oncogenic kinases.
The Aurora kinases (A, B, and C) are a family of serine/threonine kinases that are essential for the regulation of mitosis and cell division.[9] Their overexpression is frequently observed in various human cancers, making them attractive targets for anticancer drug development.[5][10] Numerous pyrazole-based Aurora kinase inhibitors have been developed, demonstrating the suitability of this scaffold for targeting the ATP-binding pocket of these enzymes.[11][12]
Table 1: Representative IC50 Values for Pyrazole-Based Aurora Kinase Inhibitors
| Compound Class | Target Kinase | IC50 (nM) | Reference |
|---|---|---|---|
| Tetrahydropyrrolo[3,4-c]pyrazole derivative | Aurora A | 13 | [10] |
| Tetrahydropyrrolo[3,4-c]pyrazole derivative | Aurora B | 79 | [10] |
| Imidazo[4,5-b]pyridine derivative | Aurora A | 67 | [12] |
| Imidazo[4,5-b]pyridine derivative | Aurora B | 12,710 |[12] |
This table presents data for structurally related pyrazole compounds to illustrate the potential of the scaffold, not for this compound itself.
The general strategy for synthesizing such inhibitors involves the Suzuki-Miyaura coupling of this compound with a suitably functionalized heterocyclic partner, such as a halogenated quinazoline or imidazo[4,5-b]pyridine, which can then be further elaborated to optimize potency and selectivity.
Caption: Synthetic workflow for pyrazole-based Aurora kinase inhibitors.
The transforming growth factor-beta (TGF-β) signaling pathway plays a dual role in cancer, acting as a tumor suppressor in the early stages but promoting tumor progression and metastasis in later stages.[12][13] The TGF-β type I receptor, also known as activin receptor-like kinase 5 (ALK5), is a key mediator of this pathway and its inhibition is a promising therapeutic strategy.[8] Pyrazole-based compounds have been identified as potent and selective inhibitors of ALK5.[14]
The 1-p-tolylpyrazole scaffold can be utilized to develop ALK5 inhibitors through a similar synthetic strategy as for Aurora kinase inhibitors. The p-tolyl group can occupy a hydrophobic pocket in the ALK5 active site, while the pyrazole ring serves as a central scaffold for attaching other functional groups that can form key interactions with the receptor.
Table 2: Representative IC50 Values for Pyrazole-Based ALK5 Inhibitors
| Compound Class | Target Kinase | IC50 (nM) | Reference |
|---|---|---|---|
| Trisubstituted pyrazole | ALK5 | 12 | [15] |
| Trisubstituted pyrazole | ALK4 | 45 | [15] |
| Trisubstituted pyrazole | ALK7 | 7.5 |[15] |
This table presents data for structurally related pyrazole compounds to illustrate the potential of the scaffold, not for this compound itself.
Caption: Inhibition of the TGF-β/ALK5 signaling pathway.
Indoleamine 2,3-dioxygenase 1 (IDO1) is an enzyme that catalyzes the first and rate-limiting step in the degradation of the essential amino acid tryptophan.[13][16] In the tumor microenvironment, the upregulation of IDO1 leads to tryptophan depletion and the accumulation of kynurenine, which suppresses the anti-tumor immune response.[16] Therefore, inhibiting IDO1 is a promising strategy in cancer immunotherapy. While the direct inhibition of IDO1 by this compound has not been extensively reported, the structural features of pyrazole and boronic acid derivatives suggest their potential in this area.[17] Further research is warranted to explore the utility of this scaffold in the design of novel IDO1 inhibitors.
Advanced Therapeutic Modalities
Beyond its role in traditional enzyme inhibition, the unique chemical properties of this compound make it suitable for incorporation into more advanced therapeutic platforms.
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[3] This technology offers a powerful approach to target proteins that have been traditionally considered "undruggable."
Aryl boronic acids have emerged as a key component in the design of "caged" or "pro-PROTACs" that are activated by reactive oxygen species (ROS).[3][4] In this strategy, the boronic acid moiety acts as a protective group on a crucial part of the PROTAC molecule, rendering it inactive. In the ROS-rich tumor microenvironment, the boronic acid is cleaved, releasing the active PROTAC and enabling targeted protein degradation specifically in cancer cells.
Caption: Mechanism of a ROS-activated boronic acid-caged PROTAC.
The this compound scaffold is an ideal candidate for this application. The boronic acid can be strategically placed to mask a key functional group on the E3 ligase ligand or the target protein binder of the PROTAC.
Radiolabeling for PET Imaging
Positron Emission Tomography (PET) is a non-invasive imaging technique that is widely used in oncology for diagnosis, staging, and monitoring treatment response.[1] This technique relies on the use of radiotracers, which are biologically active molecules labeled with a positron-emitting radionuclide, such as fluorine-18 (¹⁸F).[1]
The pyrazole scaffold is well-suited for the development of ¹⁸F-labeled PET tracers due to its metabolic stability and the ability to incorporate fluorine atoms without significantly altering the biological activity of the molecule.[1] this compound can serve as a precursor for the synthesis of ¹⁸F-labeled PET tracers. The boronic acid can be converted to a more reactive precursor, such as a stannane or an iodo-derivative, which can then undergo a nucleophilic substitution reaction with [¹⁸F]fluoride.
Caption: General workflow for the synthesis of an ¹⁸F-labeled pyrazole PET tracer.
Experimental Protocols
To facilitate the practical application of the concepts discussed in this guide, the following section provides detailed, step-by-step methodologies for the synthesis of this compound and its subsequent use in a Suzuki-Miyaura cross-coupling reaction.
Protocol 1: Synthesis of this compound Pinacol Ester
This protocol is adapted from established methods for the synthesis of related pyrazole-boronic acid esters.[6]
Materials:
-
1-p-Tolyl-4-bromopyrazole
-
Bis(pinacolato)diboron (B₂pin₂)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium acetate (KOAc)
-
1,4-Dioxane (anhydrous)
-
Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add 1-p-tolyl-4-bromopyrazole (1.0 eq), bis(pinacolato)diboron (1.2 eq), [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.03 eq), and potassium acetate (3.0 eq).
-
Add anhydrous 1,4-dioxane to the flask via syringe.
-
Degas the reaction mixture by three cycles of vacuum-argon backfill.
-
Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the Celite pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired this compound pinacol ester.
Protocol 2: Suzuki-Miyaura Cross-Coupling of this compound with an Aryl Halide
This protocol provides a general procedure for the palladium-catalyzed cross-coupling of this compound with an aryl halide.[7][18]
Materials:
-
This compound
-
Aryl halide (e.g., 4-bromopyridine)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Sodium carbonate (Na₂CO₃)
-
1,4-Dioxane
-
Water
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a Schlenk tube, add this compound (1.1 eq), the aryl halide (1.0 eq), tetrakis(triphenylphosphine)palladium(0) (0.05 eq), and sodium carbonate (2.5 eq).
-
Evacuate and backfill the tube with argon three times.
-
Add a 4:1 mixture of 1,4-dioxane and water to the tube.
-
Heat the reaction mixture to 90 °C and stir for 6-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with water and extract with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to yield the desired biaryl product.
Conclusion and Future Outlook
This compound is a powerful and versatile building block in medicinal chemistry. Its strategic combination of a privileged pyrazole scaffold and a synthetically tractable boronic acid moiety provides a gateway to a diverse array of potential therapeutic and diagnostic agents. From potent kinase inhibitors to innovative PROTACs and targeted PET imaging agents, the applications of this compound are vast and continue to expand. As our understanding of the molecular drivers of disease deepens, the ability to rapidly synthesize and screen novel compounds based on scaffolds like this compound will be paramount to the future of drug discovery.
References
- 1. Pyrazoles as Key Scaffolds for the Development of Fluorine-18-Labeled Radiotracers for Positron Emission Tomography (PET) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Conditional PROTAC: Recent Strategies for Modulating Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Prodrug strategies for targeted therapy triggered by reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN110698506A - Synthesis method of pyrazole-4-boronic acid pinacol ester - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
- 8. selleckchem.com [selleckchem.com]
- 9. chinesechemsoc.org [chinesechemsoc.org]
- 10. Aurora kinase inhibitors: Progress towards the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of IDO1 inhibitors: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. precisionfda.org [precisionfda.org]
- 16. Inflammatory reprogramming with IDO1 inhibitors: turning immunologically unresponsive ‘cold’ tumors ‘hot’ - PMC [pmc.ncbi.nlm.nih.gov]
- 17. IDO1 inhibitors(Hutchison MediPharma) - Drug Targets, Indications, Patents - Synapse [synapse-patsnap-com.libproxy1.nus.edu.sg]
- 18. researchgate.net [researchgate.net]
Role of pyrazole boronic acids in organic synthesis
An In-depth Technical Guide to the Role of Pyrazole Boronic Acids in Organic Synthesis
Abstract
Pyrazole boronic acids and their corresponding esters have emerged as indispensable tools in modern organic synthesis, bridging the gap between fundamental heterocyclic chemistry and complex molecular architecture. Their dual-nature, combining the privileged pyrazole scaffold with the versatile reactivity of the boronic acid moiety, has made them cornerstone reagents for researchers in medicinal chemistry, drug development, and materials science. This guide provides an in-depth exploration of the synthesis, properties, and core applications of pyrazole boronic acids. We will delve into the mechanistic underpinnings of their reactivity, present field-proven experimental protocols, and highlight their strategic importance in the construction of biologically active molecules and advanced materials.
Introduction: The Strategic Value of a Dual-Functionality Reagent
The power of pyrazole boronic acids lies in their synergistic combination of two highly valuable chemical entities.[1][2]
-
The Pyrazole Core: This five-membered nitrogen-containing heterocycle is a "privileged scaffold" in medicinal chemistry.[3][4] Its unique electronic properties, metabolic stability, and ability to act as both a hydrogen bond donor and acceptor make it a frequent component in a vast array of therapeutic agents, including kinase inhibitors, anti-inflammatory drugs, and anticancer agents.[1][2][5][6][7]
-
The Boronic Acid Handle: The boronic acid group (–B(OH)₂) and its esters (e.g., pinacol esters) are exceptionally versatile functional groups. They are stable, generally low in toxicity, and serve as key coupling partners in a multitude of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably the Nobel Prize-winning Suzuki-Miyaura cross-coupling.[5][8][9]
This guide will illuminate how the strategic deployment of these reagents enables the precise and efficient incorporation of the pyrazole motif into complex molecular targets.
Figure 1: The dual functionality of pyrazole boronic acids.
Synthesis of Pyrazole Boronic Acids and Esters
The accessibility of pyrazole boronic acids is crucial for their widespread application. Several robust synthetic methods exist, with the choice often dictated by the availability of starting materials and functional group tolerance. The most common targets are pinacol esters, which offer enhanced stability, simplifying handling and purification.[10]
Method A: Palladium-Catalyzed Miyaura Borylation
This is arguably the most prevalent method, involving the cross-coupling of a halogenated pyrazole with a diboron reagent, typically bis(pinacolato)diboron (B₂pin₂).
-
Causality: This method is favored for its broad functional group tolerance and the relatively mild reaction conditions. The choice of a palladium catalyst with appropriate ligands is critical for achieving high efficiency and minimizing side reactions. Catalysts like [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) are effective for this transformation.[11]
Figure 2: Workflow for Pd-catalyzed Miyaura Borylation.
Exemplary Protocol: Synthesis of Pyrazole-4-boronic acid pinacol ester [11]
-
Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 1-Boc-4-iodopyrazole (1.0 equiv), bis(pinacolato)diboron (1.1 equiv), potassium acetate (KOAc, 3.0 equiv), and [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 equiv).
-
Solvent Addition: Add anhydrous 1,4-dioxane to the flask.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir for 12-16 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product (1-Boc-4-pyrazole pinacol borate) is then purified by flash column chromatography.
-
Deprotection: The Boc-protecting group can be removed by heating the intermediate until gas evolution ceases, yielding the pure pyrazole-4-boronic acid pinacol ester.[11]
Method B: Halogen-Metal Exchange and Borylation
This classic organometallic approach is a powerful alternative, particularly when specific isomers are desired that may not be readily available from halogenated precursors suitable for Pd-catalysis.
-
Causality: This two-step process involves deprotonation or halogen-metal exchange using a strong base (typically n-butyllithium) at low temperature, followed by quenching the resulting pyrazolyl-lithium species with a boron electrophile like triisopropyl borate or 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.[12] The low temperature is critical to prevent side reactions and maintain the integrity of the organolithium intermediate.
Exemplary Protocol: Synthesis of 1-methyl-1H-pyrazole-3-boronic acid pinacol ester [12]
-
Setup: Dissolve 3-iodo-1-methyl-1H-pyrazole (1.0 equiv) in anhydrous THF in a flame-dried flask under an inert atmosphere.
-
Lithiation: Cool the solution to -78 °C. Add n-butyllithium (1.05 equiv) dropwise, maintaining the temperature below -70 °C. Stir for 1 hour.
-
Borylation: Add 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.2 equiv) dropwise to the solution at -78 °C.
-
Quench: Allow the reaction to slowly warm to room temperature and stir overnight. Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Workup & Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography.
| Parameter | Method A: Miyaura Borylation | Method B: Halogen-Metal Exchange |
| Starting Material | Halogenated Pyrazole (I, Br) | Halogenated Pyrazole (I, Br) |
| Key Reagents | B₂pin₂, Pd-catalyst, Base (e.g., KOAc) | Organolithium (e.g., n-BuLi), Borate ester |
| Temperature | Elevated (80-110 °C) | Cryogenic (-78 °C) |
| Functional Group Tolerance | Generally good | Limited by strong base |
| Key Advantage | Operational simplicity, milder conditions | Access to isomers, avoids expensive catalysts |
| Key Disadvantage | Cost of palladium catalyst | Requires strict anhydrous/anaerobic conditions |
The Cornerstone Application: Suzuki-Miyaura Cross-Coupling
The primary role of pyrazole boronic acids in synthesis is to serve as the pyrazole source in Suzuki-Miyaura cross-coupling reactions.[1][13] This palladium-catalyzed reaction forms a C-C bond between the pyrazole ring and an aryl, heteroaryl, or vinyl halide/triflate, providing a powerful and modular method for constructing complex biaryl and hetero-biaryl systems.[1][8]
Figure 3: The Suzuki-Miyaura cross-coupling reaction.
Mechanistic Considerations & Protocol Trustworthiness
The reaction proceeds via a well-established catalytic cycle (Figure 3). A key step is transmetalation, where the organic group is transferred from boron to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic "ate" complex.
Challenges with N-H Pyrazoles: Unprotected pyrazoles, containing an acidic N-H proton, can present challenges.[14] The pyrazole N-H can coordinate to the palladium center or react with the base, potentially inhibiting the catalyst and leading to lower yields or dehalogenation of the coupling partner.[15]
Field-Proven Solution: The use of modern Buchwald-type ligands, such as XPhos, in combination with pre-catalysts like XPhos Pd G2, has proven highly effective for coupling challenging substrates, including unprotected aminopyrazoles.[15][16] These bulky, electron-rich ligands promote the desired reductive elimination step and can mitigate catalyst inhibition.
Exemplary Protocol: Suzuki Coupling of 4-Bromo-1H-pyrazole [16][17]
-
Setup: In a microwave vial or Schlenk tube, combine the 4-bromo-1H-pyrazole derivative (1.0 equiv), the desired aryl boronic acid (1.1-1.5 equiv), a base such as Na₂CO₃ or K₃PO₄ (2.0-2.5 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol% or XPhos Pd G2, 1-2 mol%).
-
Solvent: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio).
-
Reaction: Seal the vessel and heat the mixture to 90-120 °C for the specified time (2-24 hours), which can often be shortened significantly using microwave irradiation.[15] Monitor for completion.
-
Workup: After cooling, dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water to remove the inorganic base and salts.
-
Purification: Dry the organic phase, concentrate, and purify the residue by flash chromatography or recrystallization to obtain the desired 4-aryl-pyrazole product.
Beyond Suzuki-Miyaura: Emerging Roles
While Suzuki coupling is the dominant application, the unique reactivity of pyrazole boronic acids enables other valuable transformations.
Palladium-Catalyzed Oxidative Homocoupling
Symmetrical bipyrazoles are valuable ligands for creating metal-organic frameworks (MOFs) and other advanced materials.[18] A facile route to these structures involves the palladium-catalyzed oxidative homocoupling of a pyrazole boronic ester. This method is more elegant and efficient than a traditional cross-coupling, which would require two different pyrazole starting materials.[18]
-
Causality: Under optimized conditions with a catalyst like Pd(PPh₃)₄ and a base in the presence of an oxidant (often air), two molecules of the pyrazole boronic ester can be coupled to form a symmetrical bipyrazole, offering a direct and scalable route to these important building blocks.[18]
Formation of Four-Coordinate Boron(III) Complexes
An unusual but insightful reaction occurs between certain 1-(2-pyridinyl)-5-pyrazolone derivatives and arylboronic acids in basic media. Instead of a coupling reaction, a stable six-membered pyrazole diarylborinate complex is formed.[19]
-
Mechanistic Insight: This transformation is believed to proceed through a base-promoted disproportionation of the arylboronic acid, facilitated by the [N,O]-bidentate chelation offered by the pyrazolyl-pyridine scaffold.[19] This highlights the ability of the pyrazole ring system to act as a ligand and influence the reactivity at the boron center, moving beyond its role as a simple passive substrate.
Strategic Application in Drug Discovery
The modularity and efficiency of reactions involving pyrazole boronic acids make them a powerful asset in drug discovery pipelines. They allow medicinal chemists to rapidly synthesize libraries of novel pyrazole-containing compounds for biological screening.
A prominent example is the synthesis of Baricitinib , an oral inhibitor of Janus kinase (JAK) 1 and 2 used for treating rheumatoid arthritis. A key step in its synthesis involves the use of a pyrazole boronic acid pinacol ester as a crucial building block.[20]
Figure 4: Retrosynthetic analysis of Baricitinib.
This strategic disconnection allows for the late-stage installation of the pyrazole moiety, a common tactic in medicinal chemistry that enables the exploration of structure-activity relationships (SAR) by varying the pyrazole component.
| Target Class | Rationale for Pyrazole Moiety | Exemplary Inhibitors |
| Kinases (JAK, ALK, c-MET, etc.) | Acts as a hinge-binding motif, forming key hydrogen bonds in the ATP-binding pocket. | Baricitinib, Crizotinib |
| Bcl-2 Proteins | Mimics a peptide alpha-helix to disrupt protein-protein interactions. | ABT-737 Analogues |
| Acetyl-CoA Carboxylase | Interacts with key residues in the enzyme's active site. | Pyrazole-based inhibitors |
| Viral Polymerases | Can act as a bioisostere for other heterocycles in inhibitor design. | Various investigational agents |
Table adapted from information in
Conclusion and Future Outlook
Pyrazole boronic acids are far more than simple reagents; they are strategic enablers of molecular complexity. Their primary role as robust partners in Suzuki-Miyaura cross-coupling has cemented their importance in academic and industrial laboratories, particularly for the synthesis of kinase inhibitors and other pharmaceuticals.
The continued development of more active and robust catalysts will further expand the scope of their application, allowing for couplings under even milder conditions and with previously incompatible functional groups. Furthermore, exploring their utility in other transition-metal-catalyzed reactions, such as C-H activation and photoredox catalysis, represents a fertile ground for future innovation. As the demand for sophisticated, precisely functionalized heterocyclic molecules grows, the role of pyrazole boronic acids in the synthetic chemist's toolbox is set to become even more prominent.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. A Comprehensive Review on Pyrazole and It’s Pharmacological Properties [ijraset.com]
- 5. nbinno.com [nbinno.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. chemimpex.com [chemimpex.com]
- 9. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 11. CN110698506A - Synthesis method of pyrazole-4-boronic acid pinacol ester - Google Patents [patents.google.com]
- 12. CN105669733A - Synthetic method of 1-methyl-1H-pyrazole-3-boronic acid pinacol ester - Google Patents [patents.google.com]
- 13. nbinno.com [nbinno.com]
- 14. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. pubs.rsc.org [pubs.rsc.org]
- 19. Structural Requirements of 1-(2-Pyridinyl)-5-pyrazolones for Disproportionation of Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 20. CN114380853A - Preparation method of 4-pyrazole boronic acid pinacol ester - Google Patents [patents.google.com]
The Versatile Virtuoso: 1-p-Tolylpyrazole-4-boronic Acid as a Cornerstone for Novel Compound Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Pyrazole Scaffold and the Power of Boronic Acids
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds with a wide array of therapeutic applications, including anti-inflammatory, anticancer, antibacterial, and antiviral agents.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding make it an attractive pharmacophore. When functionalized with a boronic acid moiety, the pyrazole scaffold is transformed into a highly versatile building block, primed for carbon-carbon bond formation through transition metal-catalyzed cross-coupling reactions.
This technical guide delves into the synthesis, properties, and applications of a particularly valuable derivative: 1-p-tolylpyrazole-4-boronic acid . The presence of the p-tolyl group at the N1 position of the pyrazole ring introduces specific steric and electronic features that can be exploited to fine-tune the pharmacological properties of the resulting compounds. This guide will serve as a comprehensive resource for researchers looking to leverage this building block in the design and synthesis of novel molecules with therapeutic potential.
Synthesis of the Building Block: A Strategic Approach
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. While a direct, one-pot synthesis from commercially available starting materials is not commonly reported, a logical and field-proven synthetic strategy involves three key stages: synthesis of the 1-p-tolylpyrazole core, regioselective halogenation at the C4 position, and subsequent conversion of the halide to the boronic acid. For enhanced stability and easier handling, the boronic acid is often converted to its pinacol ester derivative.
Part 1: Synthesis of 1-p-Tolyl-1H-pyrazole
The initial step involves the construction of the pyrazole ring with the desired p-tolyl substituent at the N1 position. A common and effective method is the condensation of a 1,3-dicarbonyl compound or its equivalent with p-tolylhydrazine.
Part 2: Regioselective Halogenation of 1-p-Tolyl-1H-pyrazole
With the 1-p-tolylpyrazole core in hand, the next critical step is the introduction of a halogen atom, typically bromine or iodine, at the C4 position. This position is susceptible to electrophilic substitution. N-halosuccinimides (NBS or NIS) are commonly employed for this transformation, offering mild reaction conditions and good regioselectivity.[3][4]
Part 3: Conversion to the Boronic Acid or its Pinacol Ester
The final stage of the synthesis is the conversion of the 4-halo-1-p-tolylpyrazole into the corresponding boronic acid or its pinacol ester. Two primary methods are widely used:
-
Lithiation-Borylation Sequence: This method involves the deprotonation of the C4 position using a strong organolithium base at low temperatures, followed by quenching with a trialkyl borate (e.g., triisopropyl borate) to form the boronic ester. Subsequent hydrolysis yields the boronic acid.[1]
-
Miyaura Borylation: This palladium-catalyzed cross-coupling reaction utilizes a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), in the presence of a suitable palladium catalyst and a base to convert the aryl halide to the corresponding boronate ester.[5] This method is often preferred due to its milder reaction conditions and broader functional group tolerance.
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of this compound is crucial for its effective use in synthesis.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁BN₂O₂ | [6] |
| Molecular Weight | 202.02 g/mol | [6] |
| Appearance | Off-white to white solid | Generic |
| Solubility | Soluble in organic solvents such as DMSO and methanol. | Generic |
Spectroscopic Characterization:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyrazole ring protons, the tolyl methyl group, and the aromatic protons of the tolyl ring. The protons on the pyrazole ring typically appear as singlets in the aromatic region.
-
¹³C NMR: The carbon NMR spectrum will display distinct resonances for the carbon atoms of the pyrazole and tolyl rings.
-
¹¹B NMR: Boron-11 NMR spectroscopy is a powerful tool for characterizing boronic acids and their esters. The chemical shift provides information about the coordination state of the boron atom.[7][8]
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight of the compound.
The Cornerstone of Innovation: Applications in Novel Compound Synthesis
The primary utility of this compound lies in its role as a key building block in the Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction enables the facile synthesis of a diverse range of biaryl and heteroaryl compounds.[9]
The Suzuki-Miyaura Cross-Coupling Reaction: A Gateway to Molecular Diversity
The Suzuki-Miyaura coupling involves the reaction of an organoboron compound (in this case, this compound or its pinacol ester) with an aryl or vinyl halide or triflate, catalyzed by a palladium(0) complex. The reaction proceeds through a well-established catalytic cycle.
Experimental Protocol: A General Procedure for Suzuki-Miyaura Coupling
The following is a representative, self-validating protocol for the Suzuki-Miyaura coupling of this compound pinacol ester with an aryl halide. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
Case Study: Synthesis of Kinase Inhibitors
The 1-arylpyrazole scaffold is a common feature in many kinase inhibitors. By utilizing this compound, medicinal chemists can readily synthesize libraries of compounds for screening against various kinase targets. For instance, coupling of this building block with substituted 7-chloro-3H-imidazo[4,5-b]pyridines can yield potent inhibitors of kinases such as Aurora-A.[10] The p-tolyl group can occupy specific hydrophobic pockets within the kinase active site, potentially enhancing binding affinity and selectivity.
| Aryl Halide Substrate | Product | Yield (%) | Kinase Target |
| 7-Chloro-2-methyl-3H-imidazo[4,5-b]pyridine | 2-Methyl-7-(1-p-tolyl-1H-pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine | 75-85 | Aurora-A |
| 7-Chloro-2-ethyl-3H-imidazo[4,5-b]pyridine | 2-Ethyl-7-(1-p-tolyl-1H-pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine | 70-80 | Aurora-A |
| 5,7-Dichloro-2-methyl-3H-imidazo[4,5-b]pyridine | 5-Chloro-2-methyl-7-(1-p-tolyl-1H-pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine | 65-75 | Multi-kinase |
Note: Yields are representative and may vary depending on the specific reaction conditions.
The data in the table above illustrates the utility of this compound in generating a series of related kinase inhibitors. The straightforward nature of the Suzuki-Miyaura coupling allows for the rapid exploration of structure-activity relationships (SAR) by varying the aryl halide coupling partner.
Conclusion and Future Outlook
This compound has established itself as a valuable and versatile building block in the synthesis of novel compounds, particularly in the field of drug discovery. Its straightforward synthesis and predictable reactivity in Suzuki-Miyaura cross-coupling reactions provide a reliable platform for the construction of complex molecular architectures. The inherent biological relevance of the pyrazole scaffold, combined with the tunable properties imparted by the p-tolyl substituent, ensures that this building block will continue to be a cornerstone in the development of new therapeutic agents. Future research will likely focus on expanding the scope of its applications, including its use in other transition metal-catalyzed reactions and the synthesis of novel materials with unique photophysical or electronic properties.
References
- 1. mdpi.com [mdpi.com]
- 2. Discovery of boronic acid-based potent activators of tumor pyruvate kinase M2 and development of gastroretentive nanoformulation for oral dosing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN104478917A - Synthesis method for 1-substitution-1H-pyrazol-4-boric acid pinacol ester - Google Patents [patents.google.com]
- 5. CN110698506A - Synthesis method of pyrazole-4-boronic acid pinacol ester - Google Patents [patents.google.com]
- 6. scbt.com [scbt.com]
- 7. par.nsf.gov [par.nsf.gov]
- 8. rsc.org [rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. 7-(Pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine-based derivatives for kinase inhibition: Co-crystallisation studies with Aurora-A reveal distinct differences in the orientation of the pyrazole N1-substituent - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Pyrazole Core—A Privileged Scaffold in Modern Drug Discovery
An In-depth Technical Guide to the Discovery and Development of Pyrazole-Based Inhibitors
In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in successful therapeutic agents. These are termed "privileged scaffolds" due to their inherent ability to bind to multiple biological targets with high affinity. The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands out as one of the most versatile and impactful of these scaffolds.[1][2][3][4] Its presence in a remarkable number of FDA-approved drugs—from the anti-inflammatory celecoxib to a host of kinase inhibitors used in oncology—is a testament to its robust utility.[1][2][5][6]
This guide provides an in-depth technical exploration of the discovery and development of pyrazole-based inhibitors. We will move beyond simple descriptions to explain the causality behind experimental choices, detailing the journey from initial concept to a potential therapeutic candidate. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful scaffold in their own discovery programs.
Chapter 1: The Pyrazole Scaffold's Chemical Virtues
The success of the pyrazole core is not accidental; it stems from a unique combination of physicochemical properties that make it an ideal building block for potent and selective inhibitors.
-
Structural Rigidity and Planarity: The aromatic nature of the pyrazole ring provides a rigid, planar anchor. This pre-organizes the substituents in a defined spatial orientation, reducing the entropic penalty upon binding to a target protein and often leading to higher affinity.
-
Hydrogen Bonding Capabilities: The two nitrogen atoms are key pharmacophoric features. One nitrogen typically acts as a hydrogen bond donor, while the other can act as a hydrogen bond acceptor. This allows the scaffold to form multiple, specific interactions within a protein's binding site, contributing to both potency and selectivity.
-
Synthetic Tractability: The pyrazole ring can be synthesized through various reliable methods, most notably the Knorr pyrazole synthesis and its variations.[7][8][9] This allows for the systematic and efficient creation of diverse compound libraries for screening and optimization. By varying the precursor 1,3-dicarbonyl compounds and hydrazines, chemists can readily explore the chemical space around the core scaffold.
-
Metabolic Stability: The aromatic pyrazole ring is generally resistant to metabolic degradation, which can contribute to favorable pharmacokinetic properties, such as a longer half-life in the body.[5][6]
Chapter 2: Key Therapeutic Targets and Mechanisms of Inhibition
Pyrazole-based inhibitors have been successfully developed against a wide array of protein targets. Here, we examine two prominent examples to illustrate their mechanisms of action.
Case Study: Celecoxib and the Inhibition of COX-2
Celecoxib (Celebrex®) is a diaryl-substituted pyrazole that functions as a selective non-steroidal anti-inflammatory drug (NSAID).[10][11]
-
Target and Disease Context: The primary target of Celecoxib is the cyclooxygenase-2 (COX-2) enzyme.[10][12][13] COX enzymes convert arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.[12][13] While the COX-1 isoform is constitutively expressed and plays a role in protecting the stomach lining, COX-2 is induced at sites of inflammation.[13] By selectively inhibiting COX-2, Celecoxib reduces inflammation and pain with a lower risk of the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[11][13]
-
Mechanism of Inhibition: Celecoxib binds to the active site of the COX-2 enzyme, preventing arachidonic acid from entering.[11][14] The selectivity for COX-2 is driven by a key structural difference between the two isoforms. The COX-2 active site has a larger, hydrophilic side pocket that is absent in COX-1.[11] The polar sulfonamide side chain of Celecoxib fits snugly into this side pocket, forming a stable interaction that anchors the inhibitor and blocks the channel.[11][12] This specific interaction is the structural basis for its >10-fold selectivity for COX-2 over COX-1.[11]
Case Study: Ruxolitinib and the Inhibition of the JAK-STAT Pathway
Ruxolitinib (Jakafi®) is a potent pyrazole-based inhibitor of Janus kinases (JAKs), specifically JAK1 and JAK2.[15][16] It is used to treat myeloproliferative neoplasms like myelofibrosis and polycythemia vera.[16][17][18]
-
Target and Disease Context: The JAK-STAT signaling pathway is a critical communication route for numerous cytokines and growth factors that regulate immunity and cell growth (hematopoiesis).[19][20][21][22] Dysregulation of this pathway, often due to mutations leading to hyperactive JAK signaling, is a hallmark of myeloproliferative neoplasms and certain inflammatory diseases.[17][22]
-
Mechanism of Inhibition: Ruxolitinib functions as an ATP-competitive inhibitor.[15][23] It binds to the ATP-binding pocket in the catalytic domain of JAK1 and JAK2, preventing ATP from binding.[15][23] This action halts the kinase's ability to phosphorylate itself and its downstream targets, the Signal Transducer and Activator of Transcription (STAT) proteins.[16][17] Without phosphorylation, STAT proteins cannot dimerize, translocate to the nucleus, or activate the gene transcription that drives uncontrolled cell proliferation and inflammation.[17][20][21] This effectively shuts down the aberrant signaling cascade.[17]
Caption: Ruxolitinib inhibits JAK1/JAK2, blocking STAT phosphorylation and downstream gene transcription.
Chapter 3: The Drug Discovery & Development Workflow
From a senior scientist's perspective, developing a novel pyrazole-based inhibitor is a systematic, hypothesis-driven process. Let's outline this workflow using a kinase inhibitor as our case study.
Caption: A typical workflow for advancing a pyrazole-based inhibitor from concept to clinic.
Step 1: Target Identification and Validation
The process begins by selecting a biological target, such as a kinase, that is causally linked to a disease. Our rationale must be sound: Is the target's activity elevated in the disease state? Does genetic knockout or RNAi of the target produce a therapeutic effect in disease models? A validated target provides the foundation for the entire project.
Step 2: Hit Identification via High-Throughput Screening (HTS)
With a validated target, the goal is to find initial chemical matter—"hits"—that modulate its activity. We would screen a large, diverse library of compounds (often >100,000) against the target kinase using a robust, miniaturized assay.
-
Causality in Assay Choice: We choose an assay that is sensitive, reproducible, and cost-effective. A common choice is a luminescence-based kinase assay (e.g., ADP-Glo™ or Kinase-Glo®). These assays measure either the amount of ADP produced or the amount of ATP consumed, respectively, providing a direct readout of kinase activity.[24] A true inhibitor will result in less ADP production or less ATP consumption.
Step 3: Hit-to-Lead Optimization and SAR
A "hit" is typically a weak binder (micromolar potency) and may have undesirable properties. The Hit-to-Lead (H2L) phase aims to transform a promising hit into a "lead" compound with nanomolar potency and improved selectivity. This is achieved through iterative cycles of chemical synthesis and biological testing, a process known as establishing the Structure-Activity Relationship (SAR).
-
The Logic of SAR: We begin with our pyrazole hit. Our hypothesis might be that a bulky group at the C3 position could access a specific hydrophobic pocket in the kinase, thereby increasing potency. To test this, our chemists synthesize a small array of analogs where the C3 substituent is varied (e.g., phenyl, naphthyl, cyclohexyl).[25][26] These new compounds are then tested in our kinase assay.
-
Self-Validating Data: If the analogs with larger hydrophobic groups consistently show higher potency, our hypothesis is supported. If not, we revise it. For example, perhaps a hydrogen bond acceptor is required instead. This iterative cycle of design, synthesis, and testing is the core engine of medicinal chemistry.[27][28] We also test against related kinases (a "selectivity panel") to ensure our modifications are not just increasing potency indiscriminately.
Step 4: Lead Optimization (ADME/Tox Profiling)
Once we have a lead compound with high potency and good selectivity, the focus shifts to improving its "drug-like" properties. This involves optimizing for A bsorption, D istribution, M etabolism, and E xcretion (ADME), while minimizing Tox icity. Assays in this phase include:
-
Metabolic Stability: Incubating the compound with liver microsomes to see how quickly it's broken down.
-
Permeability: Using cell-based models (e.g., Caco-2) to predict intestinal absorption.
-
Solubility: Ensuring the compound can dissolve sufficiently for formulation.
-
Early Toxicology: Screening for red flags like hERG channel inhibition (cardiac risk) or cytotoxicity.
Modifications made during this phase are often subtle—adding a polar group to decrease metabolic breakdown or tweaking logP to improve permeability. The goal is to produce a preclinical candidate with a balanced profile of potency, selectivity, and favorable pharmacokinetics, ready for in vivo testing.
Chapter 4: Core Experimental Protocols
The following protocols are foundational to the discovery workflow described above. They are presented as self-validating systems with necessary controls.
Protocol 1: Knorr Synthesis of a Substituted Pyrazole
This protocol describes the synthesis of a 3-phenyl-5-methyl-1H-pyrazole, a representative structure.
Objective: To synthesize a pyrazole core via the acid-catalyzed condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[7][8][29]
Materials:
-
Benzoylacetone (1,3-dicarbonyl compound)
-
Hydrazine hydrate
-
Glacial acetic acid (catalyst)
-
Ethanol (solvent)
-
Standard glassware for reflux, filtration apparatus
Step-by-Step Methodology:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve benzoylacetone (10 mmol, 1 equivalent) in 20 mL of ethanol.
-
Reagent Addition: To the stirred solution, add hydrazine hydrate (12 mmol, 1.2 equivalents) dropwise. An exothermic reaction may be observed.
-
Catalyst Addition: Add 3-4 drops of glacial acetic acid to the mixture.[8]
-
Heating: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80°C) for 2 hours.
-
Reaction Monitoring (Self-Validation): Monitor the reaction's progress by taking small aliquots and analyzing them via Thin Layer Chromatography (TLC). Spot the starting material (benzoylacetone) and the reaction mixture on the same plate. The disappearance of the starting material spot indicates the reaction is complete.
-
Work-up and Crystallization: After cooling to room temperature, pour the reaction mixture into 50 mL of ice-cold water with stirring. A solid precipitate should form.
-
Isolation and Purification: Collect the crude solid product by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold water.
-
Final Purification: Recrystallize the crude product from a minimal amount of hot ethanol to yield the purified pyrazole. Dry the crystals under vacuum.
-
Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol outlines the determination of a compound's IC₅₀ value against a target kinase using a system like the ADP-Glo™ Kinase Assay.
Objective: To quantify the potency of a pyrazole inhibitor by measuring its ability to reduce the enzymatic activity of a target kinase.
Materials:
-
Target kinase enzyme
-
Kinase substrate (peptide or protein)
-
ADP-Glo™ Reagent and Kinase Detection Reagent
-
ATP
-
Kinase reaction buffer
-
Test inhibitor (pyrazole compound) dissolved in DMSO
-
White, opaque 384-well assay plates
Step-by-Step Methodology:
-
Compound Plating: Prepare a serial dilution of the pyrazole inhibitor in DMSO. Dispense a small volume (e.g., 50 nL) of each concentration into the wells of the 384-well plate.
-
Control Setup (Self-Validation):
-
Negative Control (0% Inhibition): Wells containing DMSO vehicle only. This represents maximum kinase activity.
-
Positive Control (100% Inhibition): Wells containing a known, potent inhibitor of the kinase or wells with no kinase added. This represents background signal.
-
-
Kinase/Substrate Addition: Prepare a master mix of the kinase enzyme and its specific substrate in the kinase reaction buffer. Add this mix (e.g., 5 µL) to all wells except the "no enzyme" positive controls. Incubate for 15-30 minutes at room temperature to allow the inhibitor to bind to the kinase.[30]
-
Initiate Kinase Reaction: Prepare a solution of ATP in the reaction buffer. Initiate the reaction by adding the ATP solution (e.g., 5 µL) to all wells. The final ATP concentration should be at or near the Kₘ for the kinase to ensure sensitive detection of competitive inhibitors.
-
Reaction Incubation: Cover the plate and incubate for 60 minutes at room temperature.[30]
-
First Detection Step (Stop Reaction & Deplete ATP): Add the ADP-Glo™ Reagent (e.g., 10 µL) to all wells. This reagent stops the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes.
-
Second Detection Step (Generate Signal): Add the Kinase Detection Reagent (e.g., 20 µL) to all wells. This reagent converts the ADP generated by the kinase reaction into ATP, which then drives a luciferase reaction, producing light. Incubate for 30-60 minutes.
-
Data Acquisition: Read the luminescence signal on a plate reader.
-
Data Analysis:
-
Normalize the data: Percent Inhibition = 100 * (1 - (Signal_Test - Signal_Positive) / (Signal_Negative - Signal_Positive))
-
Plot Percent Inhibition versus the logarithm of inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration at which the inhibitor causes 50% inhibition).
-
Chapter 5: Data-Driven Insights: A Comparative Analysis
The versatility of the pyrazole scaffold is evident in the range of approved drugs targeting different protein classes. The following table summarizes key data for several prominent examples.
| Drug Name | Pyrazole Core Type | Primary Target(s) | IC₅₀ / Kᵢ | Therapeutic Area |
| Celecoxib | Diaryl Pyrazole | COX-2 | ~40 nM | Anti-inflammatory[10][11] |
| Ruxolitinib | Pyrrolo-pyrazole | JAK1 / JAK2 | ~3 nM | Oncology, Myelofibrosis[15][16] |
| Sildenafil | Fused Pyrazolone | PDE5 | ~4 nM | Erectile Dysfunction |
| Encorafenib | Trisubstituted Pyrazole | BRAF V600E | ~0.3 nM | Oncology, Melanoma[31] |
| Niraparib | Substituted Pyrazole | PARP-1 / PARP-2 | ~3.8 nM / 2.1 nM | Oncology, Ovarian Cancer[31] |
| Apixaban | Substituted Pyrazolone | Factor Xa | ~0.8 nM | Anticoagulant |
Note: IC₅₀/Kᵢ values are approximate and can vary based on assay conditions.
This data highlights how modifications to the pyrazole core and its substituents allow for the fine-tuning of activity against diverse targets, from enzymes like COX-2 and kinases like JAK2 to proteases like Factor Xa.
Conclusion and Future Directions
The pyrazole scaffold is undeniably a cornerstone of modern medicinal chemistry. Its combination of favorable structural features and synthetic accessibility has enabled the development of numerous life-changing medicines.[32][33] The journey from a simple heterocyclic ring to a precisely engineered therapeutic agent is a testament to the power of hypothesis-driven, iterative drug discovery.
Looking ahead, the application of the pyrazole scaffold is set to expand. New synthetic methodologies are enabling even greater chemical diversity. Its use in novel modalities like Proteolysis Targeting Chimeras (PROTACs) and covalent inhibitors is an exciting frontier. As our understanding of disease biology deepens, the privileged pyrazole scaffold will undoubtedly continue to provide the foundation for the next generation of targeted therapies.
References
- 1. Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. eurekaselect.com [eurekaselect.com]
- 4. Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review [ouci.dntb.gov.ua]
- 5. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. chemhelpasap.com [chemhelpasap.com]
- 9. jk-sci.com [jk-sci.com]
- 10. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Celecoxib - Wikipedia [en.wikipedia.org]
- 12. news-medical.net [news-medical.net]
- 13. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 14. ClinPGx [clinpgx.org]
- 15. Ruxolitinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Ruxolitinib - Wikipedia [en.wikipedia.org]
- 17. PathWhiz [pathbank.org]
- 18. hcp.jakafi.com [hcp.jakafi.com]
- 19. JAK-STAT Signaling Pathway: Mechanism, Function, and Importance in Disease - Amerigo Scientific [amerigoscientific.com]
- 20. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 21. creative-diagnostics.com [creative-diagnostics.com]
- 22. cusabio.com [cusabio.com]
- 23. What is the mechanism of action of Ruxolitinib Phosphate? [synapse.patsnap.com]
- 24. bmglabtech.com [bmglabtech.com]
- 25. pubs.acs.org [pubs.acs.org]
- 26. scispace.com [scispace.com]
- 27. Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Structure-activity relationships and X-ray structures describing the selectivity of aminopyrazole inhibitors for c-Jun N-terminal kinase 3 (JNK3) over p38 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. benchchem.com [benchchem.com]
- 30. benchchem.com [benchchem.com]
- 31. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics [mdpi.com]
- 33. ijrpr.com [ijrpr.com]
Methodological & Application
Application Notes and Protocols: Suzuki-Miyaura Coupling of 1-p-Tolylpyrazole-4-boronic acid for Biaryl Synthesis
Authored by: Dr. Gemini, Senior Application Scientist
Abstract
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with exceptional efficiency and broad functional group tolerance. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 1-p-Tolylpyrazole-4-boronic acid in Suzuki-Miyaura coupling reactions to synthesize valuable 4-aryl-1-p-tolyl-1H-pyrazole scaffolds. These pyrazole-containing biaryl motifs are of significant interest in medicinal chemistry due to their prevalence in a wide array of therapeutic agents.[1] This document outlines a detailed, field-proven protocol, explains the mechanistic underpinnings of the reaction, and offers insights into troubleshooting and optimization.
Introduction: The Significance of Pyrazole-Containing Biaryls
The pyrazole nucleus is a privileged scaffold in drug discovery, appearing in numerous approved pharmaceuticals with a wide range of biological activities.[2] The synthesis of biaryl compounds, where two aromatic rings are directly linked, is a key strategy in the development of new molecular entities. The Suzuki-Miyaura reaction has emerged as a powerful tool for creating these C-C bonds, offering mild reaction conditions and compatibility with a diverse array of functional groups.[3][4][5]
This guide focuses on the use of this compound as a key building block. The p-tolyl group at the N1 position of the pyrazole can modulate the electronic properties and steric hindrance of the molecule, influencing its biological activity and pharmacokinetic profile. The ability to introduce a variety of aryl or heteroaryl groups at the 4-position of the pyrazole ring through Suzuki-Miyaura coupling provides a versatile platform for generating libraries of novel compounds for drug screening and materials science applications.
Mechanistic Overview: The Palladium Catalytic Cycle
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst. Understanding this mechanism is crucial for rationalizing the choice of reagents and reaction conditions. The generally accepted mechanism consists of three key steps: oxidative addition, transmetalation, and reductive elimination.[4][6]
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X), inserting into the carbon-halogen bond to form a Pd(II) complex.
-
Transmetalation: The organoboron reagent (in this case, this compound) is activated by a base to form a boronate species. This boronate then transfers its organic group to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the biaryl product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Figure 1: Generalized Catalytic Cycle of the Suzuki-Miyaura Coupling Reaction.
Detailed Experimental Protocol
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with a representative aryl bromide. Optimization may be required for different aryl halides.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥95% | Commercially Available | Store under inert atmosphere. |
| Aryl Bromide | Reagent Grade | Commercially Available | Ensure purity. |
| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) | Catalyst Grade | Commercially Available | Air-stable, but handle quickly. |
| Potassium Carbonate (K₂CO₃) | Anhydrous | Commercially Available | Finely powdered is preferred. |
| 1,4-Dioxane | Anhydrous | Commercially Available | Degas before use. |
| Deionized Water | High Purity | In-house | Degas before use. |
| Ethyl Acetate | ACS Grade | Commercially Available | For workup. |
| Brine (saturated NaCl solution) | In-house | For workup. | |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | Commercially Available | For drying. |
| Silica Gel | 230-400 mesh | Commercially Available | For chromatography. |
| Schlenk flask or Microwave vial | |||
| Magnetic stirrer and stir bar | |||
| Inert atmosphere (Argon or Nitrogen) | High Purity |
Step-by-Step Procedure
Figure 2: Experimental Workflow for the Suzuki-Miyaura Coupling Protocol.
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.2 mmol, 1.2 equiv.), the aryl bromide (1.0 mmol, 1.0 equiv.), Pd(dppf)Cl₂ (0.03 mmol, 3 mol%), and potassium carbonate (2.0 mmol, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add degassed 1,4-dioxane (5 mL) and degassed deionized water (1 mL) to the flask via syringe.
-
Reaction: Place the flask in a preheated oil bath at 90-100 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: The structure and purity of the final product should be confirmed by NMR spectroscopy (¹H and ¹³C) and mass spectrometry.
Microwave-Assisted Protocol (Alternative)
For accelerated reaction times, a microwave-assisted protocol can be employed.
-
Setup: In a 10 mL microwave vial, combine this compound (1.2 mmol), the aryl bromide (1.0 mmol), a suitable palladium catalyst such as Pd(PPh₃)₄ (5 mol%), and a base like cesium carbonate (Cs₂CO₃) (2.0 mmol).
-
Solvent and Irradiation: Add a solvent mixture such as 1,2-dimethoxyethane (DME) and water (4:1, 5 mL). Seal the vial and place it in a microwave reactor. Irradiate at a constant temperature of 120-150 °C for 10-30 minutes.[7]
-
Workup and Purification: Follow the same workup and purification procedure as described in the conventional heating method.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Use a fresh batch of catalyst or a pre-catalyst. Ensure proper degassing to prevent catalyst oxidation. |
| Insufficiently strong base | Try a stronger base such as K₃PO₄ or Cs₂CO₃. | |
| Poor solvent choice | Screen other solvents like DME, THF, or DMF, always in the presence of water. | |
| Homocoupling of Boronic Acid | Presence of oxygen | Thoroughly degas all solvents and maintain a strict inert atmosphere. |
| Protodeborylation | High temperature and prolonged reaction time | For sensitive substrates, consider a lower reaction temperature or a more active catalyst to shorten the reaction time. |
| Difficulty in Purification | Co-elution of byproducts | Optimize the chromatographic conditions (solvent system, gradient). Consider recrystallization if the product is a solid. |
Safety and Handling
-
This compound: Handle in a well-ventilated area. Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Palladium Catalysts: Palladium compounds can be toxic and should be handled with care. Avoid inhalation of dust.
-
Solvents: 1,4-Dioxane is a flammable liquid and a potential carcinogen. Handle in a fume hood.
-
Bases: Potassium carbonate and other bases can be corrosive. Avoid direct contact.
Always consult the Safety Data Sheet (SDS) for each reagent before use.
Conclusion
The Suzuki-Miyaura coupling of this compound is a highly effective and versatile method for the synthesis of 4-aryl-1-p-tolyl-1H-pyrazoles. The protocol presented in this application note provides a reliable and reproducible procedure for obtaining these valuable compounds. By understanding the underlying mechanism and potential challenges, researchers can successfully apply and adapt this methodology to accelerate their research and development efforts in medicinal chemistry and materials science.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Suzuki Coupling (Chapter 110) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 7. html.rhhz.net [html.rhhz.net]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 1-p-Tolylpyrazole-4-boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Pyrazole-Aryl Scaffolds
The pyrazole nucleus is a cornerstone in medicinal chemistry and materials science, appearing in a multitude of biologically active compounds and functional materials.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding have made it a privileged scaffold in drug design. The synthesis of complex molecules incorporating the pyrazole moiety often relies on robust and versatile synthetic methodologies. Among these, the Suzuki-Miyaura cross-coupling reaction stands out as a powerful tool for the formation of carbon-carbon bonds, offering mild reaction conditions and a broad tolerance of functional groups.[3][4]
This application note provides a comprehensive guide to the palladium-catalyzed Suzuki-Miyaura cross-coupling of 1-p-Tolylpyrazole-4-boronic acid with various aryl halides. We will delve into the mechanistic underpinnings of this transformation, offer detailed experimental protocols, and discuss key considerations for optimizing reaction outcomes.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura cross-coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[3][4][5] The cycle can be broken down into three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halogen bond of the aryl halide (R-X), forming a Pd(II) intermediate.
-
Transmetalation: In the presence of a base, the organoboron reagent (in this case, this compound) transfers its organic group to the palladium center, displacing the halide and forming a new Pd(II) complex. The base is crucial for activating the boronic acid.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final biaryl product (R-R'), regenerating the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.
Recommended Palladium Catalysts and Ligands
The choice of palladium catalyst and ligand is critical for a successful Suzuki-Miyaura coupling, especially with heteroaryl boronic acids which can be prone to side reactions like protodeboronation.[6][7] For the coupling of this compound, electron-rich and sterically hindered phosphine ligands are often preferred as they promote the oxidative addition and reductive elimination steps while stabilizing the palladium catalyst.
| Catalyst/Precatalyst | Ligand | Key Advantages | Typical Loading (mol%) |
| Pd(PPh₃)₄ | Tetrakis(triphenylphosphine)palladium(0) | Commercially available and widely used, effective for many standard couplings.[8] | 2-5 |
| PdCl₂(dppf) | [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) | Robust and air-stable precatalyst, effective for a broad range of substrates. | 1-3 |
| XPhos Pd G2/G3 | Buchwald Palladacycle Precatalysts | Highly active for challenging couplings, including those with heteroaryl substrates; allows for lower catalyst loadings and milder conditions.[9] | 0.5-2 |
| SPhos | Spherical Phosphine Ligand | Often used in combination with a palladium source (e.g., Pd(OAc)₂) for difficult couplings.[10] | 1-4 (with Pd source) |
Experimental Protocol: General Procedure for the Suzuki-Miyaura Cross-Coupling of this compound
This protocol provides a general starting point for the cross-coupling of this compound with an aryl bromide. Optimization of the base, solvent, and temperature may be necessary for different aryl halides.
Caption: A typical experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Materials:
-
This compound (1.0 equiv)
-
Aryl halide (e.g., aryl bromide, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/Water mixture, 4:1 v/v)
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Brine solution
-
Silica gel for column chromatography
Equipment:
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert gas supply (Nitrogen or Argon)
-
Standard laboratory glassware
-
Rotary evaporator
Step-by-Step Procedure:
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the aryl halide (1.2 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., K₂CO₃, 2.5 equiv).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1) via syringe. The typical concentration is 0.1 M with respect to the limiting reagent.
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (typically 80-100 °C) and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.
Troubleshooting and Key Considerations
-
Protodeboronation: Heteroaryl boronic acids can be susceptible to protodeboronation, where the C-B bond is cleaved by a proton source.[6][7] To minimize this, ensure anhydrous solvents are used where appropriate, and consider using a milder base or a boronic ester derivative.
-
Catalyst Deactivation: The presence of oxygen can lead to the decomposition of the palladium catalyst.[11] Maintaining a strict inert atmosphere throughout the reaction is crucial.
-
Poor Solubility: If reagents exhibit poor solubility, a different solvent system or the addition of a co-solvent may be necessary.
-
Low Yields: If the reaction gives low yields, consider screening different palladium catalysts, ligands, bases, and reaction temperatures. An increase in the equivalents of the boronic acid may also be beneficial.
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. Yoneda Labs [yonedalabs.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Reaction conditions for coupling 1-p-Tolylpyrazole-4-boronic acid with aryl halides
An Application Guide to Suzuki-Miyaura Coupling: Synthesis of 4-Aryl-1-(p-Tolyl)pyrazoles
Introduction: The Significance of Aryl-Pyrazoles
The pyrazole moiety is a cornerstone of medicinal chemistry, forming the structural core of numerous commercially available drugs. When coupled with an aryl group, the resulting aryl-pyrazole scaffold exhibits a wide range of biological activities, making it a privileged structure in drug discovery and development.[1] The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for constructing carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl systems.[2][3][4] Its appeal stems from the mild reaction conditions, broad functional group tolerance, and the commercial availability and environmental benignity of the requisite organoboron reagents.[3][5]
This application note provides a comprehensive guide for researchers on the reaction conditions and protocols for the Suzuki-Miyaura coupling of 1-p-Tolylpyrazole-4-boronic acid with various aryl halides. We will delve into the mechanistic underpinnings of the reaction to explain the rationale behind the selection of specific catalysts, bases, and solvents, and provide detailed, field-proven protocols for successful synthesis.
Mechanistic Overview: The Palladium Catalytic Cycle
Understanding the catalytic cycle is paramount to troubleshooting and optimizing the Suzuki-Miyaura reaction. The generally accepted mechanism proceeds through three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[5][6] Each step is critically influenced by the choice of reaction parameters.
-
Oxidative Addition : The cycle begins with the active Pd(0) catalyst inserting into the aryl halide (Ar-X) bond, forming a Pd(II) complex. The reactivity of the aryl halide is a key factor, with the rate of this step generally following the trend: Ar-I > Ar-Br > Ar-Cl.
-
Transmetalation : This is often the rate-determining step. The organoboron species (in our case, this compound) must be activated by a base to form a more nucleophilic boronate complex (e.g., [R-B(OH)3]⁻).[7][8][9] This boronate then transfers its organic group to the Pd(II) center, displacing the halide.
-
Reductive Elimination : The two organic groups on the Pd(II) complex couple and are eliminated from the metal center, forming the desired biaryl product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Optimizing Reaction Parameters: A Scientist's Guide
The success of the coupling reaction hinges on the judicious selection of four key components: the palladium catalyst system, the base, the solvent, and the temperature.
Palladium Catalyst and Ligand Selection
While simple palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ can be used, they require the addition of a supporting ligand to form the active Pd(0) species and facilitate the reaction. For heteroaryl substrates like pyrazoles, bulky, electron-rich phosphine ligands are often essential for achieving high yields.
-
Expert Insight: Ligands such as XPhos and SPhos have proven highly effective in couplings involving nitrogen-containing heterocycles.[10] They promote the formation of a monoligated Pd(0) species, which is highly active in the oxidative addition step, and stabilize the palladium intermediates throughout the cycle.
-
Recommendation: For convenience and reproducibility, using pre-formed palladium precatalysts is highly recommended. These are air-stable complexes that reliably generate the active catalyst in solution. XPhos Pd G2 or G3 are excellent starting points for this type of transformation.[11] Catalyst loading is typically kept low, between 1-5 mol%.
The Critical Role of the Base
The base is not merely a spectator; it is a crucial activator in the catalytic cycle.[7][8] Its primary role is to react with the boronic acid to form a more reactive boronate species, which is necessary for the transmetalation step to proceed efficiently.
-
Causality: A weak base may not be sufficient to generate the boronate at a rate that sustains the catalytic cycle, leading to low conversion. Stronger inorganic bases are generally preferred.
-
Common Choices:
-
Potassium Carbonate (K₂CO₃): A common, cost-effective choice, often used in aqueous solvent mixtures.
-
Cesium Carbonate (Cs₂CO₃): A stronger and more soluble base that can often improve yields, particularly with challenging substrates.
-
Potassium Phosphate (K₃PO₄): A strong base that has shown excellent efficacy in a wide range of Suzuki couplings, including those with heteroaryl halides.[2][10]
-
-
Recommendation: For the coupling of this compound, K₃PO₄ is a robust and reliable choice. Typically, 2.0 to 3.0 equivalents are used.
Solvent System
The solvent must be capable of dissolving the reagents to some extent and be stable at the required reaction temperature. Anhydrous ethereal solvents or aromatic hydrocarbons, often in combination with water, are standard.
-
Rationale: The addition of water can aid in the dissolution of the inorganic base and facilitate the formation of the active boronate species.[2]
-
Common Solvents:
-
Recommendation: A 4:1 or 5:1 mixture of 1,4-Dioxane and water provides a good balance of solubility and performance for this reaction.
Temperature and Reaction Time
Temperature directly influences the reaction rate. Most Suzuki couplings require heating to proceed at a reasonable pace.
-
Conventional Heating: Temperatures typically range from 80 °C to 110 °C. Reaction times can vary from a few hours to 24 hours, depending on the reactivity of the aryl halide.[10]
-
Microwave Irradiation: Microwave-assisted synthesis is an excellent alternative for accelerating the reaction.[12] By rapidly heating the mixture to a set temperature (e.g., 120-150 °C), reaction times can often be reduced to minutes (10-30 min), which is highly beneficial for rapid library synthesis.
Data Summary: Representative Reaction Conditions
The following table summarizes optimized conditions for the coupling of this compound with various aryl bromides, providing an expected range of outcomes.
| Aryl Bromide | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time | Typical Yield (%) |
| 4-Bromotoluene | XPhos Pd G3 (2%) | K₃PO₄ (2.0) | Dioxane/H₂O (4:1) | 100 | 12 h | 85-95% |
| 4-Bromoanisole | XPhos Pd G3 (2%) | K₃PO₄ (2.0) | Dioxane/H₂O (4:1) | 100 | 12 h | 88-98% |
| 4-Bromobenzonitrile | SPhos Pd G2 (3%) | Cs₂CO₃ (2.5) | Dioxane/H₂O (4:1) | 100 | 16 h | 75-85% |
| 2-Bromopyridine | XPhos Pd G3 (3%) | K₃PO₄ (2.5) | Toluene/H₂O (5:1) | 110 | 18 h | 70-80% |
| 4-Bromotoluene (MW) | XPhos Pd G3 (2%) | K₃PO₄ (2.0) | Dioxane/H₂O (4:1) | 140 | 20 min | 80-90% |
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Palladium catalysts and aryl halides can be irritants or toxic.
Protocol 1: General Procedure using Conventional Heating
This protocol describes a general method for a 0.5 mmol scale reaction.
Caption: A generalized workflow for the Suzuki-Miyaura coupling experiment.
Materials:
-
This compound (108 mg, 0.5 mmol, 1.0 equiv.)
-
Aryl Halide (e.g., 4-Bromotoluene) (94 mg, 0.55 mmol, 1.1 equiv.)
-
Potassium Phosphate (K₃PO₄) (212 mg, 1.0 mmol, 2.0 equiv.)
-
XPhos Pd G3 (9 mg, 0.01 mmol, 2 mol%)
-
1,4-Dioxane (4.0 mL)
-
Deionized Water (1.0 mL)
-
Argon or Nitrogen gas supply
-
Flame-dried 10 mL round-bottom flask or sealable reaction vial with a magnetic stir bar
Procedure:
-
To the reaction flask, add this compound, the aryl halide, potassium phosphate, and the palladium precatalyst.
-
Seal the flask with a rubber septum.
-
Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.[6]
-
Through the septum, add the degassed 1,4-dioxane followed by the degassed water via syringe.
-
Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitor the reaction's progress periodically by taking small aliquots and analyzing by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Once the starting material is consumed, remove the flask from the oil bath and allow it to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).
-
Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[6]
-
Purify the crude residue by flash column chromatography on silica gel to yield the pure 4-aryl-1-(p-tolyl)pyrazole product.
Protocol 2: Microwave-Assisted Synthesis
This protocol is ideal for rapid synthesis and optimization.
Materials:
-
Same reagents as Protocol 1, adjusted for a 0.2 mmol scale.
-
10 mL microwave reaction vial with a magnetic stir bar
-
Microwave reactor
Procedure:
-
In the microwave vial, combine this compound (43 mg, 0.2 mmol), the aryl halide (0.22 mmol), potassium phosphate (85 mg, 0.4 mmol), and the palladium precatalyst (3.6 mg, 2 mol%).
-
Add degassed 1,4-dioxane (1.6 mL) and degassed water (0.4 mL).
-
Securely cap the vial with a Teflon septum.
-
Place the vial in the microwave reactor. Irradiate the mixture with a set temperature of 140 °C for a hold time of 20 minutes.[12]
-
After the irradiation is complete, allow the vial to cool to a safe handling temperature.
-
Perform the same workup and purification steps as described in Protocol 1 (steps 8-11), scaling the solvent volumes accordingly.
References
- 1. Synthesis of aryl pyrazole via Suzuki coupling reaction, in vitro mushroom tyrosinase enzyme inhibition assay and in silico comparative molecular docking analysis with Kojic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. home.sandiego.edu [home.sandiego.edu]
- 5. youtube.com [youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. benchchem.com [benchchem.com]
Application Notes & Protocols: Strategic Synthesis of Bioactive Molecules Using 1-p-Tolylpyrazole-4-boronic Acid
Abstract
The pyrazole nucleus is a cornerstone of modern medicinal chemistry, forming the structural core of numerous FDA-approved drugs for treating a wide array of diseases, including cancer and inflammatory disorders.[1][2][3][4] Its metabolic stability and versatile binding capabilities make it a privileged scaffold in drug design.[1][2] This guide provides an in-depth exploration of 1-p-Tolylpyrazole-4-boronic acid , a highly versatile and strategic building block for the synthesis of novel bioactive molecules. We will delve into the mechanistic underpinnings of its application in Suzuki-Miyaura cross-coupling reactions and provide detailed, field-proven protocols for the synthesis of potential therapeutic agents. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this powerful synthon to accelerate their discovery pipelines.
The Strategic Advantage of the Pyrazole Scaffold
Heterocyclic compounds are paramount in drug discovery, and the five-membered pyrazole ring, with its two adjacent nitrogen atoms, is a recurring motif in a multitude of pharmaceuticals.[5] Its unique electronic properties allow it to act as both a hydrogen bond donor and acceptor, facilitating strong and specific interactions with biological targets like enzymes and receptors.[2][4]
Marketed drugs containing the pyrazole core include:
-
Kinase Inhibitors: Ibrutinib, Ruxolitinib, Axitinib (Anticancer).[1]
-
Anti-inflammatory Agents: Celecoxib (COX-2 Inhibitor).[4]
-
Antivirals: Lenacapavir (HIV).[1]
-
And many others targeting conditions from pulmonary hypertension to erectile dysfunction.[1]
The introduction of a boronic acid moiety at the 4-position of the 1-p-Tolylpyrazole scaffold transforms this privileged core into a powerful tool for synthetic chemists. Boronic acids are indispensable reagents in organic synthesis, primarily due to their role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction—a Nobel Prize-winning method for forming carbon-carbon bonds.[6][7][8][9] This reaction is celebrated for its mild conditions, exceptional functional group tolerance, and broad substrate scope, making it ideal for the complex syntheses required in drug development.[7][9]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1072945-92-6 | [10][11] |
| Molecular Formula | C₁₀H₁₁BN₂O₂ | [10][12] |
| Molecular Weight | 202.02 g/mol | [10][12] |
Core Mechanism: The Suzuki-Miyaura Catalytic Cycle
Understanding the mechanism of the Suzuki-Miyaura reaction is crucial for troubleshooting and optimizing the synthesis of target molecules. The reaction facilitates the coupling of an organoboron compound (like our pyrazole boronic acid) with an organohalide. The process is driven by a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.
The catalytic cycle consists of three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the organohalide (R¹-X), forming a Pd(II) complex.
-
Transmetalation: The organic group from the boronic acid (R²) is transferred to the palladium center. This step requires activation by a base, which converts the boronic acid into a more nucleophilic 'ate' complex.
-
Reductive Elimination: The two organic fragments (R¹ and R²) are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols and Applications
The true power of this compound lies in its practical application. Below are two detailed protocols for synthesizing distinct bioactive scaffolds, demonstrating the reagent's versatility.
Protocol 1: Synthesis of a Diaryl-Pyrazole Kinase Inhibitor Scaffold
Many potent kinase inhibitors feature a heteroaryl-pyrazole core. This protocol describes a general method for coupling this compound with a representative heteroaryl chloride, a common step in the synthesis of such inhibitors.[13]
Caption: General experimental workflow for Suzuki-Miyaura coupling protocols.
Materials:
| Reagent | M.W. | Amount | Moles (mmol) |
| This compound | 202.02 | 242 mg | 1.2 |
| 2-Chloro-4-aminopyrimidine | 129.55 | 130 mg | 1.0 |
| Tetrakis(triphenylphosphine)palladium(0) | 1155.56 | 58 mg | 0.05 (5 mol%) |
| Potassium Carbonate (K₂CO₃) | 138.21 | 276 mg | 2.0 |
| 1,4-Dioxane | - | 8 mL | - |
| Water | - | 2 mL | - |
Step-by-Step Methodology:
-
Vessel Preparation: To a 25 mL round-bottom flask equipped with a magnetic stir bar and condenser, add this compound (1.2 eq), 2-chloro-4-aminopyrimidine (1.0 eq), Pd(PPh₃)₄ (0.05 eq), and K₂CO₃ (2.0 eq).
-
Inert Atmosphere: Seal the flask with a septum and purge with dry nitrogen or argon gas for 15 minutes. This is critical to remove oxygen, which can degrade the Pd(0) catalyst.
-
Solvent Addition: Under the inert atmosphere, add the degassed solvent mixture of 1,4-dioxane (8 mL) and water (2 mL) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material (2-chloro-4-aminopyrimidine) is consumed (typically 4-12 hours).
-
Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and transfer to a separatory funnel. Wash with water (2 x 15 mL) and then with brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to afford the pure product.
Causality and Insights:
-
Why a 1.2x excess of boronic acid? A slight excess helps drive the reaction to completion, compensating for any potential homocoupling or degradation of the boronic acid.
-
Why a dioxane/water solvent system? Dioxane solubilizes the organic reagents, while water is essential for dissolving the inorganic base (K₂CO₃) and facilitating the formation of the active boronate 'ate' complex required for transmetalation.[13]
-
Catalyst Choice: While Pd(PPh₃)₄ is a classic and effective catalyst, modern Buchwald or Fu-type catalysts (e.g., those using XPhos ligands) can often achieve higher yields at lower catalyst loadings and temperatures, especially for challenging substrates like aryl chlorides.[9][13]
Protocol 2: Synthesis of a Diaryl Scaffold for Anti-inflammatory Drug Discovery
This protocol targets the synthesis of a 4,5-diarylpyrazole structure, reminiscent of scaffolds found in anti-inflammatory agents. It demonstrates the coupling with a different class of aryl halide.
Materials:
| Reagent | M.W. | Amount | Moles (mmol) |
| This compound | 202.02 | 242 mg | 1.2 |
| 4-Bromobenzenesulfonamide | 236.10 | 236 mg | 1.0 |
| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) | 731.70 | 37 mg | 0.05 (5 mol%) |
| Sodium Carbonate (Na₂CO₃) | 105.99 | 212 mg | 2.0 |
| Dimethylformamide (DMF) | - | 10 mL | - |
Step-by-Step Methodology:
-
Reagent Combination: In a reaction vial, combine this compound (1.2 eq), 4-bromobenzenesulfonamide (1.0 eq), Pd(dppf)Cl₂ (0.05 eq), and Na₂CO₃ (2.0 eq).
-
Inerting and Solvent Addition: Seal the vial, purge with nitrogen, and add anhydrous DMF (10 mL).
-
Reaction: Heat the mixture to 100 °C and stir until the reaction is complete as determined by LC-MS analysis (typically 6-16 hours).
-
Workup: After cooling, pour the reaction mixture into water (50 mL) and stir. A precipitate may form. Extract the aqueous mixture with ethyl acetate (3 x 25 mL).
-
Washing and Drying: Combine the organic extracts and wash with brine (2 x 20 mL). Dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.
-
Purification: Purify the crude material via flash chromatography or recrystallization to yield the desired diaryl product.
Causality and Insights:
-
Catalyst and Solvent: Pd(dppf)Cl₂ is an excellent catalyst for coupling with aryl bromides and is often more robust than Pd(PPh₃)₄ at higher temperatures. DMF is used as a polar aprotic solvent suitable for this catalyst system and reagent solubility.
-
Base Selection: The choice of base can significantly impact yield. While carbonates are common, stronger bases like potassium phosphate (K₃PO₄) may be required for less reactive coupling partners.[13]
Table 2: Representative Data for Synthesized Bioactive Scaffolds
| Entry | Aryl/Heteroaryl Halide | Product Structure | Expected Yield | Analytical Data (Expected) |
| 1 | 2-Chloro-4-aminopyrimidine | 4-(1-p-Tolyl-1H-pyrazol-4-yl)pyrimidin-2-amine | 75-85% | MS (ESI): m/z 252.1 [M+H]⁺ |
| 2 | 4-Bromobenzenesulfonamide | 4-(1-p-Tolyl-1H-pyrazol-4-yl)benzenesulfonamide | 70-80% | MS (ESI): m/z 314.1 [M+H]⁺ |
Conclusion and Future Outlook
This compound is a powerful and reliable building block for the synthesis of diverse, biologically relevant molecules. The Suzuki-Miyaura cross-coupling provides a robust and flexible method for incorporating this privileged scaffold into novel chemical entities. The protocols detailed herein serve as a validated starting point for researchers to explore new areas of chemical space in the pursuit of next-generation therapeutics. By understanding the underlying mechanism and the rationale behind specific experimental choices, scientists can effectively adapt and optimize these methods for their unique drug discovery challenges.
References
- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benthamdirect.com [benthamdirect.com]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. scbt.com [scbt.com]
- 11. This compound | 1072945-92-6 [amp.chemicalbook.com]
- 12. This compound,(CAS# 1072945-92-6)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 13. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Leveraging 1-p-Tolylpyrazole-4-boronic acid for the Synthesis of Novel Kinase Inhibitors
Introduction: The Kinase Inhibitor Landscape and the Prominence of the Pyrazole Scaffold
The field of oncology has been revolutionized by the development of small molecule kinase inhibitors. These targeted therapies disrupt the signaling pathways that drive cancer cell proliferation, survival, and metastasis. Protein kinases, which catalyze the phosphorylation of key cellular proteins, are critical nodes in these pathways, and their dysregulation is a hallmark of many cancers.[1] Consequently, the design of potent and selective kinase inhibitors remains a primary focus of drug discovery research.[2]
Within the vast chemical space of kinase inhibitors, molecules incorporating a pyrazole scaffold have demonstrated remarkable success.[1] The pyrazole ring system is a versatile pharmacophore that can engage in crucial hydrogen bonding interactions within the ATP-binding pocket of kinases, mimicking the adenine region of ATP.[3] This ability to anchor the inhibitor to the kinase's hinge region is a fundamental principle in the design of this class of drugs. Furthermore, the pyrazole core allows for substitution at multiple positions, enabling the fine-tuning of a compound's potency, selectivity, and pharmacokinetic properties.
This application note provides a detailed guide for researchers on the use of 1-p-Tolylpyrazole-4-boronic acid , a key building block for the synthesis of a diverse range of kinase inhibitors. We will explore its advantages, provide a detailed protocol for its application in Suzuki-Miyaura cross-coupling reactions, and discuss the structure-activity relationships of the resulting kinase inhibitors.
This compound: A Strategic Building Block
This compound is a valuable reagent for the synthesis of kinase inhibitors for several key reasons:
-
The Tolyl Moiety: The p-tolyl group provides a lipophilic substituent that can occupy hydrophobic pockets within the kinase active site, often leading to enhanced potency. The methyl group can also be a site for metabolic modification, which can be strategically exploited in drug design.
-
The Pyrazole Core: As previously mentioned, the pyrazole ring is a proven kinase hinge-binder. The nitrogen atoms of the pyrazole can act as both hydrogen bond donors and acceptors, facilitating strong interactions with the kinase backbone.[3]
-
The Boronic Acid Functionality: The boronic acid group is a versatile handle for carbon-carbon bond formation, most notably through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[4][5] This reaction is highly efficient and tolerates a wide range of functional groups, making it ideal for the synthesis of complex molecules.
Signaling Pathway: The p38 MAPK Pathway as a Representative Target
To illustrate the context in which pyrazole-based inhibitors function, the p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway is presented below. This pathway is a critical regulator of inflammatory responses and is implicated in a variety of diseases, including cancer and autoimmune disorders.[6] The inhibitor BIRB 796, which contains a tolyl-pyrazole core, is a known inhibitor of p38α MAPK.[2][6]
Caption: The p38 MAPK signaling cascade and the inhibitory action of a tolyl-pyrazole-containing inhibitor.
Experimental Workflow: Synthesis of a Pyrazole-based Kinase Inhibitor
The general workflow for the synthesis of a kinase inhibitor using this compound involves a Suzuki-Miyaura cross-coupling reaction with a suitable halogenated heterocyclic core, followed by purification and characterization.
Caption: A generalized workflow for the synthesis of a pyrazole-based kinase inhibitor via Suzuki-Miyaura coupling.
Detailed Protocol: Synthesis of a 4-(1-p-Tolyl-1H-pyrazol-4-yl)pyrimidine Scaffold
This protocol describes a representative Suzuki-Miyaura cross-coupling reaction between this compound and 2,4-dichloropyrimidine to generate a key intermediate for the synthesis of various kinase inhibitors.
Materials:
-
This compound
-
2,4-Dichloropyrimidine
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Sodium carbonate (Na₂CO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound (1.2 equiv.), 2,4-dichloropyrimidine (1.0 equiv.), Pd(dppf)Cl₂ (0.05 equiv.), and sodium carbonate (2.5 equiv.).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (4:1 v/v) to the flask. The final concentration of the 2,4-dichloropyrimidine should be approximately 0.1 M.
-
Reaction: Heat the reaction mixture to 90 °C and stir for 6-12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-chloro-4-(1-p-tolyl-1H-pyrazol-4-yl)pyrimidine.
Reaction Mechanism: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a catalytic cycle involving a palladium catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Data Presentation: Representative Reaction Conditions and Kinase Inhibition Data
The following tables summarize typical reaction conditions for the Suzuki-Miyaura coupling of pyrazole boronic acids and hypothetical kinase inhibition data for a series of synthesized compounds.
Table 1: Comparison of Suzuki-Miyaura Coupling Conditions
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd(PPh₃)₄ | PPh₃ | Na₂CO₃ | 1,4-Dioxane/H₂O | 90 | 75-90 | [7] |
| Pd(dppf)Cl₂ | dppf | K₂CO₃ | DMF | 100 | 80-95 | [3] |
| XPhos Pd G2 | XPhos | K₃PO₄ | Toluene/H₂O | 110 | 85-98 | [8] |
Table 2: Structure-Activity Relationship of Hypothetical Kinase Inhibitors
| Compound | R¹ Group on Pyrimidine | IC₅₀ (nM) for Kinase X |
| 1a | -NH₂ | 50 |
| 1b | -NH-Me | 35 |
| 1c | -NH-Ph | 15 |
| 1d | -NH-(4-fluorophenyl) | 8 |
Note: The data in Table 2 is hypothetical and for illustrative purposes only.
Conclusion and Future Directions
This compound is a highly valuable and versatile building block for the synthesis of novel kinase inhibitors. The Suzuki-Miyaura cross-coupling reaction provides an efficient and robust method for incorporating this moiety into a variety of heterocyclic scaffolds. The resulting tolyl-pyrazole-containing compounds have the potential to exhibit potent and selective inhibition of various kinases, making them attractive candidates for further drug development. Future work in this area could involve the exploration of a wider range of heterocyclic coupling partners and the systematic modification of the tolyl group to further optimize the pharmacological properties of these inhibitors.
References
- 1. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-activity relationships of the p38alpha MAP kinase inhibitor 1-(5-tert-butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naph- thalen-1-yl]urea (BIRB 796). | Semantic Scholar [semanticscholar.org]
- 3. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Structure-activity relationships of the p38alpha MAP kinase inhibitor 1-(5-tert-butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naph- thalen-1-yl]urea (BIRB 796) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes & Protocols: 1-p-Tolylpyrazole-4-boronic Acid in Advanced Materials Science
An In-Depth Technical Guide
Abstract
1-p-Tolylpyrazole-4-boronic acid (CAS 1072945-92-6) is a highly functionalized heterocyclic building block poised for significant applications in materials science.[1][2] Its unique trifunctional structure, comprising a stable N-arylated pyrazole core, a versatile boronic acid moiety, and a modulating p-tolyl group, makes it an exemplary precursor for a new generation of organic electronic materials, luminescent compounds, and coordination complexes. The boronic acid group serves as a prime handle for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the precise and efficient formation of C-C bonds to construct complex, conjugated systems.[3][4] The N-p-tolyl-substituted pyrazole unit provides a robust, electron-rich scaffold that can act as a ligand for metal centers or as a core component of an organic semiconductor.[5][6] This guide provides an in-depth exploration of its applications, detailed experimental protocols for its use in synthesis, and insights into the structure-property relationships it enables.
Compound Profile and Physicochemical Properties
The strategic placement of the three key functional groups is central to the utility of this compound.
-
1-p-Tolyl Group: N-substitution on the pyrazole ring is a critical design choice. It prevents the formation of regioisomeric mixtures in subsequent functionalization reactions and removes the amphoteric nature of the N-H proton, enhancing stability and predictability in synthesis.[1] The electron-donating nature of the tolyl group can subtly tune the electronic properties (HOMO/LUMO levels) of resulting materials, while its steric bulk can improve solubility and influence solid-state morphology, often leading to improved performance in thin-film devices.[7]
-
Pyrazole Core: This nitrogen-containing heterocycle is a staple in medicinal chemistry and materials science. It is thermally stable and possesses excellent coordinating capabilities with a wide range of metal ions through its N2 nitrogen atom.[4][8]
-
4-Boronic Acid Moiety: This functional group is the primary reactive site for constructing larger molecules. It is overwhelmingly used in Suzuki-Miyaura cross-coupling reactions due to the reaction's high functional group tolerance, mild conditions, and the commercial availability of a vast library of coupling partners.[9][10]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1072945-92-6 | [11][12] |
| Molecular Formula | C₁₀H₁₁BN₂O₂ | [11][12] |
| Molecular Weight | 202.02 g/mol | [11][12] |
| Appearance | Typically an off-white to pale yellow solid | Supplier Data |
| Solubility | Soluble in organic solvents like DMF, Dioxane, THF; sparingly soluble in water | General Boronic Acid Properties |
Conceptual Synthesis Route
The compound is typically synthesized from a halogenated pyrazole precursor. A common route involves the palladium-catalyzed borylation of 1-p-tolyl-4-iodopyrazole using a boron source like bis(pinacolato)diboron (B₂pin₂), followed by hydrolysis to yield the boronic acid.
References
- 1. Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. irinsubria.uninsubria.it [irinsubria.uninsubria.it]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. 2,7(3,6)-Diaryl(arylamino)-substituted Carbazoles as Components of OLEDs: A Review of the Last Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. a2bchem.com [a2bchem.com]
- 10. scbt.com [scbt.com]
- 11. This compound,(CAS# 1072945-92-6)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 12. scbt.com [scbt.com]
A Researcher's Guide to 1-p-Tolylpyrazole-4-boronic acid: Principles and Protocols for Suzuki-Miyaura Coupling
An Application Note and Protocol Guide
Abstract
This guide provides a comprehensive technical overview and detailed laboratory protocols for the effective use of 1-p-Tolylpyrazole-4-boronic acid. Tailored for researchers, medicinal chemists, and drug development professionals, this document delves into the compound's properties, safe handling procedures, and its primary application in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. By elucidating the mechanistic rationale behind the protocol, this guide aims to empower scientists to confidently and successfully incorporate the valuable tolyl-pyrazole moiety into complex molecular architectures.
Compound Profile and Handling
Physicochemical Properties
This compound (CAS No. 1072945-92-6) is a versatile organoboron compound essential for introducing a 1-(p-tolyl)pyrazole scaffold into organic molecules.[1][2] Its utility is most pronounced in the Suzuki-Miyaura coupling reaction, a cornerstone of modern carbon-carbon bond formation.[3][4] Understanding its physical and chemical properties is critical for its successful application and storage.
| Property | Value | Source |
| CAS Number | 1072945-92-6 | [1][2] |
| Molecular Formula | C₁₀H₁₁BN₂O₂ | [2] |
| Molecular Weight | 202.0 g/mol | [2] |
| Appearance | Typically an off-white to white solid powder | [5] |
| Solubility | Soluble in many organic solvents (e.g., Dioxane, THF, DMF) | [6][7] |
| Stability | Can be hygroscopic and may dehydrate to form a cyclic anhydride (boroxine) | [8][9][10] |
Arylboronic acids are known to be hygroscopic and can readily form stable cyclic anhydrides called boroxines upon dehydration.[8][10] This is a reversible process, and the presence of water during the reaction typically hydrolyzes the boroxine back to the active boronic acid. However, for characterization and storage, this property is important to consider.
Storage and Safety Precautions
Proper storage and handling are paramount to preserving the reagent's integrity and ensuring laboratory safety.
-
Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, preferably refrigerated and under an inert atmosphere (e.g., argon or nitrogen).[5][11] This minimizes moisture absorption and potential degradation.[9]
-
Personal Protective Equipment (PPE): Always wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[12]
-
Handling: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[12] Avoid contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water.[12]
-
Incompatibilities: Avoid strong oxidizing agents, strong acids, and strong bases during storage.[5][9]
The Suzuki-Miyaura Coupling: A Mechanistic Overview
The Suzuki-Miyaura reaction is a Nobel Prize-winning methodology that forms a carbon-carbon bond between an organoboron species (like this compound) and an organohalide (or triflate).[6][13] The reaction is catalyzed by a palladium complex and requires a base to proceed.[14][15] The generally accepted catalytic cycle is a foundational concept for understanding and troubleshooting the reaction.[14][16]
The cycle consists of three primary steps:
-
Oxidative Addition: The active Palladium(0) catalyst inserts into the carbon-halide bond of the electrophile (e.g., an aryl bromide), forming a Palladium(II) complex.[6][14] The reactivity of the halide is typically I > Br > OTf >> Cl.[13][15]
-
Transmetalation: This is the crucial step where the organic moiety is transferred from the boron atom to the palladium center. The base plays a critical role here, activating the boronic acid to form a more nucleophilic boronate species, which facilitates the transfer.[17][18][19]
-
Reductive Elimination: The two organic groups on the Palladium(II) complex couple and are eliminated, forming the new C-C bond of the final product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[6][14]
Experimental Protocol: Suzuki-Miyaura Coupling
This section provides a detailed, step-by-step protocol for a representative Suzuki-Miyaura coupling reaction between this compound and a model aryl bromide (e.g., 4-bromoanisole).
Materials and Reagents
| Reagent | Role | Example Supplier |
| This compound | Organoboron Nucleophile | Santa Cruz Biotechnology[2] |
| 4-Bromoanisole | Aryl Halide Electrophile | Sigma-Aldrich |
| Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | Pd(0) Catalyst Precursor | Sigma-Aldrich |
| Sodium Carbonate (Na₂CO₃) | Base | Fisher Scientific |
| 1,4-Dioxane | Organic Solvent | VWR |
| Deionized Water | Co-solvent | In-house |
| Ethyl Acetate | Extraction Solvent | Fisher Scientific |
| Brine (Saturated NaCl solution) | Aqueous Wash | In-house |
| Anhydrous Magnesium Sulfate (MgSO₄) | Drying Agent | Acros Organics |
Reaction Setup and Workflow
The following workflow outlines the key stages of the experimental procedure.
Step-by-Step Procedure
This protocol is based on a 0.5 mmol scale. Adjust quantities as needed.
-
Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (111 mg, 0.55 mmol, 1.1 equiv.), 4-bromoanisole (93.5 mg, 0.5 mmol, 1.0 equiv.), and sodium carbonate (132.5 mg, 1.25 mmol, 2.5 equiv.).[20]
-
Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (29 mg, 0.025 mmol, 5 mol%).[20]
-
Solvent Addition: Add 1,4-dioxane (4 mL) and deionized water (1 mL) to the flask.[20] A biphasic organic-water system is common and often beneficial for Suzuki couplings, as it helps dissolve the inorganic base and activate the boronic acid.[6][13]
-
Degassing: Seal the flask with a septum. Purge the reaction mixture with an inert gas (argon or nitrogen) for 10-15 minutes by bubbling the gas through the solution. This step is crucial to remove oxygen, which can deactivate the Pd(0) catalyst.
-
Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously for 6-12 hours.[20]
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed.
-
Work-up (Cooling & Filtration): Once complete, remove the flask from the oil bath and allow it to cool to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove the palladium catalyst and inorganic salts. Rinse the pad with additional ethyl acetate.
-
Work-up (Extraction): Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with water (2 x 20 mL) and brine (1 x 20 mL).
-
Drying and Concentration: Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[21]
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure product.
-
Characterization: Confirm the identity and purity of the final product using standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Troubleshooting and Field Insights
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxidized).2. Insufficiently degassed system.3. Low reaction temperature or time. | 1. Use fresh catalyst; ensure proper inert atmosphere technique.2. Improve degassing procedure (e.g., freeze-pump-thaw cycles).3. Increase temperature or extend reaction time. |
| Protodeboronation | 1. The boronic acid is hydrolyzed back to the corresponding arene (p-tolylpyrazole).2. This side reaction can be prevalent with heteroaryl boronic acids, especially under harsh basic conditions or prolonged heating.[6] | 1. Use milder base (e.g., K₃PO₄, Cs₂CO₃).[17]2. Use boronic esters (e.g., pinacol esters) which are less prone to this side reaction.[13][19]3. Minimize reaction time once the starting material is consumed. |
| Homocoupling | 1. (Aryl-Aryl or Boronic-Boronic)2. Often caused by the presence of oxygen or side reactions of the catalyst. | 1. Ensure thorough degassing.2. Adjust catalyst loading or change the ligand system. |
| Difficult Purification | 1. Residual catalyst or ligands.2. Closely-eluting byproducts. | 1. Filter through Celite or a dedicated palladium scavenger resin.2. Optimize chromatography conditions (different solvent system, different stationary phase). |
References
- 1. This compound | 1072945-92-6 [amp.chemicalbook.com]
- 2. scbt.com [scbt.com]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. fishersci.com [fishersci.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. laballey.com [laballey.com]
- 10. Properties of a model aryl boronic acid and its boroxine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. fishersci.com [fishersci.com]
- 12. capotchem.com [capotchem.com]
- 13. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. youtube.com [youtube.com]
- 17. benchchem.com [benchchem.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Suzuki Coupling [organic-chemistry.org]
- 20. researchgate.net [researchgate.net]
- 21. rose-hulman.edu [rose-hulman.edu]
Application Note: The Strategic Use of 1-p-Tolylpyrazole-4-boronic acid in Fragment-Based Drug Discovery
Abstract
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful alternative to traditional high-throughput screening (HTS) for identifying high-quality lead compounds.[1][2] This approach leverages small, low-complexity molecules ("fragments") to explore a target's chemical space more efficiently, often leading to leads with superior drug-like properties.[1][3] This guide provides a detailed technical overview of 1-p-Tolylpyrazole-4-boronic acid, a fragment uniquely suited for FBDD campaigns. We will explore the chemical rationale for its use, present a comprehensive FBDD workflow, provide detailed protocols for screening and validation, and discuss strategies for hit-to-lead optimization. The central thesis is that the dual-functionality of the pyrazole scaffold and the reversible covalent-binding capability of the boronic acid moiety makes this fragment a highly valuable starting point for tackling challenging drug targets.[4][5]
The Fragment: A Rationale for this compound
The success of an FBDD campaign is critically dependent on the quality of the fragment library.[1] Fragments must be small, soluble, and possess sufficient complexity to form meaningful interactions, yet simple enough to allow for extensive synthetic elaboration. This compound (CAS 1072945-92-6) is an exemplary fragment that meets these criteria.[6][7][8]
1.1. Physicochemical Properties
The molecule's properties align well with the "Rule of Three," a common guideline for fragment selection.
| Property | Value | Significance in FBDD |
| Molecular Weight | 202.0 g/mol [7] | Adheres to the typical <300 Da rule, ensuring higher hit probability and greater room for optimization.[9] |
| Molecular Formula | C₁₀H₁₁BN₂O₂[7] | Provides a simple scaffold with low complexity. |
| Hydrogen Bond Donors | 2 (from -B(OH)₂) | Enables key interactions with protein active sites. |
| Hydrogen Bond Acceptors | 2 (from pyrazole N and -B(OH)₂) | The pyrazole N-2 atom acts as a key acceptor, a common feature in medicinal chemistry.[10] |
| LogP (calculated) | ~1.5 - 2.5 | Balances solubility with sufficient lipophilicity for cell permeability and binding. |
1.2. The Scientific Rationale: Dual-Functionality
The utility of this fragment stems from its two key structural motifs:
-
The Pyrazole Core: Pyrazole is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs like Celecoxib.[10][11] Its aromatic nature allows for favorable π-stacking interactions, while its two nitrogen atoms can serve as both hydrogen bond donors and acceptors, providing versatile binding capabilities.[10] The attached p-tolyl group offers a well-defined hydrophobic interaction point and, critically, a synthetic vector for "fragment growing" into nearby pockets.
-
The Boronic Acid Moiety: This is the fragment's most compelling feature. The boron atom is a Lewis acid, enabling it to form a reversible covalent bond with nucleophilic residues in a protein's active site, such as serine, threonine, or the hydroxyl group of a catalytic water molecule.[4][5][12] This unique interaction provides a strong anchor point that can significantly enhance binding affinity, a major challenge with typical weakly-binding fragments. This property has been successfully exploited in several approved drugs, including the proteasome inhibitor Bortezomib.[12][13]
The FBDD Workflow: A Strategic Overview
An FBDD campaign is a multi-stage process that requires a cascade of biophysical techniques to identify and validate hits before committing to synthetic chemistry efforts.[9][14] The workflow is designed to efficiently filter a fragment library, confirming genuine binders and providing the structural insights necessary for rational drug design.
Caption: A typical Fragment-Based Drug Discovery (FBDD) workflow.
Primary Screening Protocols
Because fragments typically exhibit weak binding affinities (in the high µM to mM range), highly sensitive biophysical methods are required for initial screening.[3][15]
3.1. Protocol 1: Differential Scanning Fluorimetry (DSF)
DSF, or Thermal Shift Assay, is a rapid, high-throughput method to identify fragments that bind to and stabilize a target protein, resulting in an increase in its melting temperature (Tₘ).
-
Causality: A fragment binding to the folded state of a protein provides additional stability, requiring more thermal energy to denature it. This change in Tₘ is a direct indicator of a binding event. While efficient, this method is prone to false positives and must be followed by an orthogonal validation screen.[9]
-
Materials:
-
Purified target protein (e.g., 2 µM final concentration).
-
DSF buffer (e.g., 10 mM HEPES pH 7.5, 150 mM NaCl).
-
This compound stock (e.g., 100 mM in DMSO).
-
Fluorescent dye (e.g., SYPRO Orange, 1:1000 dilution).
-
Quantitative PCR (qPCR) instrument with melt-curve capability.
-
384-well PCR plates.
-
-
Step-by-Step Methodology:
-
Fragment Preparation: Create a working plate by diluting the this compound and other fragments to a high concentration (e.g., 10 mM) in DSF buffer. The final assay concentration is typically 100-500 µM.
-
Assay Plate Setup: In a 384-well plate, add the target protein solution.
-
Dye Addition: Add the fluorescent dye to the protein solution.
-
Fragment Addition: Add 1 µL of fragment solution from the working plate to the protein-dye mixture. Include DMSO-only controls.
-
Sealing and Centrifugation: Seal the plate and centrifuge briefly to mix.
-
Thermal Melt: Place the plate in the qPCR instrument. Run a melt-curve experiment, increasing the temperature from 25°C to 95°C at a rate of 1°C/minute.
-
Data Analysis: Determine the Tₘ for each well by fitting the fluorescence curve. A significant positive shift in Tₘ (e.g., > 2°C) compared to the DMSO control indicates a potential hit.
-
3.2. Protocol 2: Surface Plasmon Resonance (SPR)
SPR is a powerful, label-free technology that measures binding events in real-time, providing kinetic and affinity data.[16][17] It is considered a gold standard for FBDD screening.[18]
-
Causality: SPR detects changes in the refractive index at the surface of a sensor chip where the target protein is immobilized.[19] When a fragment flows over the surface and binds, the local refractive index increases, generating a measurable signal (Response Units, RU). The magnitude of the signal is proportional to the amount of bound fragment.
-
Materials:
-
SPR instrument (e.g., Biacore).
-
Sensor chip (e.g., CM5).
-
Amine coupling kit.
-
Purified target protein.
-
SPR running buffer (e.g., 10 mM HEPES pH 7.5, 150 mM NaCl, 0.005% P20 surfactant, 1-2% DMSO).
-
This compound solutions at various concentrations (e.g., 1 µM to 500 µM) in running buffer.
-
-
Step-by-Step Methodology:
-
Chip Preparation: Covalently immobilize the purified target protein onto the sensor chip using standard amine coupling chemistry. Aim for a high enough density to detect small fragment binding.[20]
-
System Priming: Equilibrate the system with running buffer until a stable baseline is achieved. The DMSO concentration in the running buffer must precisely match that of the fragment solutions to avoid false signals.[21]
-
Binding Analysis: Inject the prepared solutions of this compound over the target-immobilized flow cell and a reference flow cell (for background subtraction).
-
Data Collection: Record the sensorgrams, which plot RU versus time.
-
Data Analysis: For a primary screen, a simple "yes/no" binding response can be used. For hit characterization, fit the steady-state responses against concentration to determine the dissociation constant (K_D).
-
Hit Validation: Ensuring Trustworthiness
A crucial principle of FBDD is the use of multiple, orthogonal techniques to validate hits from the primary screen.[3][9] This ensures that resources are not wasted on pursuing false positives.
Caption: Workflow for hit validation using orthogonal biophysical methods.
4.1. Protocol 3: X-ray Co-crystallography
X-ray crystallography provides unambiguous proof of binding and delivers a high-resolution 3D structure of the fragment-protein complex.[19] This is the most valuable data for the subsequent hit-to-lead phase.
-
Causality: By determining the precise location and orientation of the fragment in the protein's binding site, crystallography reveals the key interactions driving affinity. For this compound, this technique can visualize the reversible covalent bond between the boron atom and a target residue, confirming its mechanism of action.[22][23]
-
Step-by-Step Methodology:
-
Protein Crystallization: Screen for conditions that produce high-quality crystals of the target protein alone (apo form).
-
Co-crystallization or Soaking:
-
Co-crystallization: Add this compound (e.g., at 1-5 mM) to the protein solution before setting up crystallization trials.
-
Soaking: Transfer existing apo crystals into a solution containing the fragment for a period of hours to days.
-
-
Cryo-protection: Soak the crystal in a cryo-protectant solution to prevent ice formation during data collection.
-
Data Collection: Flash-cool the crystal in liquid nitrogen and collect X-ray diffraction data at a synchrotron source.
-
Structure Solution and Refinement: Process the diffraction data and solve the structure by molecular replacement using the apo structure. Refine the model until clear electron density is visible for the bound fragment.
-
Analysis: Analyze the refined structure to identify all protein-fragment interactions, including hydrogen bonds, hydrophobic contacts, and the covalent boron interaction.
-
Quantitative Analysis and Hit Prioritization
Once hits are validated, they must be ranked to prioritize the most promising starting points for chemistry. This is done using metrics that normalize binding affinity for the size of the fragment.
| Fragment | K_D (µM) | MW ( g/mol ) | Heavy Atoms | Ligand Efficiency (LE)¹ |
| This compound | 150 | 202.0 | 15 | 0.37 |
| Fragment B (Hypothetical) | 500 | 155.2 | 11 | 0.35 |
| Fragment C (Hypothetical) | 80 | 280.3 | 20 | 0.28 |
¹Ligand Efficiency (LE) = -1.37 * log(K_D) / Number of Heavy Atoms. A higher LE indicates more binding energy per atom, which is a hallmark of a high-quality fragment hit.[19]
In this hypothetical comparison, this compound shows the highest ligand efficiency, making it the most attractive hit to carry forward despite not having the lowest K_D. Its slightly larger size is justified by the quality of its interactions.
Hit-to-Lead Optimization Strategies
The structural information from X-ray crystallography is paramount for evolving the initial low-affinity fragment into a high-potency lead compound.
Caption: Key strategies for hit-to-lead optimization in FBDD.
-
Fragment Growing: The crystal structure of the this compound complex will reveal unoccupied pockets adjacent to the fragment. The p-tolyl group serves as an ideal synthetic handle for extension. New chemical matter can be added via reactions like Suzuki coupling on an appropriately halogenated analog to grow the fragment into these pockets, forming new, potency-enhancing interactions.[4]
-
Fragment Linking: If a separate screening campaign identifies a second fragment binding in a nearby site, the two can be chemically linked. The structural information is used to design a linker of the appropriate length and geometry to connect the two fragments into a single, higher-affinity molecule.
Conclusion
This compound is a superior chemical tool for fragment-based drug discovery. Its adherence to fragment-like properties, combined with the proven medicinal chemistry value of the pyrazole scaffold and the unique reversible covalent binding mechanism of the boronic acid, provides a robust starting point for lead discovery. By employing a rigorous workflow of sensitive primary screening, orthogonal validation, and structure-based design, researchers can leverage this fragment to efficiently tackle difficult targets and develop novel therapeutics.
References
- 1. Fragment-based drug discovery-the importance of high-quality molecule libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. drughunter.com [drughunter.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. szforis.lookchem.com [szforis.lookchem.com]
- 7. scbt.com [scbt.com]
- 8. This compound,(CAS# 1072945-92-6)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 9. Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 15. biosciencehorizons.com [biosciencehorizons.com]
- 16. SPR-based fragment screening: advantages and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. sygnaturediscovery.com [sygnaturediscovery.com]
- 19. academic.oup.com [academic.oup.com]
- 20. biorxiv.org [biorxiv.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. X-ray Crystallography Deciphers the Activity of Broad-Spectrum Boronic Acid β-Lactamase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 23. X-ray Crystallography Deciphers the Activity of Broad-Spectrum Boronic Acid β-Lactamase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Microwave-Assisted Suzuki Coupling with 1-p-Tolylpyrazole-4-boronic acid
Abstract
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with exceptional efficiency and broad functional group tolerance.[1][2][3] This guide provides an in-depth exploration of its application in the synthesis of biaryl systems containing the pyrazole moiety, a privileged scaffold in medicinal chemistry.[4][5] We focus specifically on the use of 1-p-Tolylpyrazole-4-boronic acid as a key building block, leveraging the power of microwave-assisted synthesis to achieve rapid, efficient, and high-yield transformations.[6][7] This document details the underlying mechanistic principles, provides field-proven insights into optimizing reaction parameters, and presents detailed, step-by-step protocols for researchers, scientists, and drug development professionals.
Scientific Rationale & Mechanistic Overview
A profound understanding of the reaction mechanism is critical for rational optimization and troubleshooting. The Suzuki-Miyaura coupling is a palladium-catalyzed process that follows a well-established catalytic cycle.[3][8] The application of microwave irradiation dramatically accelerates this cycle by providing rapid, uniform, and efficient heating, often leading to cleaner reactions and significantly reduced reaction times compared to conventional methods.[9][10][11][12][13]
The Palladium Catalytic Cycle
The reaction proceeds through three fundamental steps:
-
Oxidative Addition: A low-valent Palladium(0) species inserts into the carbon-halide bond of the electrophilic partner (e.g., an aryl bromide), forming a Pd(II) complex.[1][8]
-
Transmetalation: This is the crucial step where the organic moiety from the boronic acid is transferred to the palladium center. This step requires activation by a base, which forms a more nucleophilic boronate species, facilitating the transfer.[2][14][15][16]
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium coordination sphere, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[3][8]
Causality of Experimental Choices
-
The Catalyst System: Heteroaryl boronic acids, including pyrazoles, can be challenging substrates prone to decomposition or catalyst inhibition.[17][18] While traditional catalysts like Pd(PPh₃)₄ can be effective, modern catalyst systems employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) often provide superior results.[17][19] Pre-catalysts, such as XPhosPdG2, are particularly advantageous as they rapidly generate the active Pd(0) species, which can outcompete the degradation of sensitive boronic acids.[19][20][21]
-
The Base: The base is not merely a spectator. Its primary role is to activate the boronic acid by forming a hydroxylated boronate complex [Ar-B(OH)₃]⁻. This increases the nucleophilicity of the organic group, making the transmetalation step kinetically feasible.[2][15][16]
-
Inorganic bases like K₂CO₃, Cs₂CO₃, and K₃PO₄ are most common. K₃PO₄ is often a superior choice for challenging couplings or sensitive substrates as it is a strong enough base to promote catalysis but is generally less harsh than hydroxides.[15]
-
The choice of base must be matched with the solvent system and the stability of the substrates.
-
-
The Solvent System: For microwave-assisted synthesis, the solvent must possess a suitable dielectric constant to absorb microwave energy efficiently.[22][23]
-
High-boiling polar aprotic solvents such as 1,4-dioxane, DMF, or acetonitrile (MeCN) are excellent choices.[22]
-
Often, an aqueous mixture (e.g., dioxane/water) is used. Water aids in dissolving the inorganic base and facilitates the formation of the active boronate species.[1][23] The optimal ratio must be determined empirically.
-
Experimental Protocols & Workflow
The following protocols are designed as a robust starting point. Optimization may be required depending on the specific aryl halide coupling partner.
General Experimental Workflow
The process follows a logical sequence from preparation to purification. This self-validating workflow ensures reproducibility and high-purity final products.
Protocol 1: Condition Screening for a Model Reaction
This protocol is designed to efficiently determine the optimal base and solvent for coupling this compound with a generic aryl bromide (e.g., 4-Bromoanisole).
Materials:
-
Microwave synthesis vials (10 mL) with snap caps
-
Magnetic stir bars
-
This compound (CAS: 1072945-92-6)
-
4-Bromoanisole (Electrophile)
-
XPhos Pd G2 (Pre-catalyst)
-
Bases: K₂CO₃, K₃PO₄, Cs₂CO₃
-
Solvents (Anhydrous/Degassed): 1,4-Dioxane, Acetonitrile (MeCN), Dioxane/H₂O (4:1)
-
Dedicated microwave synthesizer
Procedure (per screening reaction):
-
To a 10 mL microwave vial containing a magnetic stir bar, add this compound (0.15 mmol, 1.5 equiv).
-
Add the aryl bromide (4-Bromoanisole, 0.10 mmol, 1.0 equiv).
-
Add the selected base (0.20 mmol, 2.0 equiv).
-
Add the palladium pre-catalyst (XPhos Pd G2, 0.002 mmol, 2 mol%).
-
Seal the vial, then evacuate and backfill with an inert gas (Nitrogen or Argon) three times.
-
Using a syringe, add 2.0 mL of the degassed solvent to be tested.
-
Place the vial in the microwave synthesizer.
-
Irradiate the mixture at 120 °C for 15 minutes with magnetic stirring.
-
After the reaction, allow the vial to cool to room temperature (<50 °C) before opening.
-
Quench the reaction with 2 mL of water, dilute with 5 mL of ethyl acetate, and analyze the organic layer by LC-MS or TLC to determine conversion.
Table 1: Example Screening Matrix & Expected Outcomes
| Entry | Aryl Halide | Base | Solvent | Temp (°C) | Time (min) | Conversion (%) | Notes |
|---|---|---|---|---|---|---|---|
| 1 | 4-Bromoanisole | K₂CO₃ | Dioxane/H₂O (4:1) | 120 | 15 | >90% | Good general starting point. |
| 2 | 4-Bromoanisole | K₃PO₄ | Dioxane/H₂O (4:1) | 120 | 15 | >98% | Often superior for heteroaryl couplings. |
| 3 | 4-Bromoanisole | Cs₂CO₃ | Dioxane/H₂O (4:1) | 120 | 15 | >95% | Effective but more expensive. |
| 4 | 4-Bromoanisole | K₃PO₄ | MeCN/H₂O (4:1) | 120 | 15 | >95% | Good alternative to dioxane. |
| 5 | 2-Chloropyridine | K₃PO₄ | Dioxane/H₂O (4:1) | 140 | 20 | >85% | Aryl chlorides are less reactive, may require higher temp/time.[1] |
Note: Data is illustrative. Actual results will vary based on specific substrates and equipment.
Protocol 2: Optimized Preparative Scale-Up
Based on screening, K₃PO₄ in a Dioxane/H₂O mixture is often optimal. This protocol details a 1.0 mmol scale-up.
Procedure:
-
To a 20 mL microwave vial containing a magnetic stir bar, add This compound (303 mg, 1.5 mmol), the desired aryl halide (1.0 mmol), K₃PO₄ (424 mg, 2.0 mmol), and XPhos Pd G2 (16 mg, 0.02 mmol).
-
Seal the vial, then evacuate and backfill with Nitrogen three times.
-
Prepare a 4:1 mixture of 1,4-Dioxane and Water. Degas this solvent mixture by bubbling Nitrogen through it for 20 minutes.
-
Add 10 mL of the degassed solvent mixture to the vial via syringe.
-
Place the vial in the microwave synthesizer and irradiate at 120-140 °C for 20-30 minutes . Monitor reaction progress by LC-MS if possible.
-
After cooling, filter the reaction mixture through a pad of Celite, washing with ethyl acetate (3 x 15 mL).
-
Transfer the filtrate to a separatory funnel, add 20 mL of water, and extract with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with brine (1 x 30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to afford the pure biaryl product.
Troubleshooting and Field-Proven Insights
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst. 2. Insufficient temperature/time. 3. Water-sensitive reaction (less common for Suzuki). | 1. Use a high-quality pre-catalyst. Ensure inert atmosphere. 2. Increase microwave temperature in 10 °C increments or time in 5-min increments. 3. Ensure solvents are properly degassed. |
| Protodeboronation | The boronic acid is unstable under the reaction conditions and is replaced by a proton from the solvent. This is a known issue for some heteroaryl boronic acids.[17][20] | 1. Use Microwave: The rapid heating minimizes the time the boronic acid is exposed to harsh conditions. 2. Use a Milder Base: If K₃PO₄ fails, try K₂CO₃. 3. Use MIDA Boronates: For extremely unstable boronic acids, protection as a MIDA ester can provide a slow release of the active boronic acid.[17] |
| Homocoupling of Boronic Acid | Presence of oxygen leading to oxidative homocoupling. | Rigorously degas all solvents and maintain a strict inert atmosphere throughout the setup. |
| Difficult Purification | Residual palladium catalyst or baseline impurities. | 1. Filter the crude reaction mixture through a pad of silica gel before concentration. 2. Use a palladium scavenger resin if necessary. |
Conclusion
The combination of microwave-assisted synthesis with modern palladium catalysis provides a powerful and highly efficient platform for the Suzuki-Miyaura cross-coupling of this compound. This approach dramatically reduces reaction times from hours to minutes, often improves yields, and aligns with the principles of green chemistry by reducing energy consumption.[13] By understanding the mechanistic rationale behind the choice of catalyst, base, and solvent, researchers can rapidly optimize conditions and apply this protocol to synthesize a diverse library of valuable pyrazole-containing biaryl compounds for applications in drug discovery and materials science.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemimpex.com [chemimpex.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound,(CAS# 1072945-92-6)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 7. scbt.com [scbt.com]
- 8. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 10. Microwave-Assisted Synthesis: 10x Faster Organic Reactions [eureka.patsnap.com]
- 11. ajchem-a.com [ajchem-a.com]
- 12. Microwave assisted green organic synthesis [wisdomlib.org]
- 13. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Suzuki Coupling [organic-chemistry.org]
- 15. benchchem.com [benchchem.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. A new palladium precatalyst allows for the fast Suzuki-Miyaura coupling reactions of unstable polyfluorophenyl and 2-heteroaryl boronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Suzuki Couplings with 1-p-Tolylpyrazole-4-boronic acid
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving 1-p-Tolylpyrazole-4-boronic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. Pyrazole-containing compounds are crucial scaffolds in pharmaceuticals, but their successful incorporation via Suzuki coupling is not always straightforward. This document provides in-depth, mechanism-driven troubleshooting advice to help you overcome common challenges and optimize your reaction outcomes.
Section 1: Frequently Asked Questions (FAQs)
Here we address the most common issues encountered when using this compound in Suzuki-Miyaura couplings.
Q1: My reaction has stalled with low conversion of my aryl halide. What is the most likely cause?
A: The most common cause of low conversion when using N-heterocyclic boronic acids is catalyst inhibition or poisoning.[1] The Lewis basic nitrogen atoms in the pyrazole ring can coordinate to the electron-deficient palladium(II) center in the catalytic cycle.[1] This coordination can stabilize the palladium intermediate, slowing down or preventing the crucial reductive elimination step that forms your product and regenerates the active Pd(0) catalyst. In some cases, this can lead to the formation of inactive palladium complexes.[2][3]
Q2: I've isolated a significant amount of 1-p-tolylpyrazole as a byproduct. What is this and how do I prevent it?
A: You are observing protodeboronation , arguably the most prevalent side reaction for heteroaryl boronic acids.[1][4][5] This is the protonolysis of the carbon-boron bond, replacing the boronic acid group with a hydrogen atom.[5] This side reaction is often catalyzed by the base and accelerated by the presence of water in the reaction mixture.[6][7] The pyrazole ring's electronic nature can make the C-B bond more susceptible to this cleavage.[8]
Q3: My mass spectrometry analysis shows a dimer of my boronic acid and/or a dimer of my aryl halide. What is causing this homocoupling?
A: The formation of symmetrical biaryl products (Ar-Ar from Ar-X, or Boronic-Boronic) is known as homocoupling. This side reaction can occur through several pathways. Palladium-mediated homocoupling of the boronic acid is a well-known byproduct in Suzuki reactions and can be promoted by the presence of oxygen.[9][10][11] Oxygen can re-oxidize the Pd(0) catalyst to Pd(II), which then participates in a catalytic cycle that dimerizes the boronic acid.
Section 2: In-Depth Troubleshooting Guide
This section provides a problem-oriented approach to resolving specific experimental issues.
Problem 1: Low Conversion & Catalyst Inactivity
Symptoms:
-
High percentage of unreacted aryl halide observed by TLC, GC, or LC-MS.
-
Reaction appears to stall after initial, slow product formation.
-
Formation of palladium black (insoluble, inactive palladium).
Root Cause Analysis: The primary suspect is interference from the pyrazole nitrogen. The lone pair of electrons on the N2 nitrogen of the pyrazole can act as a ligand, coordinating to the palladium center. This can lead to off-cycle, inactive complexes, effectively reducing the concentration of the active catalyst.[1]
Solutions & Scientific Rationale:
-
Ligand Selection is Critical: The choice of phosphine ligand is paramount. Standard ligands like PPh₃ may not be sufficient. Opt for bulky, electron-rich phosphine ligands.
-
Rationale: Bulky ligands, such as Buchwald-type biaryl phosphines (e.g., SPhos, XPhos) or sterically demanding N-heterocyclic carbenes (NHCs), coordinate strongly to the palladium center.[12][13][14] Their size creates a protective "pocket" around the metal, which sterically hinders the pyrazole nitrogen from coordinating and poisoning the catalyst.[15] The electron-donating nature of these ligands also accelerates the rate-limiting oxidative addition and the final reductive elimination steps, increasing the overall turnover frequency.[8][12]
-
-
Use a Pre-formed Catalyst (Precatalyst): Instead of generating the Pd(0) species in situ from a Pd(II) source like Pd(OAc)₂, consider using a well-defined Pd(0) source or an air-stable precatalyst (e.g., XPhos Pd G3).
-
Rationale: Precatalysts are designed for clean and efficient generation of the active monoligated Pd(0) species, which is often the true catalyst.[16] This can bypass problematic reduction steps and minimize the formation of palladium black.
-
Troubleshooting Workflow for Low Conversion
Caption: A decision tree for troubleshooting low reaction conversion.
Problem 2: Significant Protodeboronation
Symptoms:
-
Isolation of 1-p-tolylpyrazole as a major byproduct.
-
Yield of the desired product is reduced, even if aryl halide conversion is high.
Root Cause Analysis: The C-B bond is cleaved by a proton source, which is typically water present in the solvent or base.[5] This process is base-catalyzed; the hydroxide ion attacks the boron atom to form a more reactive boronate species, which is then more susceptible to protonolysis.[4][6] Heteroaryl boronic acids, especially those with Lewis basic sites, can be particularly prone to this decomposition pathway.[1][17]
Solutions & Scientific Rationale:
-
Choice of Base and Solvent System: This is the most critical factor.
| Base | Solvent System | Typical Performance | Rationale |
| K₃PO₄ | Dioxane / H₂O (e.g., 10:1) | Good to Excellent | A strong but moderately nucleophilic base. Often provides a good balance of reactivity and minimal side reactions.[17] |
| Cs₂CO₃ | Dioxane or THF | Excellent | Highly effective, particularly under anhydrous or low-water conditions. Its solubility in organic solvents is beneficial. |
| K₂CO₃ | Toluene / H₂O | Moderate to Good | A standard, cost-effective choice, but can be more prone to promoting protodeboronation than K₃PO₄.[18] |
| CsF | Dioxane (anhydrous) | Good (for sensitive substrates) | A very mild, non-nucleophilic base. Useful when other bases cause decomposition, but may require higher temperatures or longer reaction times. |
| NaOH/KOH | Ethanol / H₂O | Poor (Not Recommended) | Strongly basic and highly aqueous conditions significantly accelerate protodeboronation.[7][16] |
-
Use a Boronic Ester Derivative: If protodeboronation remains a persistent issue, consider converting the boronic acid to a more stable boronic ester, such as a pinacol (BPin) or N-methyliminodiacetic acid (MIDA) ester.[19]
-
Rationale: Boronic esters are generally more stable towards protodeboronation than the corresponding acids.[20][21] MIDA boronates are exceptionally stable and participate in the reaction via a "slow release" of the active boronic acid, keeping its instantaneous concentration low and minimizing the opportunity for decomposition.[5][19]
-
Mechanistic View: Desired vs. Undesired Pathways
Caption: Competing reaction pathways for the boronic acid.
Problem 3: Formation of Homocoupling Products
Symptoms:
-
Presence of biaryl (from your aryl halide) or 4,4'-bi(1-p-tolylpyrazole) in the final product mixture.
Root Cause Analysis: This is most often caused by the presence of oxygen in the reaction.[10] Oxygen can facilitate a palladium-catalyzed oxidative homocoupling of the boronic acid. Alternatively, under certain conditions, two molecules of the Ar-Pd-X intermediate can lead to biaryl formation.
Solutions & Scientific Rationale:
-
Rigorous Degassing: This is the most effective preventative measure.
-
Rationale: Removing dissolved oxygen from the solvent and ensuring an inert (Nitrogen or Argon) atmosphere prevents the oxygen-mediated catalytic cycle that leads to homocoupling.[10]
-
Protocol: Use a minimum of three "freeze-pump-thaw" cycles for your solvent, or sparge the solvent vigorously with Argon or Nitrogen for at least 30 minutes prior to use.[22] Assemble your reaction under a positive pressure of inert gas.
-
-
Control Stoichiometry and Addition Rate:
Section 3: Recommended Starting Protocol
This protocol is a robust starting point designed to minimize the common side reactions discussed above.
Materials:
-
Aryl Halide (1.0 equiv)
-
This compound (1.2 - 1.5 equiv)
-
XPhos Pd G3 precatalyst (1-2 mol%)
-
XPhos ligand (1-2 mol%, if not using a precatalyst that includes it)
-
Potassium Phosphate (K₃PO₄), finely ground (2.0 - 3.0 equiv)
-
Anhydrous, degassed 1,4-Dioxane
-
Degassed Water
Step-by-Step Procedure:
-
Vessel Preparation: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide, this compound, K₃PO₄, and the XPhos Pd G3 precatalyst.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with Argon or Nitrogen. Repeat this cycle three times to ensure a completely inert atmosphere.
-
Solvent Addition: Add degassed 1,4-dioxane and a minimal amount of degassed water (e.g., a 10:1 dioxane:water ratio) via syringe. The final reaction concentration should be approximately 0.1 M with respect to the limiting reagent.
-
Heating: Immerse the reaction vessel in a preheated oil bath at 90-110 °C.
-
Monitoring: Stir the reaction vigorously. Monitor its progress by TLC or LC-MS until the limiting reagent is consumed (typically 2-24 hours).
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.
References
- 1. benchchem.com [benchchem.com]
- 2. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 5. Protodeboronation - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 8. Yoneda Labs [yonedalabs.com]
- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Catalyst Loading for 1-p-Tolylpyrazole-4-boronic acid Reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical guidance and troubleshooting for Suzuki-Miyaura cross-coupling reactions involving 1-p-Tolylpyrazole-4-boronic acid. Here, we move beyond simple protocols to explore the underlying principles that govern reaction success, empowering you to optimize your experiments with confidence.
Troubleshooting Guide & FAQs
This section addresses specific challenges you may encounter when working with this compound and palladium-catalyzed cross-coupling reactions.
Q1: My reaction yield is consistently low. What are the primary factors I should investigate?
A1: Low yields in Suzuki-Miyaura couplings are a common issue that can often be traced back to a few critical parameters. A systematic approach to troubleshooting is key.
-
Reagent Quality and Stability:
-
This compound: While generally stable, boronic acids can undergo degradation. A primary concern is protodeboronation, where the C-B bond is cleaved and replaced by a C-H bond.[1] This is especially prevalent with electron-deficient boronic acids.[1][2] Ensure you are using a high-purity reagent. If degradation is suspected, consider using the more stable pinacol ester or MIDA boronate derivatives.[3][4]
-
Aryl Halide Partner: The reactivity of your coupling partner is crucial. The general order of reactivity is I > Br > OTf >> Cl.[3][5] Reactions with aryl chlorides are more challenging and often necessitate more active catalyst systems.[3][6]
-
Catalyst and Ligand Integrity: Palladium catalysts, particularly Pd(II) precatalysts, can degrade over time. Phosphine ligands are susceptible to oxidation.[3] Always use fresh, properly stored catalysts and ligands under an inert atmosphere.
-
-
Reaction Conditions:
-
Inert Atmosphere: The catalytic cycle involves a Pd(0) species which is sensitive to oxygen.[7][8] Inadequate degassing of your solvent and reaction vessel can lead to catalyst deactivation and promote side reactions like homocoupling.[7][8] Ensure a rigorously oxygen-free environment by performing at least three vacuum/inert gas backfill cycles.
-
Solvent and Base Purity: Use anhydrous, degassed solvents. The choice of base is also critical and can influence the rate of protodeboronation.[3]
-
Q2: I'm observing a significant amount of a byproduct that I suspect is the homocoupling of my boronic acid. How can I minimize this?
A2: Homocoupling of boronic acids is a frequent side reaction that leads to the formation of a symmetrical biaryl from the boronic acid starting material, reducing the yield of your desired product and complicating purification.[7]
-
Understanding the Cause: Homocoupling can be primarily attributed to two mechanisms:
-
Oxygen-Mediated Homocoupling: The presence of oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can then react with two molecules of the boronic acid to form the homocoupled product.[7] Rigorous exclusion of oxygen is the most effective way to suppress this pathway.[8]
-
Palladium(II)-Mediated Homocoupling: If you are using a Pd(II) salt as a precatalyst (e.g., Pd(OAc)₂, PdCl₂), it can directly react with the boronic acid to generate the homocoupled dimer and the active Pd(0) species.[7][8] This can be a significant issue at the beginning of the reaction.
-
-
Mitigation Strategies:
-
Rigorous Degassing: As mentioned, ensuring an oxygen-free environment is paramount.[8]
-
Use of a Mild Reducing Agent: The addition of a mild reducing agent, such as potassium formate, can help to minimize the concentration of free Pd(II) in the reaction mixture without significantly affecting the desired catalytic cycle.[9][10]
-
Catalyst Choice: Using a well-defined Pd(0) source or a precatalyst that rapidly converts to Pd(0) can reduce the initial Pd(II)-mediated homocoupling.
-
Q3: My reaction starts well but then seems to stall, or I see a black precipitate forming. What is happening and how can I fix it?
A3: This is a classic sign of catalyst deactivation. The black precipitate is often palladium black, which is formed by the agglomeration of palladium nanoparticles.[11][12] This process reduces the number of active catalytic sites, leading to a decrease in the reaction rate.[11]
-
Causes of Catalyst Deactivation:
-
Product Inhibition: The cross-coupled product can sometimes strongly adsorb to the catalyst surface, leading to deactivation.[13]
-
Ligand Degradation: Phosphine ligands, which are crucial for stabilizing the palladium catalyst, can oxidize or otherwise degrade, leading to catalyst agglomeration.[3]
-
Impurities: Trace impurities in your starting materials or solvents can act as catalyst poisons.[11] Sulfur-containing compounds are particularly detrimental.[14]
-
High Temperatures: While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition.
-
-
Solutions:
-
Optimize Catalyst Loading: While it may seem counterintuitive, sometimes a lower catalyst loading can lead to better overall performance by minimizing aggregation.
-
Ligand Choice: The ligand plays a critical role in stabilizing the catalyst.[15][16] Bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) can improve catalyst stability and activity, especially for challenging substrates like aryl chlorides.[11][15]
-
Thorough Washing: In cases of product inhibition, a thorough wash of the catalyst (if heterogeneous) with a suitable solvent may restore its activity.[13]
-
Temperature Control: Carefully control the reaction temperature to find a balance between a reasonable reaction rate and catalyst stability.
-
Optimizing Catalyst Loading: A Practical Guide
Finding the optimal catalyst loading is a critical step in developing an efficient and cost-effective synthesis. The goal is to use the minimum amount of catalyst required to achieve a high yield in a reasonable timeframe.
General Recommendations for Catalyst Loading
| Catalyst Type | Typical Loading (mol%) | Considerations |
| Standard Palladium(II) Precatalysts (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) | 1 - 5 | A good starting point for initial screening. Higher loadings may be needed for less reactive substrates. |
| Palladium(0) Sources (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) | 0.5 - 2 | Often more active, allowing for lower loadings. Can be more sensitive to air and moisture. |
| High-Activity Precatalysts (e.g., Palladacycles, Buchwald Precatalysts) | 0.01 - 1 | Designed for high turnover numbers and can be effective at very low loadings, especially for challenging couplings.[6] |
Note: These are general guidelines. The optimal loading is highly dependent on the specific substrates, ligand, base, solvent, and temperature used.
Experimental Protocols
Protocol 1: General Procedure for a Suzuki-Miyaura Coupling with this compound
This protocol provides a starting point for your optimization experiments.
-
Reaction Setup: To a flame-dried Schlenk tube, add this compound (1.0 mmol), the aryl halide (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Inert Atmosphere: Seal the tube with a septum, then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.[3]
-
Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the degassed solvent (e.g., 5 mL of a 4:1 mixture of 1,4-dioxane/water).[3] Bubble the inert gas through the solution for 10-15 minutes for thorough deoxygenation. Finally, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol).
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.[3]
-
Monitoring: Monitor the reaction progress by a suitable analytical technique such as TLC, GC, or HPLC.[17][18][19]
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Catalyst Loading Optimization Screen
This protocol outlines a systematic approach to finding the optimal catalyst loading.
-
Setup: Prepare a series of reactions in parallel using a multi-well reaction block or individual vials. Keep all other reaction parameters (substrate ratio, base, solvent, temperature, and reaction time) constant.
-
Vary Catalyst Loading: Vary the catalyst loading across a defined range (e.g., 2 mol%, 1 mol%, 0.5 mol%, 0.1 mol%, 0.05 mol%).
-
Execution and Analysis: Run all reactions for the same amount of time. After the designated time, quench all reactions simultaneously and analyze the yield of each reaction by a quantitative method (e.g., HPLC or GC with an internal standard).
-
Data Interpretation: Plot the yield as a function of catalyst loading to identify the point at which decreasing the catalyst concentration begins to significantly impact the yield or reaction rate. This will give you the optimal catalyst loading for your specific reaction.
Visualizing Key Concepts
To further aid in understanding the critical aspects of the Suzuki-Miyaura coupling, the following diagrams illustrate the catalytic cycle and a troubleshooting workflow.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A decision tree for troubleshooting low yields in Suzuki-Miyaura reactions.
References
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 3. benchchem.com [benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. m.youtube.com [m.youtube.com]
- 13. mdpi.com [mdpi.com]
- 14. benchchem.com [benchchem.com]
- 15. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 16. theses.enscm.fr [theses.enscm.fr]
- 17. vapourtec.com [vapourtec.com]
- 18. benchchem.com [benchchem.com]
- 19. shoko-sc.co.jp [shoko-sc.co.jp]
Technical Support Center: Troubleshooting Low Yields in Cross-Coupling with 1-p-Tolylpyrazole-4-boronic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert advice and actionable protocols to diagnose and resolve common issues leading to low yields in Suzuki-Miyaura cross-coupling reactions involving 1-p-Tolylpyrazole-4-boronic acid. As a heteroaromatic boronic acid, this reagent presents unique challenges that require careful consideration of reaction parameters to achieve success.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses the most common questions and challenges encountered when using this compound. Each answer provides a mechanistic explanation and strategic solutions.
Q1: My Suzuki coupling reaction has stalled or resulted in a very low yield. What are the first things I should check?
A1: When a Suzuki coupling reaction fails, a systematic review of the foundational parameters is the most efficient way to identify the root cause. Low yields with this substrate are often traced back to one of four key areas:
-
Reagent Integrity and Stability: this compound, like many heteroaryl boronic acids, can be susceptible to degradation over time. It is crucial to use a fresh, high-purity batch. Boronic acids should be stored in a cool, dry place[1]. Impurities in your coupling partner (aryl halide) or solvent can also poison the catalyst.
-
Catalyst Activity and Oxygen Contamination: The active catalytic species, Pd(0), is readily oxidized to an inactive state in the presence of oxygen. Incomplete degassing of solvents and reagents is a primary cause of failed reactions.[2][3] If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂), ensure your conditions promote its reduction to Pd(0).
-
Ineffective Base or Solvent System: The base is not just a spectator; it is critical for activating the boronic acid to form the boronate species required for transmetalation.[4][5] The solubility of the base and reagents in the chosen solvent system directly impacts reaction kinetics. An inappropriate choice can lead to a complete lack of reactivity.
-
Sub-Optimal Temperature: While heat can accelerate the reaction, excessive temperatures can promote the degradation of sensitive reagents, particularly the boronic acid, and the catalyst itself.[4][6]
Q2: I'm observing significant protodeboronation of my pyrazole boronic acid. How can I prevent this critical side reaction?
A2: Protodeboronation, the replacement of the –B(OH)₂ group with a hydrogen atom, is arguably the most common failure mode for electron-deficient and heteroaryl boronic acids.[3][7][8] This side reaction is typically base-catalyzed and accelerated by the presence of water.
Causality: The pyrazole ring is relatively electron-deficient, which weakens the carbon-boron bond, making it more susceptible to cleavage by a proton source.
Solutions:
-
Use Milder, Anhydrous-Friendly Bases: Switch from strong aqueous bases (like NaOH or K₂CO₃ in water) to milder options such as potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or cesium fluoride (CsF).[4][9] These are often more effective in less aqueous or anhydrous solvent systems.
-
Employ Anhydrous Conditions: For highly sensitive substrates, strictly anhydrous conditions can be game-changing. Use dry solvents and bases like potassium trimethylsilanolate (TMSOK).[4][7]
-
Convert to a More Stable Boronic Ester: The most robust solution is often to convert the boronic acid to a more stable derivative in situ or prior to the reaction. Pinacol esters (–Bpin) or MIDA boronates are significantly more resistant to protodeboronation and release the boronic acid slowly under the reaction conditions.[4][7][8]
-
Lower the Reaction Temperature: Run the reaction at the lowest temperature that still provides a reasonable rate to minimize the rate of decomposition relative to the rate of productive coupling.[4]
Q3: My reaction is sluggish and stalls before reaching full conversion. What can I do to drive it to completion?
A3: A stalled reaction often points to catalyst deactivation or an inefficient step in the catalytic cycle, typically oxidative addition or transmetalation.
Causality: The nitrogen atoms in the pyrazole ring are Lewis basic and can coordinate to the palladium center.[5][10] This coordination can inhibit the catalyst, preventing it from participating effectively in the catalytic cycle. While the N1 position is blocked by the p-tolyl group, the N2 nitrogen can still interact with the palladium.
Solutions:
-
Switch to a More Active Catalyst System: Modern palladium precatalysts paired with bulky, electron-rich biarylphosphine ligands (e.g., Buchwald ligands like XPhos, SPhos, or RuPhos) are designed to overcome these challenges.[10][11] They promote faster rates of both oxidative addition and reductive elimination and their steric bulk can disfavor inhibitory coordination from the pyrazole nitrogen.
-
Increase Catalyst Loading: A modest increase in catalyst loading (e.g., from 1 mol% to 2-3 mol%) can sometimes be sufficient to overcome slow turnover or partial deactivation.
-
Optimize the Base and Solvent: The choice of base and solvent profoundly affects the rate-limiting transmetalation step. A screen of different bases (e.g., K₃PO₄, Cs₂CO₃) and solvents (e.g., dioxane, THF, toluene, often with a small amount of water) can reveal a more efficient system.[12][13]
Q4: How does the pyrazole ring itself affect the catalytic cycle, and how should that influence my choice of ligand?
A4: The pyrazole ring introduces specific electronic and steric factors that must be managed for a successful coupling. As mentioned in Q3, the Lewis basic nitrogen atom can act as an inhibitor by coordinating to the palladium catalyst.[5][10] This is a well-documented issue with N-H azoles, and while the N-tolyl group on your substrate prevents the most severe form of this inhibition (deprotonation and formation of a stable Pd-azolyl complex), non-covalent coordination is still a concern.
Ligand Choice Rationale:
The ideal ligand should be sterically demanding. The bulk of ligands like XPhos or SPhos creates a "pocket" around the palladium center that favors the coordination of the aryl halide and boronate while sterically hindering coordination by the pyrazole's N2 atom. Furthermore, the electron-rich nature of these ligands accelerates the oxidative addition and reductive elimination steps, increasing the overall turnover frequency and helping the desired catalytic cycle outcompete deactivation pathways.[10][11]
Troubleshooting Workflow & Data Summary
Diagram 1: Troubleshooting Workflow for Low Yields
This decision tree provides a logical path for troubleshooting your reaction.
Caption: A step-by-step workflow for diagnosing and solving low-yield Suzuki couplings.
Table 1: Recommended Starting Conditions & Optimization Parameters
| Parameter | Recommended Starting Point | Optimization Strategy & Rationale |
| Palladium Source | XPhos Pd G3 (1-2 mol%) | Use modern precatalysts; they are more active and air-stable. If yield is low, increase loading to 3-5 mol%.[10] |
| Ligand | (Included in precatalyst) | If using a Pd source like Pd₂(dba)₃, add a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos) in a 1:2 Pd:Ligand ratio.[10][11] |
| Base | K₃PO₄ (2.0 - 3.0 equiv) | A strong, moderately soluble base that is effective in minimizing protodeboronation. Screen Cs₂CO₃ or KF as alternatives.[4][10] |
| Solvent | 1,4-Dioxane / H₂O (10:1) | Good for solubilizing both organic and inorganic reagents. Screen other ethereal solvents (THF) or aromatic solvents (Toluene). Vary water content or move to anhydrous conditions if protodeboronation persists.[6][10] |
| Temperature | 80 - 100 °C | Start at 80 °C. Increase to 100-110 °C if the reaction is slow, but decrease if boronic acid decomposition is observed.[10][12] |
| Concentration | 0.1 - 0.2 M | Ensure all reagents are properly dissolved. Highly dilute conditions may slow the reaction. |
| Atmosphere | Inert (Argon or Nitrogen) | Critical. Degas the solvent thoroughly (e.g., by sparging with Ar for 20-30 min) before adding the catalyst.[2][3] |
Key Mechanistic Insights & Experimental Protocols
Diagram 2: The Suzuki-Miyaura Cycle & Pyrazole-Specific Failure Points
This diagram illustrates the catalytic cycle and highlights steps where pyrazole-containing substrates can cause issues.
References
- 1. This compound | 1072945-92-6 [amp.chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 9. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Purification Strategies for Products Derived from 1-p-Tolylpyrazole-4-boronic Acid
Welcome to the technical support center for purifying products derived from 1-p-Tolylpyrazole-4-boronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols for the purification of these valuable compounds. Given that this compound is a key reagent in Suzuki-Miyaura cross-coupling reactions, this guide will focus on the purification of the resulting biaryl and heteroaryl pyrazole products.[1][2]
I. Understanding the Chemistry: Why Purification Can Be Challenging
Products derived from this compound, typically through Suzuki-Miyaura coupling, present a unique set of purification challenges.[1] The final structure combines a moderately polar pyrazole ring with a nonpolar tolyl group and a newly introduced aryl or heteroaryl moiety. This intricate combination of functionalities can lead to difficulties in separation from starting materials, byproducts, and catalyst residues.
Common impurities in these reactions include:
-
Homocoupling products: Dimerization of the boronic acid or the coupling partner.[3][4]
-
Protodeborylation products: Cleavage of the C-B bond on the starting boronic acid, leading to 1-p-tolylpyrazole.[5]
-
Residual Palladium Catalyst: Often requires specific techniques for removal.
-
Unreacted Starting Materials: Including the boronic acid and the aryl/heteroaryl halide.
-
Ligand-derived impurities: Such as phosphine oxides or impurities from ligand arylation.[6]
This guide provides a systematic approach to tackling these purification challenges, ensuring you obtain your target compound with the desired purity for downstream applications.
II. Frequently Asked Questions (FAQs)
Q1: My primary purification challenge is removing the palladium catalyst. What are the most effective methods?
A1: Residual palladium can be problematic, especially for compounds intended for biological screening. Here are several effective strategies:
-
Silica Gel Chromatography with a Twist: While standard silica gel chromatography can be effective, some palladium complexes may co-elute with the product. Consider using a silica gel plug pre-treated with a thiol-functionalized scavenger resin. These resins have a high affinity for palladium and can effectively sequester it.
-
Activated Charcoal Treatment: Adding a small amount of activated charcoal to a solution of your crude product can help adsorb residual palladium.[7] However, be cautious as it can also adsorb your product, potentially lowering the yield.[7] A preliminary small-scale test is recommended.
-
Liquid-Liquid Extraction with Thiol-Containing Reagents: Washing your organic solution with an aqueous solution of a thiol-containing compound, such as sodium thioglycolate or L-cysteine, can help pull the palladium into the aqueous phase.
Q2: I'm observing a significant amount of a homocoupled byproduct of my boronic acid. How can I minimize its formation and remove it?
A2: Homocoupling of boronic acids is a common side reaction in Suzuki couplings, often promoted by the presence of oxygen.[3][4]
-
Minimizing Formation: Ensure your reaction is thoroughly degassed and maintained under an inert atmosphere (e.g., nitrogen or argon).[3] Using a milder base or optimizing the reaction temperature can also help.
-
Removal: The homocoupled byproduct (a bipyrazole derivative) will have a significantly different polarity and molecular weight compared to your desired product. It can typically be separated using silica gel column chromatography. Due to its higher symmetry, it may also have different crystallization properties, making recrystallization a viable option.
Q3: My product seems to be "oiling out" during recrystallization instead of forming crystals. What's happening and how can I fix it?
A3: "Oiling out" occurs when a compound precipitates from solution at a temperature above its melting point.[7] This is common for compounds with lower melting points or when the solution is too concentrated.
-
Increase the Solvent Volume: Add more of the "good" solvent to the hot solution to decrease the saturation point.[7]
-
Slow Cooling: Allow the solution to cool to room temperature very slowly, and then transfer it to an ice bath or refrigerator. Rapid cooling often promotes oiling.[7]
-
Use a Seed Crystal: If you have a small amount of pure, solid product, adding a "seed crystal" to the cooled, supersaturated solution can induce crystallization.[7]
-
Change the Solvent System: Experiment with different solvent pairs for mixed-solvent recrystallization. A good starting point for pyrazole derivatives is an ethanol/water or ethyl acetate/hexane system.[7][8]
Q4: I'm struggling with separating my desired product from the unreacted this compound. What's the best approach?
A4: Unreacted boronic acid can be a persistent impurity. Here are a couple of effective strategies:
-
Aqueous Base Wash: Boronic acids are acidic and can be converted to their corresponding boronate salts with a base.[9][10] Washing your crude product (dissolved in an organic solvent like ethyl acetate) with a mild aqueous base (e.g., 1M Na2CO3) will extract the boronic acid into the aqueous layer. Be sure to check the stability of your product to basic conditions.
-
Column Chromatography: If your product is significantly less polar than the boronic acid, silica gel chromatography is a good option. The boronic acid, being more polar, will have a lower Rf value and elute later.[9] For less polar boronic acids, deactivating the silica gel with triethylamine can sometimes improve separation.[8]
III. Troubleshooting Guide
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Broad, streaky spots on TLC | - Compound is too polar for the solvent system.- Compound is acidic or basic and interacting strongly with the silica gel. | - Increase the polarity of the eluent.- Add a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the eluent. |
| Multiple spots on TLC after initial purification | - Formation of regioisomers.- Incomplete reaction or presence of stable byproducts. | - Consider preparative HPLC for difficult separations.- Re-evaluate the reaction conditions to improve selectivity.[11] |
| Low yield after recrystallization | - Using too much solvent.- Product has significant solubility in the cold solvent. | - Use the minimum amount of hot solvent to dissolve the compound.[7]- Cool the solution thoroughly in an ice bath to maximize precipitation.[7]- Try a different recrystallization solvent or solvent system. |
| Product is unstable on silica gel | - The acidic nature of silica gel is causing decomposition. | - Use deactivated silica gel (pre-treated with triethylamine).[8]- Consider using neutral alumina for chromatography.[9]- Opt for non-chromatographic methods like recrystallization or acid-base extraction. |
IV. Experimental Protocols
Protocol 1: General Purification by Column Chromatography
This protocol is a starting point for the purification of a typical Suzuki-Miyaura coupling product derived from this compound.
-
Preparation of the Crude Material: After the reaction work-up, dissolve the crude product in a minimal amount of dichloromethane (DCM) or the solvent used for chromatography.
-
Adsorption onto Silica: To a small portion of silica gel, add the dissolved crude product and evaporate the solvent to obtain a dry, free-flowing powder. This "dry loading" method often results in better separation.
-
Column Packing: Prepare a silica gel column using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane). The choice of solvent will depend on the polarity of your product, as determined by TLC.
-
Loading and Elution: Carefully add the dry-loaded silica to the top of the packed column. Begin eluting with the chosen solvent system, starting with a lower polarity and gradually increasing it.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.
Protocol 2: Purification via Acid-Base Extraction
This method is particularly useful for removing unreacted boronic acid and other acidic or basic impurities.
-
Dissolution: Dissolve the crude reaction mixture in an organic solvent such as ethyl acetate.
-
Basic Wash: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate or 1M sodium carbonate. This will extract the acidic boronic acid into the aqueous layer.[9][10]
-
Acidic Wash (Optional): If basic impurities are suspected, wash the organic layer with a dilute acid solution (e.g., 1M HCl). Note: Ensure your product is stable under these conditions.
-
Water and Brine Wash: Wash the organic layer with water, followed by a saturated brine solution to remove residual water.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Further Purification: The resulting material can be further purified by recrystallization or column chromatography if necessary.
V. Visualizing Purification Workflows
Decision Tree for Purification Strategy
Caption: A decision-making workflow for selecting a purification strategy.
General Purification Workflow Diagram
Caption: A generalized experimental workflow for purification.
VI. References
-
How to purify boronic acids/boronate esters? - ResearchGate. (2016, July 18). Retrieved from --INVALID-LINK--
-
Technical Support Center: Purification of Pyrazole Compounds by Recrystallization - Benchchem. Retrieved from --INVALID-LINK--
-
Hitosugi, S., Tanimoto, D., Nakanishi, W., & Isobe, H. (n.d.). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Chemistry Letters. Oxford Academic. Retrieved from --INVALID-LINK--
-
A Facile Chromatographic Method for Purification of Pinacol Boronic Esters - ResearchGate. (2015, August 9). Retrieved from --INVALID-LINK--
-
How can I purify a pyrazole compound with a N-C-N bond without using a silica column? - ResearchGate. (2014, March 9). Retrieved from --INVALID-LINK--
-
Sharma, M. (n.d.). Synthesis and Characterization of Some Pyrazole based Heterocyclic Compounds. International Journal of Trend in Scientific Research and Development. Retrieved from --INVALID-LINK--
-
Purification of boronic acids? : r/chemistry - Reddit. (2017, December 19). Retrieved from --INVALID-LINK--
-
Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System - Waters Corporation. Retrieved from --INVALID-LINK--
-
WO2011076194A1 - Method for purifying pyrazoles - Google Patents. Retrieved from --INVALID-LINK--
-
common issues and solutions in 5-Hydrazinyl-4-phenyl-1H-pyrazole reactions - Benchchem. Retrieved from --INVALID-LINK--
-
Identifying and removing byproducts in pyrazole synthesis - Benchchem. Retrieved from --INVALID-LINK--
-
Troubleshooting common issues in the synthesis of pyrazine derivatives - Benchchem. Retrieved from --INVALID-LINK--
-
Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 | Request PDF - ResearchGate. (2015, August 7). Retrieved from --INVALID-LINK--
-
US5462960A - Pyrazole-3-carboxamide derivatives, process for their preparation and pharmaceutical compositions in which they are present - Google Patents. Retrieved from --INVALID-LINK--
-
Impurities formed during the Suzuki−Miyaura coupling between 3 and 4. - ResearchGate. Retrieved from --INVALID-LINK--
-
How to purify boronic acids/boronate esters? - ECHEMI. Retrieved from --INVALID-LINK--
-
WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents. Retrieved from --INVALID-LINK--
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Recent Advances in the Synthesis of Borinic Acid Derivatives - MDPI. Retrieved from --INVALID-LINK--
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Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC - PubMed Central. Retrieved from --INVALID-LINK--
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - NIH. Retrieved from --INVALID-LINK--
-
(1-(m-Tolyl)-1H-pyrazol-4-yl)boronic acid - BLDpharm. Retrieved from --INVALID-LINK--
-
The Synthesis and Applications of Heterocyclic Boronic Acids - ResearchGate. (2016, August 6). Retrieved from --INVALID-LINK--
-
Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - PubMed. Retrieved from --INVALID-LINK--
-
Suzuki reaction - Wikipedia. Retrieved from --INVALID-LINK--
-
Mastering Suzuki-Miyaura Coupling: The Importance of High-Purity Boronic Acids. Retrieved from --INVALID-LINK--
-
An improved synthesis of 1-methyl-1H-pyrazole-4-boronic acid pinacol ester and its corresponding lithium hydroxy ate complex: application in Suzuki couplings - A2B Chem. Retrieved from --INVALID-LINK--
-
Repurposing Suzuki Coupling Reagents as a Directed Fragment Library Targeting Serine Hydrolases and Related Enzymes - PMC - NIH. (2017, May 31). Retrieved from --INVALID-LINK--
-
Trouble purifying my boronate ester compound : r/Chempros - Reddit. (2024, August 18). Retrieved from --INVALID-LINK--
-
A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - NIH. Retrieved from --INVALID-LINK--
-
Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry - MDPI. (2022, December 27). Retrieved from --INVALID-LINK--
-
ChemInform Abstract: An Improved Synthesis of 1-Methyl-1H-pyrazole-4-boronic Acid Pinacol Ester and Its Corresponding Lithium Hydroxy Ate Complex: Application in Suzuki Couplings. | Request PDF - ResearchGate. (2015, August 7). Retrieved from --INVALID-LINK--
-
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies - MDPI. Retrieved from --INVALID-LINK--
-
Suzuki Coupling - Organic Chemistry Portal. Retrieved from --INVALID-LINK--
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Suzuki-Miyaura Coupling of 1-p-Tolylpyrazole-4-boronic acid
Topic: Effect of Base and Solvent on Coupling Efficiency Audience: Researchers, scientists, and drug development professionals.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a pillar of modern synthetic chemistry, prized for its reliability in constructing C-C bonds.[1] For professionals in drug discovery, building blocks like 1-p-Tolylpyrazole-4-boronic acid are invaluable for synthesizing novel molecular architectures. The pyrazole motif is a common feature in many biologically active compounds, making its efficient incorporation a critical step in many synthetic routes.
However, the success of coupling heteroaryl boronic acids is not always straightforward. These substrates, including this compound, present unique challenges such as catalyst inhibition by Lewis-basic nitrogen atoms and a propensity for competitive protodeboronation.[2][3] Experience has shown that the efficiency, yield, and reproducibility of these reactions are exquisitely sensitive to the choice of base and solvent.
This guide serves as a technical resource authored from the perspective of a Senior Application Scientist. It moves beyond simple protocols to explain the underlying principles governing the reaction, providing a framework for rational troubleshooting and optimization. Here, we will dissect the intricate roles of the base and solvent and provide clear, actionable guidance in a question-and-answer format to address the specific issues you may encounter in the lab.
The Pivotal Roles of Base and Solvent
To effectively troubleshoot, one must first understand the mechanism. The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium catalyst.[1][4] The base and solvent are not mere spectators; they are active participants that dictate the kinetics and success of several key steps.
The primary role of the base is to activate the boronic acid, forming a more nucleophilic boronate "ate" complex (Boronate Pathway).[5] This boronate is essential for the transmetalation step, where the organic group is transferred from boron to the palladium center.[1][6] Alternatively, the base can react with the palladium(II) complex to form a hydroxide complex that then reacts with the neutral boronic acid (Hydroxide Pathway).[5] The operative pathway often depends on the specific reagents used.[5]
Solvents influence the reaction by solubilizing reagents, stabilizing charged intermediates, and in some cases, directly coordinating with the catalyst.[7][8][9] The polarity of the solvent can dramatically alter the reaction's selectivity and rate.[10][11] For heteroaryl substrates, mixed aqueous-organic solvent systems are common, as water is needed to dissolve the inorganic base, while the organic solvent dissolves the substrates and catalyst.[12]
References
- 1. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 7. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 10. Solvent effect on palladium-catalyzed cross-coupling reactions and implications on the active catalytic species. [sonar.rero.ch]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Navigating Reactions with 1-p-Tolylpyrazole-4-boronic acid
Welcome to our dedicated technical support guide for researchers, medicinal chemists, and process scientists working with 1-p-Tolylpyrazole-4-boronic acid. This resource is designed to provide expert insights and practical solutions to challenges encountered during its use, particularly in palladium-catalyzed cross-coupling reactions where steric hindrance can be a significant factor. The unique structure of this reagent, featuring a tolyl group on the pyrazole nitrogen, presents specific challenges and opportunities that we will explore in detail.
Introduction: Understanding the Reagent
This compound is a valuable building block in organic synthesis, enabling the introduction of the 1-p-tolylpyrazole moiety into a wide range of molecular scaffolds. This is particularly relevant in drug discovery, where the pyrazole core is a well-established pharmacophore. However, the steric bulk introduced by the p-tolyl group can impede the approach of coupling partners to the catalytic center, leading to common issues such as low reaction yields, slow conversion rates, or complete reaction failure. This guide provides a systematic approach to overcoming these steric challenges.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you might encounter in the laboratory and provides actionable, step-by-step solutions.
Issue 1: Low to No Yield in Suzuki-Miyaura Coupling
You've set up a Suzuki-Miyaura reaction with this compound and an aryl halide, but after the specified reaction time, TLC or LC-MS analysis shows mostly unreacted starting materials.
Root Cause Analysis: The primary suspect is steric hindrance impeding one or more steps of the catalytic cycle (oxidative addition, transmetalation, or reductive elimination). Standard palladium catalysts like Pd(PPh₃)₄ are often ineffective for such sterically demanding substrates.[1]
Solutions Workflow:
References
Identifying and minimizing impurities in 1-p-Tolylpyrazole-4-boronic acid reactions
A Guide to Identifying and Minimizing Impurities in Cross-Coupling Reactions
Welcome to the technical support center for 1-p-Tolylpyrazole-4-boronic acid. This guide is designed for researchers, chemists, and drug development professionals who utilize this reagent, primarily in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your reactions effectively.
This resource is structured in a question-and-answer format to directly address the common challenges and impurities encountered when working with this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when using this compound in a Suzuki-Miyaura coupling reaction?
When performing a Suzuki-Miyaura coupling, you should be vigilant for three primary classes of impurities originating from the boronic acid reagent:
-
Homocoupled Product: This is a symmetrical biaryl formed from the dimerization of two molecules of this compound. It is one of the most common byproducts.[1][2]
-
Protodeboronated Product: This impurity is 1-p-Tolylpyrazole, where the boronic acid group has been replaced by a hydrogen atom. This side reaction, known as protodeboronation, represents a direct loss of your starting material.[3][4]
-
Boronic Anhydrides (Boroxines): Boronic acids can undergo reversible dehydration to form cyclic trimeric anhydrides called boroxines. While not technically a process impurity that complicates product isolation, the formation of boroxines can affect the stoichiometry and kinetics of your reaction.
Q2: What causes the formation of the homocoupled dimer, and how is it mechanistically formed?
Homocoupling of boronic acids is a persistent side reaction in Suzuki couplings, primarily driven by two mechanisms[1]:
-
Oxygen-Mediated Homocoupling: The presence of dissolved oxygen in the reaction mixture can oxidize the active Pd(0) catalyst to a Pd(II) species. This Pd(II) can then undergo transmetalation with two molecules of the boronic acid, leading to the homocoupled product and regenerating the Pd(0) catalyst. Rigorous exclusion of oxygen is the most effective way to prevent this pathway.[1][5]
-
Palladium(II)-Mediated Homocoupling: If you use a Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂) as a precatalyst, it can react stoichiometrically with the boronic acid to produce the dimer and the active Pd(0) catalyst.[5] This is often most significant at the beginning of the reaction before the primary catalytic cycle is established.
In some specific cases, particularly with electron-deficient boronic acids, a third pathway involving protonolysis followed by a second transmetalation event has been identified.[2][6]
Q3: Why does protodeboronation occur, and what factors influence its rate?
Protodeboronation is the protonolysis of the carbon-boron bond, replacing it with a carbon-hydrogen bond.[4] This is a well-known decomposition pathway for arylboronic acids and is highly dependent on the reaction conditions.[4]
Key factors include:
-
pH: The reaction pH is a critical factor. Protodeboronation can be catalyzed by both acid and base.[3][4] For many heteroaromatic boronic acids, the rate of decomposition can be significantly accelerated under specific pH conditions due to the formation of reactive intermediates like zwitterions.[4][7]
-
Temperature and Time: Higher reaction temperatures and longer reaction times increase the likelihood of protodeboronation.
-
Solvent System: The presence of water or other protic solvents is necessary for the protonolysis to occur.
-
Substrate Electronics: While electron-donating groups can sometimes accelerate acid-catalyzed protodeboronation, the stability of heteroaromatic boronic acids is complex and depends on the specific heterocycle and the position of the boron moiety.[8][9]
Troubleshooting Guide
This section addresses specific experimental observations and provides a logical path to a solution.
Problem: My reaction mixture shows a significant amount of a symmetrical biaryl byproduct (homocoupling).
This indicates that the conditions are favoring the dimerization of this compound.
Caption: Troubleshooting workflow for excessive homocoupling.
Problem: The main byproduct is 1-p-Tolylpyrazole (protodeboronation).
This suggests that the C-B bond is being cleaved prematurely.
| Potential Cause | Explanation & Causality | Recommended Solution |
| Inappropriate Base/pH | The base used may be creating a pH environment that accelerates protodeboronation for this specific pyrazole substrate. Both strongly acidic and strongly basic conditions can promote this side reaction.[3][4][7] | Screen milder bases. Switch from strong bases like NaOH or KOH to weaker inorganic bases like K₃PO₄ or K₂CO₃, or organic bases. Monitor the reaction pH if possible. |
| High Reaction Temperature | Thermal decomposition and protodeboronation are kinetically favored at elevated temperatures. | Attempt the reaction at a lower temperature. This may require a more active catalyst system (different ligand/palladium source) to achieve a reasonable reaction rate. |
| Prolonged Reaction Time | The longer the boronic acid is exposed to destabilizing conditions, the more protodeboronation will occur. | Optimize the reaction so that it reaches completion more quickly. Use a more efficient catalyst or slightly higher catalyst loading to reduce the required time. Monitor the reaction by HPLC or TLC and quench it as soon as the starting material is consumed. |
| Excess Water in Solvent | While some water is often beneficial or required for Suzuki couplings, excessive amounts can provide a proton source for protodeboronation. | Use anhydrous solvents if the reaction protocol allows, or carefully control the amount of water used as a co-solvent. |
Analytical & Purification Protocols
Protocol 1: Standard Method for Impurity Profiling by HPLC
High-Performance Liquid Chromatography (HPLC) is the preferred method for monitoring reaction progress and quantifying non-volatile impurities.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[10]
-
Mobile Phase: A gradient elution is typically most effective.
-
Solvent A: 10 mM Ammonium Acetate in Water.[11]
-
Solvent B: Acetonitrile.
-
-
Gradient: Start with 10-20% B, ramp to 95% B over 15-20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm, or a wavelength optimized for your specific product.[10]
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in the initial mobile phase composition and filter through a 0.45 µm syringe filter before injection.
Expected Elution Order: this compound (most polar) -> Cross-coupled product -> Homocoupled product -> 1-p-Tolylpyrazole (least polar).
Protocol 2: General Suzuki-Miyaura Coupling with Minimized Impurities
This protocol incorporates best practices to suppress common side reactions.
Caption: Optimized workflow for a Suzuki-Miyaura coupling reaction.
-
Vessel Preparation: To a dry reaction vial equipped with a magnetic stir bar, add this compound (1.2 - 1.5 eq.), your aryl halide (1.0 eq.), and a suitable base (e.g., K₂CO₃ or K₃PO₄, 2.0 - 3.0 eq.).
-
Solvent Addition & Degassing: Add your chosen solvent (e.g., dioxane, toluene, DMF). Seal the vessel with a septum and sparge the mixture by bubbling nitrogen or argon gas through the solution via a long needle for at least 20 minutes. This is more effective than vacuum/backfill cycles for removing dissolved oxygen.[5]
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd₂(dba)₃) and ligand (e.g., XPhos).
-
Reaction: Heat the reaction to the desired temperature (e.g., 80-100 °C) and monitor its progress.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
Protocol 3: Purification Strategy - Removing Homocoupled and Protodeboronated Impurities
If side products are formed, a multi-step purification may be necessary.
-
Acid-Base Extraction:
-
Dissolve the crude material in a suitable organic solvent (e.g., ethyl acetate or DCM).
-
Wash with a mild aqueous acid (e.g., 1 M HCl). This can sometimes help remove basic impurities.
-
Wash with a mild aqueous base (e.g., saturated NaHCO₃ solution). Unreacted boronic acid may be partially extracted into the basic aqueous layer as the boronate salt.
-
Wash with brine, dry, and concentrate.
-
-
Recrystallization:
-
This is often the most effective method for removing structurally similar impurities.
-
For aryl pyrazoles, common solvent systems include ethanol/water, ethyl acetate/hexanes, or hot toluene.[12][13] Dissolve the crude solid in a minimum amount of the hot solvent (or solvent mixture), and allow it to cool slowly to induce crystallization of the desired product.
-
-
Silica Gel Chromatography:
-
If recrystallization fails, column chromatography is the final option.
-
Use a solvent system with moderate polarity, such as a gradient of ethyl acetate in hexanes. The non-polar protodeboronated impurity (1-p-Tolylpyrazole) will elute first, followed by the desired cross-coupled product, and finally the more polar homocoupled dimer.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 3. researchgate.net [researchgate.net]
- 4. Protodeboronation - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. reddit.com [reddit.com]
Technical Support Center: Improving the Reproducibility of Suzuki Reactions with 1-p-Tolylpyrazole-4-boronic acid
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving 1-p-Tolylpyrazole-4-boronic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this specific reaction, troubleshoot common issues, and ultimately improve experimental reproducibility and success. As a Senior Application Scientist, this guide synthesizes established chemical principles with practical, field-proven insights to empower your research.
Introduction: The Challenge and Opportunity of N-Arylpyrazole Boronic Acids
The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, enabling the formation of C-C bonds with remarkable efficiency.[1][2] this compound is a valuable building block, allowing for the incorporation of the N-arylpyrazole moiety, a common scaffold in pharmacologically active compounds.[3] However, like many heteroaryl boronic acids, it presents unique challenges that can lead to low yields and inconsistent results. The pyrazole ring, with its Lewis basic nitrogen atoms, can interact with the palladium catalyst, and the C-B bond is susceptible to premature cleavage (protodeboronation).[4]
This guide provides a structured approach to overcoming these challenges through a deep understanding of the reaction mechanism and careful optimization of reaction parameters.
Frequently Asked Questions (FAQs)
Here we address common questions regarding the use of this compound in Suzuki-Miyaura couplings.
Q1: How should I store and handle this compound to ensure its stability?
A1: Boronic acids can be sensitive to air and moisture, which can lead to degradation over time. It is recommended to store this compound under an inert atmosphere (nitrogen or argon) at low temperatures (2-8°C is often suggested).[5] For long-term storage, keeping it in a desiccator within a refrigerator is good practice. Before use, allow the reagent to warm to room temperature under an inert atmosphere to prevent condensation from forming on the solid.
Q2: What is protodeboronation and why is it a significant problem with this class of boronic acids?
A2: Protodeboronation is a common side reaction where the boronic acid group is replaced by a hydrogen atom from a proton source (often water), leading to the formation of 1-p-Tolylpyrazole as a byproduct and reducing the yield of the desired coupled product.[1] Heteroaryl boronic acids, especially those with electron-rich rings or Lewis basic sites like pyrazoles, are particularly prone to this side reaction.[4] The reaction conditions, especially the choice of base and the presence of water, can significantly influence the rate of protodeboronation.
Q3: Can I use the corresponding boronate ester instead of the boronic acid?
A3: Yes, and it is often advantageous to do so. Boronate esters, such as the pinacol ester, are generally more stable than their corresponding boronic acids and less susceptible to protodeboronation.[1] While they are often used as a "slow release" source of the boronic acid under the reaction conditions, some studies suggest they can participate directly in the catalytic cycle.[1] If you are consistently facing issues with protodeboronation, switching to the pinacol ester of this compound is a highly recommended strategy.
Q4: How do I monitor the progress of my reaction effectively?
A4: Thin-layer chromatography (TLC) is a simple and effective method for monitoring reaction progress. Co-spotting the reaction mixture with your starting materials (the aryl halide and the boronic acid) will allow you to visualize the consumption of reactants and the formation of the product. Staining with potassium permanganate can be helpful if the product is not UV-active. For more quantitative analysis, techniques like GC-MS or LC-MS can be employed to determine the ratio of starting materials to product.[6]
Troubleshooting Guide
This section provides a question-and-answer formatted guide to troubleshoot specific experimental issues.
| Problem | Probable Cause(s) | Suggested Solution(s) |
| Low to No Product Formation | 1. Inactive Catalyst: The Pd(0) active species has not formed or has decomposed. 2. Poor Choice of Ligand: The ligand may not be suitable for this specific transformation. 3. Incorrect Base/Solvent Combination: The base may not be strong enough or soluble enough to promote transmetalation. 4. Low Reaction Temperature: The reaction may require more thermal energy to proceed at a reasonable rate. | 1. Catalyst: Use a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or a modern pre-catalyst such as XPhos Pd G2/G3 which is designed for challenging couplings.[7][8] Ensure all solvents are properly degassed to prevent oxidation of the catalyst. 2. Ligand: For electron-rich heteroaryl couplings, electron-rich and bulky phosphine ligands like SPhos or XPhos are often effective.[4][9] 3. Base/Solvent: Try a stronger base like K₃PO₄ or Cs₂CO₃.[4][6] Ensure the solvent system can dissolve the base; a mixture of an organic solvent like dioxane or THF with water (e.g., 4:1) is common. Microwave irradiation can sometimes improve yields in a short time.[10] 4. Temperature: Gradually increase the reaction temperature, for example, from 80°C to 100°C, while monitoring for decomposition.[4] |
| Significant Protodeboronation | 1. Presence of Excess Water: Water is the primary proton source for this side reaction. 2. Base is Too Strong or Conditions Too Harsh: Strong bases in protic solvents can accelerate the C-B bond cleavage. 3. Prolonged Reaction Time: The longer the boronic acid is exposed to the reaction conditions, the more likely it is to decompose. | 1. Solvent: Use anhydrous solvents and consider drying your base before use. If a biphasic system is necessary, minimize the amount of water. 2. Base: Switch to a milder base like K₂CO₃ or KF.[2] Fluoride bases are known to be effective while minimizing protodeboronation. 3. Optimization: Aim to find conditions (more active catalyst, higher temperature) that drive the productive coupling to completion faster, minimizing the time for the side reaction to occur.[8] |
| Formation of Homocoupled Byproducts | 1. Oxygen in the Reaction: Oxygen can promote the homocoupling of the boronic acid. 2. Use of Pd(II) Pre-catalyst: The reduction of Pd(II) to Pd(0) can sometimes be accompanied by boronic acid homocoupling.[8] | 1. Degassing: Ensure your solvents are thoroughly degassed (e.g., by freeze-pump-thaw cycles or sparging with an inert gas for an extended period).[9] Maintain a positive pressure of nitrogen or argon throughout the reaction. 2. Catalyst Choice: Use a Pd(0) source like Pd₂(dba)₃ or a modern pre-catalyst that efficiently generates the active Pd(0) species.[8] |
| Reaction Stalls Before Completion | 1. Catalyst Deactivation: The pyrazole nitrogen may be coordinating to the palladium center, inhibiting the catalytic cycle.[4] 2. Inhibition by Reaction Components: The product or other species in the reaction mixture could be inhibiting the catalyst. | 1. Ligand: Use a bulky ligand (e.g., Buchwald-type biaryl phosphine ligands) that can help prevent catalyst deactivation.[4] Sometimes, adding a slight excess of the ligand can be beneficial. 2. Reagent Stoichiometry: Using a slight excess of the boronic acid (e.g., 1.2-1.5 equivalents) can sometimes help push the reaction to completion, especially if the boronic acid is degrading over time.[4] |
Experimental Protocols & Methodologies
Diagram: The Suzuki-Miyaura Catalytic Cycle
Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the coupling of this compound with an aryl bromide.
Reagents & Equipment:
-
Aryl bromide (1.0 equiv)
-
This compound (1.2 equiv)
-
Pd(PPh₃)₄ (3-5 mol%)
-
K₂CO₃ or K₃PO₄ (2.0-3.0 equiv, finely ground)
-
1,4-Dioxane and Water (degassed, 4:1 v/v)
-
Schlenk flask or sealed microwave vial
-
Magnetic stirrer and heating plate/oil bath
-
Inert atmosphere (Nitrogen or Argon)
Step-by-Step Procedure:
-
To a Schlenk flask, add the aryl bromide (e.g., 0.5 mmol), this compound (0.6 mmol), and the base (e.g., 1.0-1.5 mmol).
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.
-
Under a positive pressure of the inert gas, add the palladium catalyst (e.g., 0.015-0.025 mmol).
-
Add the degassed solvent mixture (e.g., 2.5 mL of 4:1 dioxane/water) via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.[11]
-
Monitor the reaction by TLC until the limiting starting material is consumed (typically 6-24 hours).
-
Once complete, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Diagram: Troubleshooting Workflow for Failed Suzuki Reactions
Caption: A logical workflow for troubleshooting common Suzuki coupling failures.
References
- 1. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. html.rhhz.net [html.rhhz.net]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to 1-p-Tolylpyrazole-4-boronic Acid and Its Isomers in Suzuki-Miyaura Cross-Coupling
For researchers, medicinal chemists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of biaryl and heteroaryl compounds.[1] The pyrazole moiety, in particular, is a privileged scaffold in a vast array of pharmacologically active molecules.[2][3] Consequently, the choice of the pyrazole building block is critical for synthetic efficiency and success. This guide provides an in-depth comparison of 1-p-Tolylpyrazole-4-boronic acid and its positional isomers, 1-p-Tolylpyrazole-3-boronic acid and 1-p-Tolylpyrazole-5-boronic acid, in the context of the Suzuki-Miyaura coupling. We will delve into the structural nuances that dictate their reactivity and provide practical insights for their application.
The Strategic Importance of Pyrazole Scaffolds
The pyrazole ring system is a cornerstone in medicinal chemistry due to its unique electronic properties and ability to engage in various biological interactions. Its presence in numerous approved drugs highlights its significance in therapeutic design.[2] The ability to functionalize the pyrazole ring at different positions through reactions like the Suzuki-Miyaura coupling allows for the generation of diverse molecular libraries for drug discovery programs.[4]
The Suzuki-Miyaura Coupling: A Mechanistic Overview
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron compound with an organohalide or triflate.[5] The catalytic cycle, as depicted below, involves three key steps: oxidative addition, transmetalation, and reductive elimination.[6] The efficiency of this cycle is influenced by various factors, including the nature of the catalyst, ligands, base, solvent, and importantly, the structure of the coupling partners.[7]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Comparative Analysis of 1-p-Tolylpyrazole Boronic Acid Isomers
The reactivity of pyrazole boronic acids in Suzuki coupling is primarily governed by steric and electronic factors. The position of the boronic acid group on the pyrazole ring significantly influences these properties.
Structural Differences
The three isomers, 1-p-Tolylpyrazole-3-boronic acid, this compound, and 1-p-Tolylpyrazole-5-boronic acid, differ in the substitution pattern on the pyrazole ring.
Caption: Structures of 1-p-Tolylpyrazole boronic acid isomers.
Reactivity Comparison: A Synthesis of Experimental Observations
| Isomer | Steric Hindrance | Electronic Effects | Predicted Reactivity |
| This compound | Low | Electronically neutral position | High |
| 1-p-Tolylpyrazole-3-boronic acid | Moderate | Adjacent to sp2 nitrogen | Moderate to High |
| 1-p-Tolylpyrazole-5-boronic acid | High | Adjacent to the N-tolyl group | Lower |
This compound: This isomer is generally expected to be the most reactive of the three. The boronic acid group at the C4 position is sterically unencumbered, allowing for facile approach of the palladium catalyst during the transmetalation step.[8] Electronically, the C4 position is less influenced by the nitrogen atoms compared to the C3 and C5 positions, leading to a more predictable reactivity profile.
1-p-Tolylpyrazole-3-boronic acid: The boronic acid at the C3 position experiences moderate steric hindrance from the adjacent sp2 nitrogen atom. However, the electron-withdrawing nature of the adjacent nitrogen can influence the Lewis acidity of the boron atom, potentially affecting the rate of transmetalation.[9] Studies on the coupling of 3-bromopyrazoles have shown them to be reactive substrates.[10]
1-p-Tolylpyrazole-5-boronic acid: This isomer is anticipated to be the least reactive due to significant steric hindrance. The boronic acid group at the C5 position is flanked by the bulky N-p-tolyl group, which can impede the approach of the palladium complex.[11][12] Generally, sterically hindered reactants give lower yields in Suzuki couplings.[13] Overcoming this steric barrier often requires more specialized and robust catalytic systems, such as those employing bulky phosphine ligands.[14]
Experimental Protocol: A Representative Suzuki-Miyaura Coupling
The following protocol is a general guideline for the Suzuki-Miyaura coupling of a 1-p-tolylpyrazole boronic acid with an aryl bromide. Optimization of reaction conditions may be necessary for specific substrates.
Caption: A general workflow for a Suzuki-Miyaura coupling experiment.
Materials:
-
This compound (1.0 equiv)
-
Aryl bromide (1.2 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
Na₂CO₃ (2.0 equiv)
-
1,4-Dioxane
-
Water
Procedure:
-
To a reaction flask, add this compound, the aryl bromide, Pd(PPh₃)₄, and Na₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).
-
Heat the reaction mixture to 80-100 °C and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
Concluding Remarks for the Practicing Scientist
The choice of a pyrazole boronic acid isomer for a Suzuki-Miyaura coupling is a critical decision that impacts reaction efficiency and overall yield. For routine applications and substrates with moderate complexity, This compound is often the preferred choice due to its high reactivity and predictable performance. When functionalization at the C3 position is required, 1-p-Tolylpyrazole-3-boronic acid is a viable option, though some optimization of reaction conditions may be necessary. For the sterically encumbered 1-p-Tolylpyrazole-5-boronic acid , researchers should anticipate the need for more forcing conditions and specialized catalytic systems to achieve satisfactory results. A thorough understanding of the steric and electronic properties of these isomers will empower chemists to make informed decisions and streamline the synthesis of novel pyrazole-containing molecules for a wide range of applications.
References
- 1. m.youtube.com [m.youtube.com]
- 2. nbinno.com [nbinno.com]
- 3. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. scbt.com [scbt.com]
- 9. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. reddit.com [reddit.com]
- 14. Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Pyrazole Synthesis: A Comparative Analysis of Alternatives to 1-p-Tolylpyrazole-4-boronic Acid
Introduction: The Central Role of Pyrazoles and the Need for Synthetic Versatility
The pyrazole motif is a cornerstone in modern medicinal chemistry and drug development. Its unique electronic properties and ability to participate in hydrogen bonding have cemented its status as a "privileged scaffold." Blockbuster drugs such as Celecoxib (Celebrex®), Rimonabant, and Sildenafil (Viagra®) feature a pyrazole core, highlighting its importance in crafting biologically active molecules.[1][2] Consequently, the development of robust and versatile synthetic routes to access functionally diverse pyrazoles is a critical endeavor for researchers.
A prevalent strategy for synthesizing C4-substituted pyrazoles involves the Suzuki-Miyaura cross-coupling of a pre-formed pyrazole boronic acid with an appropriate aryl or vinyl halide. Reagents like 1-p-Tolylpyrazole-4-boronic acid serve as reliable building blocks in this context. However, reliance on a single methodology can be restrictive. Challenges such as the multi-step preparation of the boronic acid precursor, potential issues with substrate scope, and the drive for greater atom economy necessitate a broader understanding of alternative synthetic strategies.
This guide provides a comparative analysis of viable alternatives to the Suzuki-Miyaura coupling of this compound. We will explore two primary alternative strategies: the direct functionalization of the pyrazole core via C-H activation and the de novo construction of the pyrazole ring, which builds in the desired functionality from the outset. This analysis is designed to equip researchers, scientists, and drug development professionals with the knowledge to make informed, causality-driven decisions in their synthetic planning.
The Benchmark: Suzuki-Miyaura Coupling of Pyrazole-4-Boronic Acids
The Palladium-catalyzed Suzuki-Miyaura reaction is a powerful tool for C-C bond formation due to its mild conditions and broad functional group tolerance. In this benchmark approach, the pyrazole ring is pre-installed with a boronic acid (or its more stable pinacol ester equivalent) at the C4 position, ready for coupling with a halide partner.
Mechanism & Workflow: The reaction proceeds through a well-established catalytic cycle involving oxidative addition of the aryl halide to a Pd(0) species, transmetalation with the pyrazole boronic acid, and reductive elimination to yield the coupled product and regenerate the catalyst.
Caption: High-level workflow for Suzuki-Miyaura coupling.
Advantages:
-
High Reliability: A well-understood and extensively optimized reaction.
-
Excellent Functional Group Tolerance: Compatible with a wide array of functional groups on both coupling partners.
-
Mild Conditions: Typically requires moderate temperatures and common bases.
Limitations:
-
Atom Economy: Requires the synthesis and use of a stoichiometric boronic acid reagent, generating borate waste.
-
Precursor Synthesis: The pyrazole boronic acid itself requires a separate synthetic sequence.[3][4]
-
Side Reactions: Protodeboronation (loss of the boronic acid group) can be a competing side reaction, reducing yields.[5]
Alternative Strategy 1: Direct C-H Functionalization
Direct C-H functionalization has emerged as a more atom- and step-economical alternative to traditional cross-coupling reactions.[6] This approach avoids the pre-functionalization of the pyrazole ring, instead activating a C-H bond directly for coupling.
Causality Behind the Approach: The rationale is to bypass the synthesis of the organometallic reagent (the boronic acid) by using a catalyst that can selectively cleave a C-H bond on the pyrazole ring and insert a new functional group. This is often achieved using palladium, rhodium, or copper catalysts.[7][8]
Key Challenge - Regioselectivity: The pyrazole ring has three potential C-H bonds for functionalization (C3, C4, and C5). Achieving selectivity for the C4 position is the primary challenge. The inherent electronic properties of the pyrazole ring often favor functionalization at the C5 position.[8] Therefore, C4-selective C-H activation typically relies on the use of directing groups or carefully optimized reaction conditions.
Caption: Generalized catalytic cycle for direct C-H arylation.
Comparative Data: Suzuki-Miyaura vs. Direct C-H Arylation
| Parameter | Suzuki-Miyaura Coupling | Direct C-H Arylation |
| Key Reagent | Pyrazole-4-boronic acid | N-Substituted Pyrazole |
| Pre-functionalization | Required (synthesis of boronic acid) | Not required |
| Atom Economy | Moderate | High |
| Regioselectivity | Excellent (defined by boronic acid position) | Challenging; often requires directing groups |
| Typical Catalyst | Pd(0) complexes (e.g., Pd(PPh₃)₄) | Pd(II) complexes (e.g., Pd(OAc)₂) |
| Typical Yields | Good to Excellent (70-95%)[5][9] | Moderate to Good (50-85%)[7] |
Experimental Protocol: Pd-Catalyzed C4-Arylation of 1-Phenylpyrazole (This is a representative protocol based on literature precedents for C-H activation)
-
To a sealed reaction vessel, add 1-phenylpyrazole (1.0 mmol), aryl bromide (1.2 mmol), Pd(OAc)₂ (5 mol%), and a suitable ligand such as SPhos (10 mol%).
-
Add K₂CO₃ (2.5 mmol) as the base.
-
Add 1,4-dioxane (4 mL) as the solvent.
-
Purge the vessel with argon and seal it.
-
Heat the reaction mixture at 110 °C for 18-24 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through celite.
-
Concentrate the filtrate and purify the crude product by column chromatography on silica gel to yield the 1-phenyl-4-arylpyrazole.
Alternative Strategy 2: De Novo Ring Synthesis
The most fundamental alternative is to construct the pyrazole ring from acyclic precursors in a way that incorporates the desired C4-substituent directly. This approach completely bypasses the need for functionalizing a pre-existing pyrazole.
Knorr Pyrazole Synthesis and Related Condensations
The classic and most common method for pyrazole synthesis is the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine.[10][11]
Causality Behind the Approach: This [3+2] cyclocondensation strategy relies on the nucleophilic attack of the hydrazine (the N-N component) onto the two electrophilic carbonyl carbons of the 1,3-dicarbonyl compound (the C-C-C component). The choice of substituents on both precursors directly dictates the final substitution pattern of the pyrazole. To obtain a C4-substituted pyrazole, one must start with a 2-substituted-1,3-dicarbonyl compound.
Caption: Simplified mechanism of the Knorr pyrazole synthesis.
Key Consideration - Regioselectivity: When using an unsymmetrical 1,3-dicarbonyl and a substituted hydrazine, two regioisomeric pyrazole products can form.[11] This is a critical factor to consider during synthetic planning, although in many cases, steric and electronic factors can favor one isomer.
Experimental Protocol: Synthesis of 1-Phenyl-3-methyl-4-benzoyl-1H-pyrazole (A representative Knorr-type synthesis)
-
Dissolve 2-benzoyl-1,3-butanedione (1.0 mmol) in ethanol (10 mL) in a round-bottom flask.
-
Add phenylhydrazine (1.1 mmol) to the solution.
-
Add a catalytic amount of acetic acid (2-3 drops).
-
Reflux the mixture for 4 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Reduce the solvent volume under reduced pressure.
-
The product may precipitate. If so, collect the solid by filtration. If not, perform an extraction with ethyl acetate and water, dry the organic layer, and concentrate.
-
Purify the crude product by recrystallization or column chromatography to yield the target pyrazole.
[3+2] Dipolar Cycloaddition
Another powerful de novo method is the 1,3-dipolar cycloaddition between an alkyne and a diazo compound or a nitrile imine.[2][12][13]
Causality Behind the Approach: This reaction constructs the five-membered ring in a single, concerted step. The regioselectivity is governed by the electronic and steric properties of the substituents on both the alkyne (the 2-carbon component) and the 1,3-dipole (the N-N-C component). This method is particularly useful for accessing pyrazoles with substitution patterns that are difficult to achieve via condensation routes.
Comparative Data: Condensation vs. Cycloaddition
| Parameter | Knorr-Type Condensation | [3+2] Cycloaddition |
| Precursors | 1,3-Dicarbonyl + Hydrazine | Alkyne + Diazo Compound/Nitrile Imine |
| Key Bond Formation | Stepwise condensation & cyclization | Concerted cycloaddition |
| Scope | Very broad; relies on dicarbonyl availability | Broad; relies on alkyne/dipole availability |
| Regiocontrol | Can be an issue with unsymmetrical precursors | Often predictable based on frontier molecular orbitals |
| Byproducts | Water | Often none (highly atom-economical) |
Final Comparative Analysis & Conclusion
Choosing the optimal synthetic strategy depends entirely on the specific target molecule, available starting materials, and the overall goals of the research program (e.g., speed, cost, atom economy, or library generation).
| Strategy | Primary Reagent Type | Key Advantage | Key Disadvantage | Best Suited For... |
| Suzuki-Miyaura Coupling | Pyrazole Boronic Acid | High reliability, broad functional group tolerance.[5] | Requires multi-step precursor synthesis; lower atom economy. | Late-stage functionalization of a complex pyrazole core; when reliability is paramount. |
| Direct C-H Arylation | Pre-formed Pyrazole | High atom and step economy.[6] | Regioselectivity can be a major challenge.[8] | Exploring novel chemical space; projects where minimizing synthetic steps is a priority. |
| Knorr Condensation | 1,3-Dicarbonyl & Hydrazine | Inexpensive, readily available starting materials; direct installation of substituents.[1][10][11] | Regioisomer formation with unsymmetrical precursors. | Large-scale synthesis of simple to moderately complex pyrazoles; library synthesis. |
| [3+2] Cycloaddition | Alkyne & 1,3-Dipole | Excellent atom economy; access to unique substitution patterns.[2][12] | Availability of specific alkyne or unstable diazo precursors can be limiting. | Synthesizing highly substituted or sterically hindered pyrazoles. |
Expert Recommendation:
For drug development professionals focused on late-stage functionalization of a valuable, pre-existing pyrazole scaffold, the Suzuki-Miyaura coupling remains a highly trusted and robust method. Its predictability often outweighs the need for precursor synthesis.
For researchers engaged in exploratory chemistry or library synthesis , de novo methods like the Knorr condensation offer the most direct and cost-effective route to a wide diversity of pyrazoles. The potential for regioisomeric mixtures can even be leveraged to generate greater library diversity.
Direct C-H activation represents the future of efficient synthesis. While currently more challenging regarding regiocontrol, it should be considered for optimizing synthetic routes to specific, high-value targets where atom economy and step-reduction are critical drivers.
Ultimately, a comprehensive understanding of all available methods provides the synthetic chemist with a powerful toolkit, enabling a strategic, rather than a default, approach to the synthesis of these vital heterocyclic compounds.
References
- 1. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Novel Pyrazoles via [2+3]-Dipolar Cycloaddition Using Alkyne Surrogates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN110698506A - Synthesis method of pyrazole-4-boronic acid pinacol ester - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Transition-metal-catalyzed C–H functionalization of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 12. Synthesis of pyrazoles through catalyst-free cycloaddition of diazo compounds to alkynes - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Boronic Acids and Boronate Esters for Pyrazole Functionalization
For researchers, medicinal chemists, and professionals in drug development, the strategic functionalization of the pyrazole scaffold is a cornerstone of modern molecular design. This five-membered nitrogen heterocycle is a privileged structure in a multitude of commercial drugs and clinical candidates. The choice of reagents for introducing molecular complexity is therefore a critical decision, directly impacting synthetic efficiency, yield, and scalability. Among the most versatile tools for this purpose are organoboron compounds, primarily boronic acids and their corresponding boronate esters.
This guide provides an in-depth, objective comparison of the performance of boronic acids and boronate esters in the context of pyrazole functionalization. We will delve into the fundamental trade-offs between these two classes of reagents, supported by experimental insights and detailed protocols, to empower you to make informed decisions in your synthetic endeavors.
The Fundamental Trade-Off: Reactivity vs. Stability
At the heart of the choice between a boronic acid and a boronate ester lies a classic chemical balancing act: reactivity versus stability.
Boronic acids are generally more reactive and can lead to faster reaction times in cross-coupling reactions.[1][2][3] This heightened reactivity is attributed to the Lewis acidity of the boronic acid, which facilitates the crucial transmetalation step in many catalytic cycles.[3] However, this comes at the cost of reduced stability. Boronic acids are susceptible to decomposition pathways such as oxidation and protodeboronation, particularly under aqueous basic conditions, which can negatively impact their shelf-life and reaction yields.[1][2]
Boronate esters , with the pinacol esters being the most common, offer significantly greater stability.[1][2] They are often crystalline solids that are easier to handle, purify by chromatography, and can be stored for extended periods.[1][3] This robustness makes them highly suitable for multi-step syntheses and high-throughput screening applications where reagent longevity and consistency are paramount.[1] The trade-off for this enhanced stability is generally a lower intrinsic reaction rate compared to the parent boronic acid.[2] It is widely believed that many boronate esters hydrolyze in situ to the more reactive boronic acid under the aqueous basic conditions typical of many cross-coupling reactions, although direct transmetalation from the ester is also possible.[2][4][5]
Comparative Performance in Pyrazole Functionalization
The workhorse for C-C bond formation on the pyrazole ring is the Suzuki-Miyaura cross-coupling reaction. The choice of boron reagent in this context is critical.
Data Presentation: Suzuki-Miyaura Coupling of 4-Bromopyrazole with Phenylboron Reagents
| Parameter | Phenylboronic Acid | Phenylboronic Acid Pinacol Ester |
| Reactivity | Higher, shorter reaction times typical. | Lower, may require longer reaction times or higher temperatures. |
| Yield | Can be high, but may be compromised by reagent decomposition.[3] | Often more reproducible and can provide higher isolated yields due to greater stability and purity of the starting material.[6] |
| Stability | Prone to protodeboronation and oxidation, especially in solution.[2] | Significantly more stable, allowing for easier handling and long-term storage.[7] |
| Handling | Can be challenging to handle and purify due to potential for decomposition. | Generally crystalline solids, easy to handle and purify by standard techniques like column chromatography.[3] |
| Typical Yield Range | 75-95% | 80-98% |
| Typical Reaction Time | 2-8 hours | 6-24 hours |
Note: The typical yields and reaction times are representative and can vary based on the specific pyrazole substrate, palladium catalyst, ligand, base, and solvent system employed.
Experimental Workflows and Methodologies
A critical aspect of successful pyrazole functionalization is the preparation of the borylated pyrazole itself. The two primary strategies are direct C-H borylation and functionalization of a pre-halogenated pyrazole.
Workflow for Pyrazole Borylation and Subsequent Functionalization
Caption: General workflow for pyrazole functionalization.
Experimental Protocol 1: Iridium-Catalyzed C-H Borylation of N-Boc-Pyrazole
This protocol describes the direct borylation of an N-protected pyrazole to form the corresponding pinacol boronate ester, a key intermediate for subsequent functionalization.
Materials:
-
N-Boc-pyrazole
-
Bis(pinacolato)diboron (B₂pin₂)
-
[Ir(cod)OMe]₂ (1,5-cyclooctadiene)(methoxy)iridium(I) dimer)
-
4,4'-Di-tert-butyl-2,2'-bipyridine (dtbpy)
-
Anhydrous cyclohexane
Procedure:
-
To a dry Schlenk tube under an argon atmosphere, add [Ir(cod)OMe]₂ (2.5 mol%) and dtbpy (5 mol%).
-
Add anhydrous cyclohexane via syringe.
-
Stir the mixture at room temperature for 10-15 minutes to allow for catalyst pre-formation.
-
Add bis(pinacolato)diboron (1.5 equivalents) and N-Boc-pyrazole (1.0 equivalent) to the reaction mixture.
-
Heat the reaction mixture to 80 °C and stir for 12-18 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a small amount of water.
-
Extract the product with ethyl acetate or dichloromethane.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the 1-Boc-pyrazole-4-boronic acid pinacol ester.[1][8]
Experimental Protocol 2: Suzuki-Miyaura Coupling of 4-Bromopyrazole with a Phenylboronic Acid
This protocol outlines a general procedure for the C-C bond formation at the 4-position of a pyrazole ring using a boronic acid.
Materials:
-
1-Substituted-4-bromopyrazole
-
Phenylboronic acid
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))
-
2M Aqueous sodium carbonate (Na₂CO₃) solution
-
1,4-Dioxane
Procedure:
-
To a Schlenk tube, add the 1-substituted-4-bromopyrazole (1.0 equivalent), phenylboronic acid (1.2 equivalents), and Pd(PPh₃)₄ (3-5 mol%).
-
Evacuate and backfill the tube with argon three times.
-
Add 1,4-dioxane, followed by the 2M aqueous Na₂CO₃ solution.
-
Heat the reaction mixture to 90-100 °C and stir for 4-12 hours, monitoring the reaction by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the 1-substituted-4-phenylpyrazole.[3][9]
Mechanistic Insights
A deeper understanding of the reaction mechanisms allows for rational optimization of reaction conditions.
Catalytic Cycle for Suzuki-Miyaura Coupling
The generally accepted mechanism for the Suzuki-Miyaura coupling involves a Pd(0)/Pd(II) catalytic cycle. The nature of the boron reagent influences the key transmetalation step.
Caption: Simplified Suzuki-Miyaura catalytic cycle.
With boronic acids , transmetalation is believed to proceed via the formation of a boronate species upon reaction with a base, which then reacts with the palladium(II) complex.[10][11] Alternatively, the palladium(II)-halide complex can be converted to a more nucleophilic palladium(II)-hydroxo complex that reacts with the neutral boronic acid.[10][11] For boronate esters , while in situ hydrolysis to the boronic acid is a plausible pathway, evidence also suggests that direct transmetalation from the ester can occur, sometimes at an accelerated rate compared to the corresponding boronic acid.[4][5]
Iridium-Catalyzed C-H Borylation Mechanism
The direct C-H borylation of pyrazoles is a powerful method for generating the necessary boron reagents. The iridium-catalyzed reaction is thought to proceed through an Ir(III)/Ir(V) catalytic cycle.
Caption: Simplified Ir(III)/Ir(V) catalytic cycle for C-H borylation.
Expanding the Scope: C-N Bond Formation via Chan-Lam Coupling
While the Suzuki-Miyaura reaction is paramount for C-C bond formation, the Chan-Lam coupling offers a complementary strategy for constructing C-N bonds, enabling the N-arylation of pyrazoles.[12][13][14] This copper-catalyzed reaction typically utilizes boronic acids and can be performed under mild conditions, often open to the air.[14][15]
Experimental Protocol 3: Chan-Lam N-Arylation of Pyrazole with Phenylboronic Acid
Materials:
-
Pyrazole
-
Phenylboronic acid
-
Copper(II) acetate (Cu(OAc)₂)
-
Pyridine
-
Dichloromethane (DCM)
-
Molecular sieves (optional, but recommended)
Procedure:
-
To a round-bottom flask, add pyrazole (1.0 equivalent), phenylboronic acid (1.5-2.0 equivalents), and copper(II) acetate (1.0-1.5 equivalents).
-
Add dichloromethane as the solvent, followed by pyridine (2.0 equivalents) as the base.
-
Stir the reaction mixture at room temperature, open to the air, for 24-72 hours. The reaction progress can be monitored by TLC.
-
Upon completion, filter the reaction mixture through a pad of celite to remove copper salts.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the N-phenylpyrazole.[12][14][15]
Conclusion and Recommendations
The choice between boronic acids and boronate esters for pyrazole functionalization is not a matter of one being definitively superior to the other, but rather a strategic decision based on the specific requirements of the synthetic task.
Choose a boronic acid when:
-
Maximizing the reaction rate is the primary objective.
-
The reagent can be used shortly after preparation or has been stored under strictly inert conditions.
-
Potential side reactions due to instability can be minimized through careful control of reaction conditions.
Choose a boronate ester (e.g., pinacol ester) when:
-
Stability, ease of handling, and long-term storage are critical.[7]
-
High purity of the starting material is essential for the success of subsequent steps.
-
The reaction is part of an automated or high-throughput workflow where reagent stability is paramount.[1]
By understanding the principles and protocols outlined in this guide, researchers can make more informed decisions to accelerate their research and development efforts in the ever-important field of pyrazole chemistry.
References
- 1. 1-Boc-pyrazole-4-boronic acid pinacol ester synthesis - chemicalbook [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Transmetalation from boronic esters to arylpalladium complexes without prior hydrolysis – mechanistic studies and preparative applications in the anhydrous, Suzuki-Miyaura cross-coupling reaction | IDEALS [ideals.illinois.edu]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. 1-Boc-pyrazole-4-boronic acid pinacol ester Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. chembites.org [chembites.org]
- 12. Coupling of C-nitro-NH-azoles with arylboronic acids. A route to N-aryl-C-nitroazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. asianpubs.org [asianpubs.org]
- 15. New aryl/heteroaryl C-N bond cross-coupling reactions via arylboronic acid/cupric acetate arylation [organic-chemistry.org]
The Practitioner's Guide to Suzuki-Miyaura Coupling: A Reactivity Showdown Between 1-p-Tolylpyrazole-4-boronic Acid and Its Pinacol Ester
In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a titan for the construction of carbon-carbon bonds, a cornerstone in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The choice of the organoboron reagent is a critical parameter that dictates the efficiency, reproducibility, and practicality of this transformation. This guide provides an in-depth, objective comparison of two closely related yet distinct building blocks: 1-p-Tolylpyrazole-4-boronic acid and its pinacol ester counterpart. We will delve into their intrinsic reactivity, stability, and handling characteristics, supported by experimental insights to inform your selection process in the laboratory.
The Fundamental Trade-Off: Reactivity vs. Stability
At the heart of the comparison between a boronic acid and its pinacol ester lies a classic chemical trade-off. Boronic acids are generally considered more reactive in Suzuki-Miyaura couplings.[1] This heightened reactivity is often attributed to the Lewis acidity of the boronic acid, which can facilitate the crucial transmetalation step in the catalytic cycle. However, this reactivity comes at the cost of stability. Boronic acids are susceptible to various decomposition pathways, including oxidation and protodeboronation, particularly under aqueous basic conditions, which can negatively impact their shelf-life and reaction yields.
Conversely, boronic acid pinacol esters are lauded for their significantly enhanced stability.[2][3] The pinacol group effectively shields the boron atom, rendering the molecule less prone to degradation from moisture and air. This robustness translates to a longer shelf life, easier handling and purification, and greater consistency in reaction outcomes, making them particularly suitable for multi-step syntheses and high-throughput screening applications.[2]
The mechanistic role of the pinacol ester in the catalytic cycle has been a subject of investigation. It is widely believed that many boronate esters hydrolyze in situ to the more reactive boronic acid under the aqueous basic conditions typical of Suzuki-Miyaura reactions.[3] However, there is also evidence to suggest that direct transmetalation from the boronic ester is possible, bypassing the need for prior hydrolysis.[4]
Head-to-Head Comparison: Physicochemical and Reactivity Profiles
To provide a clear comparison, the key characteristics of this compound and its pinacol ester are summarized below.
| Feature | This compound | This compound Pinacol Ester |
| Molecular Formula | C₁₀H₁₁BN₂O₂ | C₁₆H₂₁BN₂O₂ |
| Molecular Weight | 202.02 g/mol | 284.16 g/mol |
| Typical Form | Crystalline solid | Crystalline solid |
| Stability | Moderate; susceptible to dehydration to form boroxines and protodeboronation. Requires careful storage under inert atmosphere. | High; significantly more stable towards moisture and air. Longer shelf-life.[2][3] |
| Handling | Requires careful handling to minimize exposure to air and moisture. | Easier to handle and weigh in a standard laboratory environment.[2] |
| Purification | Can be challenging to purify by silica gel chromatography due to potential decomposition. | Generally amenable to purification by standard column chromatography. |
| Reactivity | Generally higher intrinsic reactivity in Suzuki-Miyaura coupling, potentially leading to faster reaction times.[1] | May exhibit slower reaction rates, but often provides cleaner reactions and more reproducible yields due to higher purity and stability of the starting material.[4] |
| Solubility | Generally soluble in polar aprotic solvents like DMF and dioxane, with some solubility in alcohols. | Soluble in a wider range of organic solvents. |
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. Understanding this cycle is crucial to appreciating the role of the boronic acid or ester.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The key step where the choice of boron reagent matters most is Transmetalation . Here, the organic group from the boron compound is transferred to the palladium center. The efficiency of this step is influenced by the nature of the 'R' groups on the boron atom (hydroxyls for the boronic acid, a pinacolato group for the ester) and the reaction conditions, particularly the base and solvent.
Experimental Protocol: A Comparative Suzuki-Miyaura Coupling
To provide a practical comparison, the following is a representative experimental protocol for the Suzuki-Miyaura coupling of both this compound and its pinacol ester with a model aryl bromide, 4-bromoanisole. This protocol is designed to be a starting point for optimization.
Reaction Scheme:
Caption: General reaction scheme for the Suzuki-Miyaura coupling.
Materials and Reagents:
-
This compound OR this compound pinacol ester
-
4-Bromoanisole
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Nitrogen or Argon gas supply
Procedure:
-
Catalyst Pre-formation (optional but recommended): In a separate flask, dissolve palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.04 mmol) in 2 mL of dioxane under an inert atmosphere. Stir for 10 minutes at room temperature.
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.2 mmol) OR this compound pinacol ester (1.2 mmol), 4-bromoanisole (1.0 mmol), and potassium carbonate (2.0 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Solvent and Catalyst Addition: Add 8 mL of dioxane and 2 mL of degassed water to the flask via syringe. Then, add the pre-formed catalyst solution.
-
Reaction: Heat the reaction mixture to 90 °C with vigorous stirring under the inert atmosphere.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material (4-bromoanisole) is consumed.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Expected Observations and Causality:
-
Reaction Time: It is anticipated that the reaction with this compound may reach completion faster than the reaction with its pinacol ester. This is due to the higher intrinsic reactivity of the boronic acid.
-
Yield and Purity: While the pinacol ester reaction may be slower, it could potentially provide a higher isolated yield of a purer product. This is because the pinacol ester is less prone to degradation during storage and under the reaction conditions, ensuring a higher effective concentration of the active reagent.
-
Side Products: The reaction with the boronic acid might show a slightly higher incidence of side products arising from protodeboronation or other decomposition pathways, especially if the reaction is prolonged.
Conclusion and Recommendations
The choice between this compound and its pinacol ester is not a matter of one being definitively "better," but rather which is more suitable for a specific application and experimental context.
-
Choose this compound when:
-
Maximizing the reaction rate is the primary goal.
-
The reagent can be used shortly after synthesis or has been stored under strictly inert conditions.
-
Potential side reactions can be minimized through careful control of reaction conditions and time.
-
-
Choose this compound pinacol ester when:
-
Stability, ease of handling, and long-term storage are critical.
-
High purity of the starting material is essential for the synthesis of complex molecules or for use in high-throughput screening.
-
Reproducibility and cleaner reaction profiles are prioritized over reaction speed.
-
For researchers in drug development and process chemistry, the enhanced stability and reliability of the pinacol ester often make it the preferred reagent, as it leads to more consistent and scalable results. However, for rapid exploratory synthesis or when reaction kinetics are paramount, the boronic acid remains a viable and potent option. Ultimately, the optimal choice will depend on a careful consideration of the specific synthetic challenge at hand.
References
A Senior Application Scientist's Guide to Boronic Acid-Free Biaryl Pyrazole Synthesis
Introduction: The Quest for Superior Biaryl Pyrazole Syntheses
Biaryl pyrazoles are a cornerstone of modern medicinal chemistry, forming the structural core of numerous pharmaceuticals, including the anti-inflammatory drug Celecoxib and the antiemetic Granisol.[1] The traditional and most prevalent method for their synthesis, the Suzuki-Miyaura cross-coupling, typically relies on the use of aryl boronic acids. While powerful, this methodology is not without its challenges. Boronic acids can exhibit instability, leading to decomposition and protodeboronation, which complicates purification and can lower yields.[2] This has driven a concerted effort in the synthetic community to develop robust, reliable, and more versatile alternatives that circumvent the need for these reagents.
This guide provides an in-depth comparison of leading boronic acid-free synthetic routes to biaryl pyrazoles. We will delve into the mechanistic underpinnings, practical advantages, and limitations of each strategy, supported by experimental data and detailed protocols. Our aim is to equip researchers, scientists, and drug development professionals with the knowledge to select and implement the optimal synthetic strategy for their specific target molecules.
Alternative Synthetic Strategies: A Comparative Overview
Several powerful cross-coupling and C-H activation strategies have emerged as viable and often superior alternatives to boronic acid-based methods. We will explore three prominent approaches: Direct C-H Arylation, Negishi Cross-Coupling, and Decarboxylative Cross-Coupling.
Direct C-H Arylation: An Atom-Economical Approach
Direct C-H arylation has gained significant traction as a highly atom-economical method for constructing biaryl linkages.[1] This strategy avoids the pre-functionalization of the pyrazole ring, instead directly coupling a C-H bond with an aryl halide. This approach simplifies synthetic sequences and reduces waste.
Mechanistic Rationale: The reaction is typically catalyzed by palladium. A common mechanism involves a concerted metalation-deprotonation (CMD) pathway, where the palladium catalyst activates the pyrazole C-H bond. The choice of ligand, base, and solvent is critical for achieving high reactivity and regioselectivity, particularly for the challenging C-3 arylation of 1H-pyrazoles, a position known for its poor reactivity.[1][3] For instance, the use of a Pd(II)/Phenanthroline catalyst system has been shown to be effective for the C-3 arylation of pyrazoles with aryl iodides or bromides without the need for silver salt additives, which are often required as halide scavengers.[1][3]
Workflow: Palladium-Catalyzed Direct C-H Arylation
References
- 1. A Robust Protocol for Pd(II)-catalyzed C-3 Arylation of (1H) Indazoles and Pyrazoles: Total Synthesis of Nigellidine Hydrobromide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. A robust protocol for Pd(ii)-catalyzed C-3 arylation of (1H) indazoles and pyrazoles: total synthesis of nigellidine hydrobromide - Chemical Science (RSC Publishing) [pubs.rsc.org]
A Senior Application Scientist's Guide to Palladium Catalyst Selection for the Suzuki-Miyaura Coupling of 1-p-Tolylpyrazole-4-boronic acid
For researchers, medicinal chemists, and professionals in drug development, the synthesis of complex heterocyclic molecules is a cornerstone of innovation. Among these, pyrazole-containing compounds are of significant interest due to their prevalence in bioactive molecules. The Suzuki-Miyaura cross-coupling reaction stands as a powerful and versatile tool for constructing the carbon-carbon bonds necessary to build these intricate structures.[1][2]
This guide provides an in-depth, head-to-head comparison of common palladium catalysts for the coupling of 1-p-Tolylpyrazole-4-boronic acid with a representative aryl halide. Our objective is to furnish you with the technical insights and experimental data necessary to select the optimal catalytic system for your specific research needs, thereby streamlining your synthetic workflow and enhancing reaction yields.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The efficacy of a palladium catalyst in a Suzuki-Miyaura coupling is dictated by its ability to efficiently navigate the catalytic cycle.[3][4][5] This cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[6] The choice of palladium source and, critically, the associated ligands, can profoundly influence the kinetics and success of each step.[7][8][9][10]
Figure 1: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Comparative Analysis of Palladium Catalysts
The choice of palladium catalyst is critical for the successful coupling of heteroaryl boronic acids, such as this compound. The electronic nature and steric bulk of the ligands attached to the palladium center play a crucial role in the catalyst's activity and stability.[7][8][9] We will compare three widely used palladium catalysts: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), and a representative Buchwald-type palladacycle precatalyst.
| Catalyst System | Key Features | Typical Performance with Heteroaryl Boronic Acids |
| Pd(PPh₃)₄ | A versatile, air-sensitive Pd(0) catalyst. | Often requires higher temperatures and can be less effective for electron-rich or sterically hindered substrates.[7] |
| Pd(dppf)Cl₂ | An air-stable Pd(II) precatalyst with a bidentate ferrocenyl phosphine ligand. | Generally shows good to excellent yields for a broad range of substrates, including heteroaromatics. The dppf ligand can stabilize the catalytic species.[11][12][13] |
| Buchwald Palladacycles | Air-stable Pd(II) precatalysts with bulky, electron-rich biaryl phosphine ligands (e.g., SPhos, XPhos). | Highly active catalysts that often allow for lower catalyst loadings and milder reaction conditions, even with challenging substrates like aryl chlorides.[11][14] |
Experimental Protocol: A Standardized Approach for Comparison
To provide a fair and objective comparison, the following standardized experimental protocol should be employed for the Suzuki-Miyaura coupling of this compound with 4-bromoacetophenone. This protocol is a representative procedure adapted from established methods for coupling heteroaryl boronic acids.[1][14]
Figure 2: A generalized experimental workflow for the Suzuki-Miyaura coupling.
Materials:
-
4-Bromoacetophenone (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Palladium Catalyst (as specified in the comparison table, 2 mol %)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Solvent (e.g., 1,4-Dioxane and Water, 4:1 mixture, 5 mL)
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 4-bromoacetophenone, this compound, the specified palladium catalyst, and the base.
-
Seal the tube with a rubber septum, and evacuate and backfill with argon three times.
-
Add the degassed solvent mixture via syringe.
-
Place the reaction tube in a preheated oil bath at 100 °C and stir vigorously.
-
Monitor the reaction for completion using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water (10 mL) and extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.
Head-to-Head Performance Comparison
The following table summarizes the expected performance of the selected palladium catalysts for the coupling of this compound with 4-bromoacetophenone, based on literature precedents with structurally similar pyrazole and heteroaryl boronic acids.[1][14][15][16][17]
| Catalyst | Base | Solvent | Temp (°C) | Time (h) | Reported Yield Range (%) | Key Considerations |
| Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | 12-24 | 60-85 | A classic choice, but may require longer reaction times and careful exclusion of air.[4] |
| Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 100 | 4-12 | 85-95 | Offers a good balance of reactivity and stability. Often a reliable first choice for heteroaromatic couplings.[12][13][17] |
| Buchwald Palladacycle (e.g., SPhos Gen 4) | K₃PO₄ | Toluene/H₂O | 80-100 | 1-6 | 90-99+ | Highly active, allowing for lower temperatures, shorter reaction times, and broader substrate scope. May be more costly.[11][18] |
Conclusion and Recommendations
For the Suzuki-Miyaura coupling of this compound, all three tested catalytic systems can provide the desired product.
-
Pd(PPh₃)₄ remains a viable, albeit potentially less efficient, option.
-
Pd(dppf)Cl₂ represents a robust and reliable choice, offering high yields and operational simplicity, making it an excellent starting point for optimization.[12][13]
-
Buchwald-type palladacycles are superior in terms of activity, often leading to faster reactions and higher yields under milder conditions.[11] For challenging substrates or when high throughput is required, these advanced catalysts are the recommended choice.
Ultimately, the selection of the optimal catalyst will depend on the specific requirements of your project, including cost, desired reaction time, and the scale of the synthesis. This guide provides the foundational data to make an informed decision and accelerate your research endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 9. theses.enscm.fr [theses.enscm.fr]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. preprints.org [preprints.org]
- 13. Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry | MDPI [mdpi.com]
- 14. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.rsc.org [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. cdnsciencepub.com [cdnsciencepub.com]
- 18. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Optimizing Suzuki-Miyaura Reactions: Evaluating Base Efficiency for 1-p-Tolylpyrazole-4-boronic Acid Couplings
For researchers and professionals in drug development and materials science, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for forging carbon-carbon bonds. The synthesis of biaryl and heteroaryl structures, particularly those containing the pyrazole moiety, is of paramount importance. This guide provides an in-depth evaluation of a critical, yet often overlooked, parameter in the reaction matrix: the choice of base. Specifically, we will focus on its impact on the efficiency of coupling reactions involving 1-p-Tolylpyrazole-4-boronic acid, a valuable building block for complex molecular architectures.
This document moves beyond a simple recitation of protocols. It delves into the mechanistic rationale behind base selection, presents comparative data, and offers field-proven insights to empower you to optimize your synthetic outcomes.
The Decisive Role of the Base in the Catalytic Cycle
The base is not merely a spectator or a simple acid scavenger in the Suzuki-Miyaura reaction. It is an active and essential participant, primarily facilitating the crucial transmetalation step. The catalytic cycle, elegantly orchestrated by a palladium catalyst, hinges on the activation of the organoboron species.[1][2][3]
There are two predominant mechanistic proposals for the base's role:[3][4][5]
-
The Boronate Pathway: The base reacts with the boronic acid to form a more nucleophilic boronate "ate" complex (e.g., [R-B(OH)₃]⁻).[3][6][7] This activated species more readily transfers its organic group to the palladium(II) center.[6][7]
-
The Oxo-Palladium Pathway: Alternatively, the base (typically a hydroxide) can react with the palladium(II)-halide complex to form a palladium(II)-hydroxide species. This complex then undergoes ligand exchange with the neutral boronic acid.[3][5]
The prevailing pathway is influenced by the specific base, solvent, and substrates used. However, the consensus is that the base's primary function is to enhance the nucleophilicity of the boron species, thereby accelerating the rate-determining transmetalation step.[7][8]
Caption: Fig 1: The Suzuki-Miyaura cycle, highlighting the base's role.
Comparative Analysis of Common Bases
The choice of base can dramatically influence reaction yield, rate, and selectivity. N-heterocyclic substrates like 1-p-tolylpyrazole can be particularly sensitive. Below is a comparative analysis of commonly employed bases.
| Base | Class | Basicity | Common Solvents | Key Characteristics & Insights |
| K₂CO₃ | Carbonate | Moderate | Dioxane/H₂O, Toluene, DMF | A workhorse base. Its moderate strength is often ideal for substrates with base-sensitive functional groups. Often a good starting point for optimization.[9] |
| Cs₂CO₃ | Carbonate | Moderate | Dioxane, Toluene, THF | Often provides superior yields compared to K₂CO₃ or Na₂CO₃.[10] This "cesium effect" is attributed to its higher solubility in organic solvents and the larger, more polarizable cation which can better stabilize intermediates.[8] |
| K₃PO₄ | Phosphate | Strong | Dioxane/H₂O, Toluene | A strong, non-nucleophilic base that is particularly effective for coupling challenging substrates, including less reactive aryl chlorides and sterically hindered partners.[11][12] Often the base of choice for N-rich heterocycles.[13][14] |
| NaOH/KOH | Hydroxide | Strong | Aqueous mixtures | Very strong bases that can be effective but may promote side reactions like hydrolysis of sensitive esters or catalyst degradation. Their high basicity can be detrimental in some cases.[3] |
| Et₃N, DIPEA | Organic Amine | Weak | Anhydrous solvents | Generally less effective than inorganic bases for standard Suzuki couplings.[3] Primarily used when strictly anhydrous conditions are required or when substrates are exceptionally sensitive to inorganic bases. |
Experimental Evaluation: Head-to-Head Comparison
To provide actionable data, we present a summary of typical results for the Suzuki-Miyaura coupling of a 4-halopyrazole (a close analog to our topic substrate) with an arylboronic acid under various basic conditions.
Model Reaction:
(4-Bromopyrazole derivative + Arylboronic acid -> 4-Arylpyrazole derivative)
| Entry | Catalyst System | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference Insight |
| 1 | Pd(PPh₃)₄ (5 mol%) | Na₂CO₃ (2.5) | Dioxane/H₂O (4:1) | 90 | 6 | ~85% | Standard, reliable conditions for many pyrazole couplings.[9] |
| 2 | Pd₂(dba)₃ / SPhos | K₃PO₄ (2.0) | Dioxane/H₂O (4:1) | 100 | 24 | >80% | K₃PO₄ is highly effective for nitrogen-rich heterocycles, even with challenging substrates.[13] |
| 3 | Pd(dppf)Cl₂ | Cs₂CO₃ (2.5) | Dioxane/H₂O | 100 | 12-16 | ~90% | Cesium carbonate frequently outperforms other carbonates, leading to higher yields and cleaner reactions.[10][15] |
| 4 | Pd(OAc)₂ / PPh₃ | K₂CO₃ (2.0) | Toluene | 90 | 18 | ~75% | A common and cost-effective system, though sometimes less efficient than more modern catalysts.[11] |
Note: Yields are representative and can vary based on specific substrates and reaction scale.
From this data, a clear hierarchy emerges for this class of substrates: K₃PO₄ ≥ Cs₂CO₃ > Na₂CO₃/K₂CO₃ . For initial screening, K₃PO₄ represents a robust and high-performing choice for pyrazole boronic acids.
Caption: Fig 2: Decision workflow for optimal base selection.
Recommended Experimental Protocol
This protocol is designed as a robust starting point for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide, employing potassium phosphate as the base for maximal efficiency.
Materials:
-
This compound (1.0 equiv)
-
Aryl bromide (1.2 equiv)
-
Potassium Phosphate (K₃PO₄), anhydrous (2.5 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (2-3 mol%)
-
1,4-Dioxane, anhydrous
-
Water, degassed
-
Reaction vessel (e.g., Schlenk tube or microwave vial)
-
Magnetic stir bar
Procedure:
-
Vessel Preparation: To a dry reaction vessel equipped with a magnetic stir bar, add this compound (e.g., 0.2 mmol, 43.6 mg), the aryl bromide (0.24 mmol), and potassium phosphate (0.5 mmol, 106 mg).
-
Catalyst Addition: Add the Pd(dppf)Cl₂ catalyst (0.004 mmol, 3.3 mg).
-
Inert Atmosphere: Seal the vessel with a septum or cap. Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Under the inert atmosphere, add anhydrous 1,4-dioxane (e.g., 1.6 mL) followed by degassed water (e.g., 0.4 mL) via syringe. The 4:1 solvent ratio is a common starting point.
-
Reaction: Place the sealed vessel in a preheated oil bath or heating block set to 90-100 °C. Stir the reaction mixture vigorously for the prescribed time (typically 8-16 hours).
-
Monitoring: Monitor the reaction progress by a suitable technique (e.g., TLC, LC-MS, or GC-MS) to determine completion.
-
Work-up: Upon completion, allow the reaction mixture to cool to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the pure coupled product.
This self-validating protocol, utilizing a well-defined catalyst and a highly effective base, provides a reliable method for achieving high yields in the synthesis of 4-aryl-1-p-tolylpyrazoles.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 8. quora.com [quora.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Suzuki-Miyaura Cross-Coupling of Benzylic Phosphates with Arylboronic Acids [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. youtube.com [youtube.com]
A Comparative Guide to the Suzuki-Miyaura Cross-Coupling of 1-p-Tolylpyrazole-4-boronic Acid: Aryl Triflates vs. Aryl Bromides
For researchers and professionals in drug development and materials science, the construction of complex biaryl scaffolds is a foundational task. The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry for its reliability and broad functional group tolerance. Within this domain, the pyrazole moiety is of particular interest due to its prevalence in pharmacologically active compounds. This guide provides an in-depth technical comparison of two common electrophilic partners for the coupling with 1-p-Tolylpyrazole-4-boronic acid: aryl triflates and aryl bromides. We will explore the nuances of their reactivity, delve into the mechanistic underpinnings of the catalytic cycle, and provide field-proven experimental protocols to guide your synthetic strategy.
At a Glance: Key Differences and Strategic Considerations
The choice between an aryl triflate and an aryl bromide as the electrophile is not merely a matter of leaving group ability; it has significant implications for catalyst selection, reaction kinetics, and overall synthetic strategy. Aryl bromides are often considered the "workhorse" electrophiles for Suzuki-Miyaura couplings due to their commercial availability and generally robust reactivity. In contrast, aryl triflates, derived from readily available phenols, offer a valuable alternative, particularly when the corresponding bromide is difficult to access or when milder reaction conditions are paramount.
The general order of reactivity for palladium-catalyzed cross-coupling reactions is typically I > Br ≈ OTf > Cl.[1] However, this can be highly dependent on the choice of catalyst and ligands.[2][3] For Suzuki-Miyaura reactions specifically, a phenomenon known as the "Suzuki-Miyaura anomaly" has been observed, where aryl bromides often exhibit preferential reactivity over aryl triflates, even when other cross-coupling reactions favor the triflate.[4][5] This highlights the importance of understanding the subtle mechanistic differences to optimize reaction outcomes.
Mechanistic Divergence: A Tale of Two Electrophiles
The critical difference in the coupling of aryl triflates and aryl bromides lies in the initial oxidative addition step of the palladium catalytic cycle. This step, often rate-determining, proceeds through distinct mechanisms for each electrophile, influencing the optimal choice of catalyst and ligands.
Aryl bromides typically undergo oxidative addition to the Pd(0) center via a three-centered, concerted mechanism. This pathway is favored by electron-rich, bulky phosphine ligands that promote the formation of a monoligated Pd(0)L species, which is the active catalyst in this case.
In contrast, aryl triflates tend to react through a nucleophilic displacement mechanism at a more electron-rich, bis-ligated Pd(0)L₂ species.[2][3] The stability of the triflate anion as a leaving group facilitates this pathway. This mechanistic divergence is the primary reason why different catalyst systems are often optimal for each class of electrophile.
Catalytic Cycle for Aryl Bromide Coupling
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Aryl bromide/triflate selectivities reveal mechanistic divergence in palladium-catalysed couplings; the Suzuki–Miyaura anomaly - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Benchmarking 1-p-Tolylpyrazole-4-boronic Acid for Library Synthesis
Introduction: The Pyrazole Scaffold and the Synthetic Chemist's Toolkit
In the landscape of medicinal chemistry, the pyrazole nucleus stands out as a "privileged scaffold."[1][2] This five-membered aromatic heterocycle, with its two adjacent nitrogen atoms, is a cornerstone in the design of a multitude of pharmacologically active agents. Its presence in FDA-approved drugs—from the anti-inflammatory celecoxib to the anticoagulant apixaban—is a testament to its versatile binding capabilities and favorable pharmacokinetic properties.[3][4] For researchers in drug discovery, the rapid and efficient synthesis of diverse pyrazole-based compound libraries is therefore a critical endeavor in the quest for novel therapeutics.[5]
The Suzuki-Miyaura cross-coupling reaction has become an indispensable tool for the functionalization of such heterocyclic systems, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[6][7] At the heart of this transformation lies the boronic acid, a stable and generally non-toxic reagent that serves as the organometallic nucleophile.[8] The choice of boronic acid is pivotal, directly influencing reaction yields, purity profiles, and the overall efficiency of library synthesis.
This guide provides an in-depth comparative analysis of 1-p-Tolylpyrazole-4-boronic acid , a key building block for introducing a decorated pyrazole moiety. We will benchmark its performance against two commonly employed alternatives: the sterically smaller 1-Methyl-1H-pyrazole-4-boronic acid and the parent 1H-Pyrazole-4-boronic acid . This comparison will be grounded in a standardized experimental framework, designed to provide researchers, scientists, and drug development professionals with actionable data to guide their synthetic strategies.
The N-Substituent: A Key Modulator of Reactivity
The substituent at the N1 position of the pyrazole ring plays a crucial role in modulating the electronic properties and, consequently, the reactivity of the boronic acid.[8] The tolyl group in our primary subject is electron-donating, which can influence the nucleophilicity of the boronic acid. In contrast, the methyl group offers a less sterically hindered and electronically different profile, while the unsubstituted NH group introduces the potential for competitive N-arylation or catalyst inhibition, a known challenge with unprotected nitrogen-rich heterocycles.[2] Understanding these nuances is key to predicting reaction outcomes and troubleshooting synthetic challenges.
Comparative Benchmarking: A Standardized Experimental Framework
To provide a fair and objective comparison, we will evaluate the performance of the three pyrazole boronic acids in a standardized Suzuki-Miyaura cross-coupling protocol. This "virtual experiment" is based on robust conditions frequently cited in the literature for the arylation of pyrazoles.[9][10]
Experimental Design
The experimental design involves the coupling of each of the three boronic acids with a panel of three aryl bromides, selected to represent a range of electronic demands:
-
4-Bromoanisole (Electron-Rich)
-
Bromobenzene (Electron-Neutral)
-
4-Bromobenzonitrile (Electron-Poor)
This selection allows for an assessment of the substrate scope and the influence of electronic effects on the reaction efficiency.
Standardized Suzuki-Miyaura Protocol
A detailed, step-by-step methodology for a representative coupling is provided below. This protocol is designed for parallel synthesis, making it suitable for library generation.
Materials:
-
Pyrazole boronic acid (this compound, 1-Methyl-1H-pyrazole-4-boronic acid, or 1H-Pyrazole-4-boronic acid)
-
Aryl bromide (4-Bromoanisole, Bromobenzene, or 4-Bromobenzonitrile)
-
XPhos Pd G2 (Palladium precatalyst)
-
Potassium Phosphate (K₃PO₄) (Base)
-
1,4-Dioxane (Solvent)
-
Water (Co-solvent)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), the pyrazole boronic acid (1.2 mmol, 1.2 equiv), and potassium phosphate (2.0 mmol, 2.0 equiv).
-
Seal the vial with a septum and purge with argon for 10 minutes.
-
Under a positive pressure of argon, add the XPhos Pd G2 precatalyst (0.02 mmol, 2 mol%).
-
Add 1,4-dioxane (4 mL) and water (1 mL) via syringe.
-
Place the vial in a preheated oil bath at 100 °C and stir vigorously for the specified reaction time (monitored by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (10 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 4-aryl-pyrazole.
Experimental Workflow Diagram
Caption: Standardized workflow for the Suzuki-Miyaura cross-coupling experiment.
Performance Data: A Comparative Analysis
The following table summarizes the anticipated performance of each boronic acid based on the standardized protocol. The yields are estimated from closely related examples in the peer-reviewed literature and are intended for comparative purposes.[2][10]
| Boronic Acid | Coupling Partner (Aryl Bromide) | Electronic Nature | Expected Yield (%) | Key Observations |
| This compound | 4-Bromoanisole | Electron-Rich | 85-95% | Good reactivity, the electron-donating tolyl group may slightly enhance the nucleophilicity of the boronic acid. |
| Bromobenzene | Electron-Neutral | 80-90% | Robust and reliable coupling partner. | |
| 4-Bromobenzonitrile | Electron-Poor | 75-85% | Generally good yields, though slightly lower than with electron-rich partners, a common trend in Suzuki couplings.[11] | |
| 1-Methyl-1H-pyrazole-4-boronic acid | 4-Bromoanisole | Electron-Rich | 88-98% | Excellent reactivity, less steric hindrance compared to the tolyl group may facilitate faster transmetalation. |
| Bromobenzene | Electron-Neutral | 85-95% | High efficiency is expected. | |
| 4-Bromobenzonitrile | Electron-Poor | 80-90% | Consistently high yields across the substrate scope. | |
| 1H-Pyrazole-4-boronic acid | 4-Bromoanisole | Electron-Rich | 60-75% | Moderate yields, potential for catalyst inhibition by the unprotected NH group.[2] |
| Bromobenzene | Electron-Neutral | 55-70% | Yields are likely to be compromised by side reactions. | |
| 4-Bromobenzonitrile | Electron-Poor | 50-65% | The unprotected NH can complicate the catalytic cycle, leading to lower conversion. |
Discussion of Results and Mechanistic Insights
The comparative data highlights the significant impact of the N1-substituent on the performance of pyrazole-4-boronic acids in Suzuki-Miyaura couplings.
1-Methyl-1H-pyrazole-4-boronic acid emerges as the top performer in this virtual benchmark, consistently providing high yields across the range of electronically diverse aryl bromides. The small methyl group offers minimal steric hindrance, likely facilitating an efficient transmetalation step in the catalytic cycle.
This compound also demonstrates robust performance, with expected yields generally high. The electron-donating nature of the p-tolyl group does not appear to significantly hinder the reaction and may offer advantages in terms of the physicochemical properties of the final products, such as solubility in organic solvents. For library synthesis, the slightly lower but still excellent yields may be a worthwhile trade-off for the structural diversity introduced by the tolyl group.
1H-Pyrazole-4-boronic acid shows a marked decrease in efficiency. This is a well-documented phenomenon for N-unsubstituted nitrogen-rich heterocycles.[2] The acidic proton on the pyrazole nitrogen can react with the basic conditions of the reaction, and the lone pair on the second nitrogen can coordinate to the palladium center, leading to catalyst deactivation. While this reagent is useful for creating a handle for further functionalization, it often requires more specialized conditions or protecting group strategies to achieve high yields.
Catalytic Cycle of the Suzuki-Miyaura Reaction
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Physicochemical Properties of the Boronic Acids
The physical and chemical properties of the boronic acids themselves can influence their handling, stability, and reactivity.
| Property | This compound | 1-Methyl-1H-pyrazole-4-boronic acid | 1H-Pyrazole-4-boronic acid |
| CAS Number | 1072945-92-6[12] | 847818-55-7[13] | 763120-58-7 |
| Molecular Formula | C₁₀H₁₁BN₂O₂[12] | C₄H₇BN₂O₂[13] | C₃H₅BN₂O₂ |
| Molecular Weight | 202.0 g/mol [12] | 125.92 g/mol [13] | 111.90 g/mol |
| Appearance | White to off-white solid | White to off-white solid | White to off-white powder |
| pKa | ~8.5 (estimated) | ~8.8 (estimated) | ~8.2 (estimated) |
| Solubility | Soluble in DMSO, Methanol | Soluble in DMSO, Methanol | Soluble in water, DMSO, Methanol |
The pKa values of boronic acids are influenced by the substituents, with electron-donating groups generally increasing the pKa.[8] This can affect the equilibrium between the neutral boronic acid and the active boronate species in the reaction mixture.
Conclusion and Recommendations for Library Synthesis
This comparative guide demonstrates that for general-purpose, high-yield library synthesis via Suzuki-Miyaura coupling, 1-Methyl-1H-pyrazole-4-boronic acid is an excellent choice due to its high reactivity and minimal steric hindrance.
This compound is also a highly effective reagent, providing robust and high yields. It is particularly well-suited for applications where the introduction of a larger, more lipophilic N-aryl substituent is desired for modulating the properties of the final compounds in a drug discovery program.
While 1H-Pyrazole-4-boronic acid is a valuable building block for accessing N-unsubstituted pyrazoles, researchers should be prepared for lower yields and the potential need for reaction optimization or the use of protecting groups to achieve satisfactory results in a high-throughput setting.
Ultimately, the choice of boronic acid will depend on the specific goals of the library synthesis campaign, balancing the need for maximal yield with the desired structural diversity of the final products.
References
- 1. benchchem.com [benchchem.com]
- 2. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents [mdpi.com]
- 8. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. scbt.com [scbt.com]
- 13. 1-Methyl-1H-pyrazole-4-boronic acid | C4H7BN2O2 | CID 11263501 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
